molecular formula C7H4BrN3O2 B1288857 3-Bromo-8-nitroimidazo[1,2-A]pyridine CAS No. 52310-43-7

3-Bromo-8-nitroimidazo[1,2-A]pyridine

Cat. No.: B1288857
CAS No.: 52310-43-7
M. Wt: 242.03 g/mol
InChI Key: IXGSGWPFHHPIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-8-nitroimidazo[1,2-A]pyridine is a useful research compound. Its molecular formula is C7H4BrN3O2 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-8-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-4-9-7-5(11(12)13)2-1-3-10(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGSGWPFHHPIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618535
Record name 3-Bromo-8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52310-43-7
Record name 3-Bromo-8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-8-nitroimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Regioselective Synthesis of 3-bromo-8-nitroimidazo[1,2-a]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselective synthesis of 3-bromo-8-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant quantitative data, presented in a clear and accessible format for researchers in the field.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this bicyclic system is of paramount importance for the development of new chemical entities with tailored pharmacological profiles. Specifically, the introduction of a bromine atom at the C3 position and a nitro group at the C8 position yields this compound, a valuable intermediate for further chemical modifications. This guide focuses on the regioselective synthesis of this target compound, emphasizing a logical and efficient two-step synthetic pathway.

Synthetic Strategy

The most logical and widely applicable approach for the synthesis of this compound involves a two-step sequence:

  • Synthesis of the Precursor: Construction of the 8-nitroimidazo[1,2-a]pyridine core.

  • Regioselective Bromination: Introduction of a bromine atom at the C3 position of the 8-nitroimidazo[1,2-a]pyridine scaffold.

The imidazole ring of the imidazo[1,2-a]pyridine system is electron-rich and therefore susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and sterically accessible. The presence of an electron-withdrawing nitro group at the C8 position on the pyridine ring further deactivates the six-membered ring towards electrophilic attack, thus enhancing the regioselectivity of bromination at the C3 position.

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Regioselective Bromination A 2-Amino-3-nitropyridine C 8-Nitroimidazo[1,2-a]pyridine A->C Reflux B α-Halo Ketone (e.g., Chloroacetaldehyde) B->C E This compound C->E Electrophilic Substitution D Brominating Agent (e.g., NBS, NaBrO2) D->E

Figure 1: Overall synthetic workflow.

Experimental Protocols

Synthesis of 8-nitroimidazo[1,2-a]pyridine

This procedure is based on established methods for the synthesis of the imidazo[1,2-a]pyridine core via the Tschitschibabin reaction.

Materials:

  • 2-Amino-3-nitropyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-nitropyridine (1.0 eq) in ethanol.

  • Add a saturated aqueous solution of sodium bicarbonate (2.0 eq).

  • To this mixture, add chloroacetaldehyde (1.2 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure 8-nitroimidazo[1,2-a]pyridine.

Regioselective C3-Bromination of 8-nitroimidazo[1,2-a]pyridine

This protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent, which is known for its efficiency in the regioselective bromination of electron-rich heterocyclic systems.

Materials:

  • 8-Nitroimidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

Procedure:

  • In a flame-dried round-bottom flask protected from light, dissolve 8-nitroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexanes) to yield this compound.

Bromination_Workflow Start Dissolve 8-nitroimidazo[1,2-a]pyridine in CH3CN or CH2Cl2 Cool Cool to 0 °C Start->Cool Add_NBS Add NBS (1.05 eq) portion-wise Cool->Add_NBS Stir_0C Stir at 0 °C for 1h Add_NBS->Stir_0C Stir_RT Stir at RT for 2-4h Stir_0C->Stir_RT Quench Quench with Na2S2O3 (aq) Stir_RT->Quench Extract Extract with CH2Cl2 Quench->Extract Wash_Dry Wash with brine, dry over Na2SO4 Extract->Wash_Dry Purify Concentrate and purify by column chromatography Wash_Dry->Purify Product This compound Purify->Product

Figure 2: Experimental workflow for C3-bromination.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the regioselective synthesis of this compound. Please note that yields are dependent on the specific reaction conditions and purification efficiency.

StepReactionReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Cyclocondensation2-Amino-3-nitropyridine, Chloroacetaldehyde, NaHCO₃Ethanol/WaterReflux4-670-85
2C3-Bromination8-Nitroimidazo[1,2-a]pyridine, NBSAcetonitrile0 to RT3-585-95

Conclusion

The regioselective synthesis of this compound can be achieved efficiently through a two-step process involving the initial formation of the 8-nitroimidazo[1,2-a]pyridine core followed by a highly regioselective electrophilic bromination at the C3 position. The methodologies presented in this guide are robust and can be readily implemented in a standard laboratory setting. The resulting product serves as a versatile building block for the synthesis of more complex molecules for drug discovery and development.

An In-depth Technical Guide to the Synthesis and Characterization of 3-bromo-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-bromo-8-nitroimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents. The introduction of bromo and nitro functionalities to this scaffold offers opportunities for further chemical modification and exploration of its biological potential, particularly in the context of anticancer drug discovery. This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data for this compound of interest.

Overview and Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step synthetic sequence. The strategy involves the initial construction of the 8-nitroimidazo[1,2-a]pyridine core via a Tschitschibabin-type cyclocondensation reaction, followed by regioselective bromination at the C-3 position of the imidazole ring.

The proposed synthetic pathway is as follows:

Synthesis of this compound reagent1 2-Amino-3-nitropyridine intermediate 8-Nitroimidazo[1,2-a]pyridine reagent1->intermediate Step 1: Cyclocondensation reagent2 Chloroacetaldehyde (or Bromoacetaldehyde) reagent2->intermediate product This compound intermediate->product Step 2: Bromination reagent3 N-Bromosuccinimide (NBS) reagent3->product

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous imidazo[1,2-a]pyridines and their subsequent halogenation.

Step 1: Synthesis of 8-Nitroimidazo[1,2-a]pyridine

This step involves the cyclocondensation of 2-amino-3-nitropyridine with a two-carbon electrophile, such as chloroacetaldehyde or bromoacetaldehyde.

Workflow_Step1 start Start reactants 2-Amino-3-nitropyridine Chloroacetaldehyde solution NaHCO₃ Ethanol/Water start->reactants reaction Reflux (e.g., 80 °C, 12-24 h) reactants->reaction Combine and Heat workup Cool to RT Evaporate solvent Extract with EtOAc Wash with brine reaction->workup Reaction complete purification Column Chromatography (Silica gel, EtOAc/Hexane) workup->purification product 8-Nitroimidazo[1,2-a]pyridine purification->product

Figure 2: Experimental workflow for the synthesis of 8-nitroimidazo[1,2-a]pyridine.

Materials:

  • 2-Amino-3-nitropyridine

  • Chloroacetaldehyde (50% aqueous solution) or Bromoacetaldehyde diethyl acetal

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-3-nitropyridine (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v), add sodium bicarbonate (2.0 eq.).

  • Add chloroacetaldehyde (1.5 eq. of a 50% aqueous solution) dropwise to the mixture at room temperature. Note: If using bromoacetaldehyde diethyl acetal, it should be hydrolyzed to the aldehyde in situ under acidic conditions prior to the reaction, or the reaction can be carried out in a suitable organic solvent.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 8-nitroimidazo[1,2-a]pyridine.

Step 2: Synthesis of this compound

This step involves the electrophilic bromination of the electron-rich C-3 position of the 8-nitroimidazo[1,2-a]pyridine intermediate using N-bromosuccinimide (NBS).

Workflow_Step2 start Start reactants 8-Nitroimidazo[1,2-a]pyridine N-Bromosuccinimide (NBS) Acetonitrile start->reactants reaction Stir at RT (e.g., 2-4 h) reactants->reaction Combine and Stir workup Evaporate solvent Add water Extract with DCM Wash with Na₂S₂O₃ solution reaction->workup Reaction complete purification Column Chromatography (Silica gel, EtOAc/Hexane) workup->purification product This compound purification->product

Figure 3: Experimental workflow for the bromination of 8-nitroimidazo[1,2-a]pyridine.

Materials:

  • 8-Nitroimidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolve 8-nitroimidazo[1,2-a]pyridine (1.0 eq.) in acetonitrile or dichloromethane.

  • Add N-bromosuccinimide (1.1 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with dichloromethane (3 x volume).

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.

Characterization Data

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-Bromoimidazo[1,2-a]pyridineC₇H₅BrN₂197.034926-47-0
8-Nitroimidazo[1,2-a]pyridineC₇H₅N₃O₂163.136097-31-0
This compound C₇H₄BrN₃O₂ 242.03 52310-43-7 [1]

Table 2: Expected ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆, δ in ppm)

Proton3-Bromoimidazo[1,2-a]pyridine (Reference)8-Nitroimidazo[1,2-a]pyridine (Expected)This compound (Expected)
H-2~7.5-7.7 (s)~7.6-7.8 (d)~7.7-7.9 (s)
H-3-~7.9-8.1 (d)-
H-5~8.0-8.2 (d)~8.2-8.4 (d)~8.3-8.5 (d)
H-6~6.8-7.0 (t)~7.0-7.2 (t)~7.1-7.3 (t)
H-7~7.2-7.4 (t)~8.0-8.2 (d)~8.1-8.3 (d)
H-8~7.5-7.7 (d)--

Note: Chemical shifts are estimations and can vary based on the solvent and other experimental conditions. The nitro group at the 8-position is expected to cause a downfield shift of the adjacent protons, particularly H-7.

Table 3: Expected ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆, δ in ppm)

Carbon3-Bromoimidazo[1,2-a]pyridine (Reference)8-Nitroimidazo[1,2-a]pyridine (Expected)This compound (Expected)
C-2~120-125~122-127~123-128
C-3~105-110~115-120~108-113
C-5~125-130~127-132~128-133
C-6~112-117~114-119~115-120
C-7~122-127~128-133~129-134
C-8~117-122~140-145~141-146
C-8a~143-148~145-150~146-151

Note: The carbon bearing the nitro group (C-8) and the carbon bearing the bromine (C-3) will show characteristic chemical shifts.

Mass Spectrometry (MS):

  • Expected [M+H]⁺: 241.95 and 243.95 (due to the isotopic pattern of bromine).

Infrared (IR) Spectroscopy:

  • Expected characteristic peaks (cm⁻¹):

    • ~1520-1560 and ~1340-1380 (asymmetric and symmetric NO₂ stretching)

    • ~1640 (C=N stretching)

    • Aromatic C-H and C=C stretching bands.

Biological Context and Potential Applications

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents, exhibiting a wide range of biological activities including antiviral, antimicrobial, and anticancer properties.[2] Notably, several approved drugs, such as Zolpidem and Alpidem, are based on this heterocyclic system.

The introduction of a nitro group can significantly influence the biological activity of a molecule. Nitroaromatic compounds are known to be effective in treating microbial infections, and some have been investigated as anticancer agents.[2][3] The bromine atom serves as a useful handle for further synthetic modifications through cross-coupling reactions, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. This functional group can also enhance the binding affinity of the molecule to its biological target.

While no specific signaling pathways have been elucidated for this compound, its structural similarity to other biologically active imidazo[1,2-a]pyridines suggests that it could potentially interact with various cellular targets, such as protein kinases, which are often implicated in cancer progression. Further research is warranted to explore the specific biological activities and mechanisms of action of this compound.

Biological_Context Target 3-Bromo-8-nitro- imidazo[1,2-a]pyridine Scaffold Imidazo[1,2-a]pyridine Core (Privileged Scaffold) Target->Scaffold is a derivative of SAR Structure-Activity Relationship Studies Target->SAR is a candidate for Modification Further Chemical Modification (via Bromine) Target->Modification is amenable to Activity Potential Biological Activities Scaffold->Activity exhibits Anticancer Anticancer Activity->Anticancer Antimicrobial Antimicrobial Activity->Antimicrobial Antiviral Antiviral Activity->Antiviral

Figure 4: Logical relationship of the target compound to its core scaffold and potential applications.

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The outlined protocols and expected data will be valuable for researchers aiming to synthesize and investigate this and related compounds for potential applications in drug discovery and development.

References

3-Bromo-8-nitroimidazo[1,2-a]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 52310-43-7

This technical guide provides a comprehensive overview of 3-Bromo-8-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular molecule, this guide also incorporates information on the broader class of imidazo[1,2-a]pyridine derivatives to provide a valuable context for its potential applications and properties.

Chemical and Physical Properties

While specific experimental data for this compound is scarce in publicly available literature, the fundamental properties have been established. For comparative purposes, data for the related compound, 3-Bromoimidazo[1,2-a]pyridine, is also included.

PropertyValue (this compound)Value (3-Bromoimidazo[1,2-a]pyridine)
CAS Number 52310-43-74926-47-0
Molecular Formula C₇H₄BrN₃O₂C₇H₅BrN₂
Molecular Weight 242.03 g/mol 197.03 g/mol
Melting Point Data not available90-95 °C
Boiling Point Data not availableData not available
Solubility Data not availableData not available
Appearance Data not availableSolid

Synthesis and Experimental Protocols

Representative Experimental Protocol: Nitration of 3-Bromoimidazo[1,2-a]pyridine

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

Materials:

  • 3-Bromoimidazo[1,2-a]pyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromoimidazo[1,2-a]pyridine in a minimal amount of concentrated sulfuric acid. The dissolution should be performed in an ice bath to maintain a low temperature.

  • Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction flask, ensuring the temperature is kept low throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified period. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane, multiple times.

  • Combine the organic extracts and dry over an anhydrous salt like magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification method, would need to be determined experimentally.

Biological Activity of the Imidazo[1,2-a]pyridine Scaffold

While no specific biological activity has been reported for this compound, the imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry. Derivatives of this heterocyclic system have been shown to exhibit a wide range of pharmacological activities, including:

  • Anticancer Activity: Several studies have demonstrated the potent cytotoxic effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. For instance, certain compounds have shown high inhibitory activity against colon and melanoma cancer cell lines.[1]

  • Antituberculosis Activity: The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for the development of new antituberculosis agents, with some derivatives showing significant activity against multidrug-resistant strains of Mycobacterium tuberculosis.[2]

  • Antiviral Activity: Researchers have synthesized and evaluated imidazo[1,2-a]pyridine derivatives as potential antiviral agents.[3]

  • Other Activities: The imidazo[1,2-a]pyridine nucleus is a core component of several commercially available drugs and has been investigated for a multitude of other therapeutic applications, including as anti-inflammatory, anticonvulsant, and antiprotozoal agents.[4][5]

The diverse biological activities of this scaffold suggest that this compound could be a valuable intermediate for the synthesis of novel bioactive molecules. The electron-withdrawing nitro group and the synthetically versatile bromo substituent provide handles for further chemical modifications.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not available. However, based on the data for the isomeric compound 6-Bromo-3-nitroimidazo[1,2-a]pyridine , the following precautions should be considered. This information should be used as a guideline only, and a thorough risk assessment should be conducted before handling.

Hazard Statements (for 6-Bromo-3-nitroimidazo[1,2-a]pyridine):

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

  • Store locked up.

  • Dispose of contents/container to an approved waste disposal plant.

It is crucial to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound from a 2-aminopyridine precursor.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination cluster_step3 Step 3: Nitration 2_Aminopyridine 2-Aminopyridine Imidazo_Pyridine Imidazo[1,2-a]pyridine 2_Aminopyridine->Imidazo_Pyridine Reagents for cyclization Bromo_Imidazo_Pyridine 3-Bromoimidazo[1,2-a]pyridine Imidazo_Pyridine->Bromo_Imidazo_Pyridine Brominating agent Final_Product This compound Bromo_Imidazo_Pyridine->Final_Product Nitrating agent

Caption: Plausible synthetic workflow for this compound.

Disclaimer: This technical guide has been compiled from publicly available scientific literature and chemical supplier data. The absence of specific experimental data for this compound necessitates the use of information from related compounds for illustrative purposes. Researchers should exercise caution and conduct their own thorough investigations before using this information for experimental work.

References

Spectroscopic and Mass Spectrometric Analysis of 3-Bromo-8-substituted-imidazo[1,2-a]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 3-Bromo-8-methylimidazo[1,2-a]pyridine.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for 3-Bromo-8-methylimidazo[1,2-a]pyridine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.97d6.8H-5
7.59s-H-2
7.01d6.8H-7
6.83t6.8H-6
2.64s--CH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 3-Bromo-8-methylimidazo[1,2-a]pyridine

Chemical Shift (δ) ppmAssignment
143.6C-8a
129.9C-5
127.5C-8
122.8C-7
120.2C-3
117.4C-2
109.2C-6
18.3-CH₃

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS) Data

Table 3: ESI-MS Data for 3-Bromo-8-methylimidazo[1,2-a]pyridine

m/zIon
211/213[M+H]⁺

Experimental Protocols

The following protocols are representative of the methods used to obtain the spectroscopic and mass spectrometric data for substituted imidazo[1,2-a]pyridines.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1][2]

  • Sample Preparation: Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2]

  • Internal Standard: Tetramethylsilane (TMS) is generally used as an internal standard for referencing chemical shifts (δ) in parts per million (ppm).[2]

  • ¹H NMR: Proton NMR spectra are acquired to determine the chemical environment of the hydrogen atoms in the molecule.

  • ¹³C NMR: Carbon-13 NMR spectra are recorded to identify the carbon framework of the compound.

  • Data Analysis: The chemical shifts, multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) are analyzed to elucidate the molecular structure.

Mass Spectrometry

High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.[1][3]

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar organic molecules, typically yielding the protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A time-of-flight (TOF) analyzer is used to separate ions based on their mass-to-charge ratio (m/z), providing high-resolution mass measurements.

  • Data Interpretation: The accurate mass measurement allows for the determination of the elemental composition of the molecule. For brominated compounds, the characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be observed in the mass spectrum, resulting in two peaks for the molecular ion that are two mass units apart.

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate a general synthetic workflow for the preparation of substituted imidazo[1,2-a]pyridines and a logical relationship for their characterization.

G General Synthesis of 3-Bromo-8-substituted-imidazo[1,2-a]pyridines A 2-Amino-3-substituted-pyridine C Cyclocondensation A->C B α-Haloketone B->C D Imidazo[1,2-a]pyridine core C->D F Bromination D->F E Brominating Agent (e.g., NBS) E->F G 3-Bromo-8-substituted-imidazo[1,2-a]pyridine F->G

Caption: Synthetic workflow for 3-Bromo-8-substituted-imidazo[1,2-a]pyridines.

G Spectroscopic and Mass Spectrometric Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_data Data Interpretation A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (ESI-MS) A->C D Structural Elucidation B->D E Molecular Formula Confirmation C->E D->E

Caption: Workflow for the characterization of synthesized compounds.

References

The Chemical Reactivity of the 3-bromo-8-nitroimidazo[1,2-a]pyridine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3-bromo-8-nitroimidazo[1,2-a]pyridine scaffold is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique electronic and structural features, characterized by an electron-deficient pyridine ring due to the nitro group and a reactive C-Br bond at a key position, allow for a diverse range of chemical transformations. This guide provides an in-depth analysis of the chemical reactivity of this scaffold, focusing on key reactions, experimental protocols, and quantitative data to facilitate its application in synthetic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position of the imidazo[1,2-a]pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for introducing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the this compound scaffold and various organoboron compounds. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures. While specific data for the 3-bromo-8-nitro derivative is limited, protocols for similar 3-bromoimidazo[1,2-a]pyridines are well-established and can be adapted.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-a]pyridine Analogues

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285[Similar 2-methyl-3-bromopyridine, adapted from[1]]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692[Similar 2-methyl-3-bromopyridine, adapted from[1]]
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888[Similar 2-methyl-3-bromopyridine, adapted from[1]]

This protocol is a general procedure adapted from established methods for the Suzuki-Miyaura coupling of substituted bromopyridines.

  • To a dry Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst/ligand system.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow Reactants This compound + Arylboronic Acid Reaction Suzuki-Miyaura Coupling Reactants->Reaction Catalyst_Base Pd Catalyst + Base Catalyst_Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Aryl-8-nitroimidazo[1,2-a]pyridine Purification->Product

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a variety of amino-substituted imidazo[1,2-a]pyridines. This reaction is crucial for the synthesis of compounds with potential biological activity.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Analogues

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1001895[Adapted from general protocols[2]]
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane1101289[Adapted from general protocols[2]]
3CyclohexylaminePd₂(dba)₃ (1.8)BINAP (3.5)NaOtBu (2.5)Toluene80460[3]
  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the palladium precatalyst, the ligand, and the base in a Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.1-1.5 equiv.).

  • Seal the tube and heat the mixture in an oil bath at the specified temperature with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite or silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Buchwald_Hartwig_Workflow Reactants This compound + Amine Reaction Buchwald-Hartwig Amination Reactants->Reaction Catalyst_Base Pd Catalyst + Base Catalyst_Base->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Amino-8-nitroimidazo[1,2-a]pyridine Purification->Product

Buchwald-Hartwig Amination Workflow

Sonogashira Coupling

The Sonogashira coupling facilitates the reaction between the this compound and terminal alkynes to form C(sp²)-C(sp) bonds, leading to the synthesis of 3-alkynyl derivatives.

Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridine Analogues

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₄ (2.5)CuI (5)Et₃NDMF100392[4]
21-OctynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF651285[General protocol]
3TrimethylsilylacetylenePd(OAc)₂ (2)PPh₃ (4), CuI (5)i-Pr₂NHToluene801688[General protocol]
  • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., DMF or THF), add the palladium catalyst, the copper(I) co-catalyst, and a ligand if required.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the base (e.g., Et₃N or i-Pr₂NH) and the terminal alkyne (1.1-1.5 equiv.).

  • Stir the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the C8 position activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution. While the bromine at C3 can be a leaving group, other positions on the ring can also be activated.

Substitution with Thiolates

The reaction with sulfur-centered nucleophiles can lead to the displacement of the bromo group or substitution at other activated positions. The outcome can be dependent on the reaction conditions and the specific nucleophile used.

Table 4: Representative Conditions for SNAr with Thiols on Related Scaffolds

EntryNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1ThiophenolK₂CO₃DMAc10012High[5]
21-OctanethiolCs₂CO₃DMF808Good[General protocol]
  • To a solution of the thiol (1.2 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF, DMAc), add a base (e.g., K₂CO₃ or Cs₂CO₃) and stir for 15-30 minutes at room temperature.

  • Add a solution of this compound (1.0 equiv.) in the same solvent.

  • Heat the reaction mixture to the desired temperature and monitor by TLC.

  • After completion, cool the reaction, pour it into water, and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

SNAr_Workflow Substrate This compound Reaction SNAr Reaction Substrate->Reaction Nucleophile Thiol + Base Nucleophile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Thioether-8-nitroimidazo[1,2-a]pyridine Purification->Product Nitro_Reduction_Workflow Substrate This compound Reaction Nitro Group Reduction Substrate->Reaction Reducing_Agent Reducing Agent (e.g., H₂, Pd/C) Reducing_Agent->Reaction Workup Catalyst Filtration & Concentration Reaction->Workup Product 3-bromo-8-aminoimidazo[1,2-a]pyridine Workup->Product

References

A Comprehensive Review of 3-Substituted 8-Nitroimidazopyridines: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group at the 8-position and various substituents at the 3-position has given rise to a class of molecules with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive literature review of 3-substituted 8-nitroimidazopyridines, focusing on their synthesis, biological activities, and structure-activity relationships, with a view to aiding further research and development in this area.

Synthesis of 3-Substituted 8-Nitroimidazopyridines

The synthesis of the 3-substituted 8-nitroimidazo[1,2-a]pyridine core generally involves the cyclization of a 2-aminopyridine derivative with a suitable three-carbon synthon. The nitro group at the 8-position is typically introduced either on the starting 2-aminopyridine precursor or after the formation of the imidazopyridine ring system.

A common synthetic strategy involves the reaction of 2-amino-3-nitropyridine with α-haloketones, leading to the formation of the imidazo[1,2-a]pyridine ring system with substitution at the 2- and/or 3-positions. Subsequent modifications at the 3-position can be achieved through various organic transformations.

Another approach involves the direct C-H functionalization of the 8-nitroimidazo[1,2-a]pyridine core at the 3-position. This can be achieved using various catalytic systems, allowing for the introduction of a wide range of substituents.

Biological Activities

3-Substituted 8-nitroimidazopyridines have demonstrated a broad spectrum of biological activities, with the most prominent being their anticancer and antimicrobial effects.

Anticancer Activity

Several studies have highlighted the potential of 3-substituted 8-nitroimidazopyridines as anticancer agents. The presence of the nitro group is often associated with hypoxia-selective activation, a desirable characteristic for targeting solid tumors which often have hypoxic regions resistant to conventional therapies.

One study investigated a series of 3-amino-imidazo[1,2-a]pyridine derivatives for their cytotoxic activity against various cancer cell lines. While not exclusively focused on 8-nitro derivatives, the study provides valuable insights into the structure-activity relationships of substitutions at the 2- and 3-positions. For instance, a compound bearing a p-chlorophenyl group at the C-3 position and a nitro-substituted phenyl ring at the C-2 position (compound 12) demonstrated significant inhibitory activity against the HT-29 colon cancer cell line with an IC50 value of 4.15 ± 2.93 µM.[1] The same compound was also effective against the MCF-7 breast cancer cell line (IC50 = 30.88 ± 14.44 µM) and the B16F10 melanoma cell line (IC50 = 64.81 ± 15.78 µM).[1]

Table 1: In Vitro Anticancer Activity of Selected 3-Amino-Imidazo[1,2-a]pyridine Derivatives [1]

CompoundR (at C-2)R' (at C-3)MCF-7 IC50 (µM)HT-29 IC50 (µM)B16F10 IC50 (µM)
11 Indolep-chlorophenyl20.47 ± 0.1018.34 ± 1.2239.20 ± 1.84
12 4-Nitrophenylp-chlorophenyl30.88 ± 14.444.15 ± 2.9364.81 ± 15.78
13 Furanp-chlorophenyl66.48 ± 37.8748.31 ± 0.53197.06 ± 14.42
14 4-Methylphenylp-chlorophenyl195.26 ± 19.8944.45 ± 0.1521.75 ± 0.81
18 2,4-Difluorophenylp-chlorophenyl14.81 ± 0.2010.11 ± 0.7014.39 ± 0.04
Antimicrobial Activity

The nitro group is a well-known pharmacophore in antimicrobial agents, and its incorporation into the imidazopyridine scaffold has yielded compounds with activity against a range of pathogens. A series of 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their antibacterial activity. However, in this particular study, the synthesized compounds did not show any significant activity against the tested strains of Staphylococcus aureus and Pseudomonas aeruginosa.[2]

Further research is needed to fully explore the antimicrobial potential of 3-substituted 8-nitroimidazopyridines against a broader range of bacteria, fungi, and parasites.

Experimental Protocols

General Synthesis of 3-Amino-Imidazo[1,2-a]pyridine Derivatives (Groebke-Blackburn-Bienaymé Three-Component Reaction)

A general procedure for the synthesis of 3-amino-imidazo[1,2-a]pyridine derivatives involves a one-pot, three-component reaction.[1]

Materials:

  • 2-Aminopyridine derivative

  • Aldehyde derivative

  • Isocyanide derivative

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Methanol (solvent)

  • Dichloromethane (solvent)

Procedure:

  • To a solution of the 2-aminopyridine derivative (1.0 mmol) and the aldehyde derivative (1.0 mmol) in a 1:1 mixture of methanol and dichloromethane (10 mL), add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide derivative (1.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds on cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, B16F10)

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action of 3-substituted 8-nitroimidazopyridines in cancer cells are still under investigation. However, based on the known activities of nitroaromatic compounds and imidazopyridine derivatives, several potential pathways can be proposed.

The presence of the 8-nitro group suggests a potential for bioreductive activation under hypoxic conditions. In the low-oxygen environment of solid tumors, the nitro group can be reduced by cellular reductases to form reactive nitroso and hydroxylamine intermediates. These reactive species can then covalently bind to cellular macromolecules such as DNA and proteins, leading to cellular damage and apoptosis. This hypoxia-selective activation is a key strategy for targeting tumor cells while sparing healthy, well-oxygenated tissues.

Imidazo[1,2-a]pyridine derivatives have been shown to target various signaling pathways involved in cancer progression. For instance, some imidazopyridine compounds have been identified as inhibitors of kinases such as PI3K/Akt/mTOR, which are crucial for cell survival and proliferation.[3] The anticancer effects of some imidazo[1,2-a]pyridines have been linked to the induction of apoptosis through the activation of caspases and the upregulation of tumor suppressor proteins like p53.[3]

Hypoxia_Activated_Prodrug_Mechanism cluster_0 Normoxic Cell cluster_1 Hypoxic Tumor Cell Drug_N 8-Nitroimidazopyridine (Prodrug) Reductases_N Cellular Reductases Drug_N->Reductases_N Reduction O2_N Oxygen (High) O2_N->Reductases_N Reductases_N->Drug_N Re-oxidation Inactive_N Inactive Metabolites Reductases_N->Inactive_N Drug_H 8-Nitroimidazopyridine (Prodrug) Reductases_H Cellular Reductases Drug_H->Reductases_H Reduction O2_H Oxygen (Low) O2_H->Reductases_H Limited Re-oxidation Reactive_Species Reactive Nitroso & Hydroxylamine Species Reductases_H->Reactive_Species Macromolecules DNA, Proteins Reactive_Species->Macromolecules Covalent Binding Cell_Death Apoptosis & Cell Death Macromolecules->Cell_Death Damage

Caption: Proposed mechanism of hypoxia-selective activation of 8-nitroimidazopyridines.

Structure-Activity Relationship (SAR)

The biological activity of 3-substituted 8-nitroimidazopyridines is highly dependent on the nature and position of the substituents on the imidazopyridine core.

  • Substitution at the C-3 position: The data in Table 1 suggests that the substituent at the 3-position plays a crucial role in determining the anticancer potency and selectivity. A p-chlorophenyl group at this position appears to be favorable for activity against colon cancer cells.[1]

  • Substitution at the C-2 position: The nature of the substituent at the C-2 position also significantly influences the biological activity. The presence of a nitro-containing aryl group at C-2, in combination with a p-chlorophenyl group at C-3, resulted in the most potent compound against HT-29 cells in the studied series.[1] Electron-withdrawing groups at this position seem to be beneficial for anticancer activity.

  • The 8-Nitro Group: The presence of the nitro group at the 8-position is anticipated to be a key determinant of the hypoxia-selective activity. Further studies are needed to systematically evaluate the impact of the nitro group's position on the imidazopyridine ring on the overall biological profile.

SAR_Flowchart Core Imidazo[1,2-a]pyridine Core Nitro 8-Nitro Substitution Core->Nitro C3_Sub C-3 Substitution Core->C3_Sub C2_Sub C-2 Substitution Core->C2_Sub Activity Biological Activity (Anticancer/Antimicrobial) Nitro->Activity Hypoxia Selectivity C3_Sub->Activity Potency & Selectivity C2_Sub->Activity Modulates Potency

Caption: Key structural features influencing the biological activity of 3-substituted 8-nitroimidazopyridines.

Conclusion and Future Directions

3-Substituted 8-nitroimidazopyridines represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The available literature indicates that the substituents at the C-2 and C-3 positions, in conjunction with the 8-nitro group, are critical for their biological activity. The likely mechanism of action for their anticancer effects involves hypoxia-selective bioreductive activation, a highly desirable feature for targeting solid tumors.

Future research in this area should focus on:

  • Systematic SAR studies: A more comprehensive exploration of a wider range of substituents at the 3-position is needed to optimize potency and selectivity.

  • Elucidation of mechanisms of action: Detailed mechanistic studies are required to identify the specific cellular targets and signaling pathways modulated by these compounds.

  • In vivo evaluation: Promising lead compounds should be advanced to in vivo studies to assess their efficacy, pharmacokinetics, and toxicity profiles in relevant animal models.

  • Exploration of antimicrobial potential: A broader screening of these compounds against a diverse panel of microbial pathogens is warranted to uncover their full antimicrobial spectrum.

By addressing these key areas, the full therapeutic potential of 3-substituted 8-nitroimidazopyridines can be realized, potentially leading to the development of new and effective treatments for cancer and infectious diseases.

References

Unveiling the Therapeutic Potential: Biological Targets of Nitro-Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a nitro group to this scaffold has been shown to unlock potent and specific biological activities, particularly in the realms of oncology, infectious diseases, and parasitology. This technical guide provides an in-depth exploration of the key biological targets of nitro-substituted imidazo[1,2-a]pyridines, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Anticancer Activity: Targeting Key Signaling Cascades

Nitro-substituted imidazo[1,2-a]pyridines have emerged as potent anticancer agents by targeting critical kinases and signaling pathways that drive tumor growth and survival.

One of the primary mechanisms of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers.[1] Certain imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibition of PI3Kα with IC50 values in the nanomolar range.[1] This inhibition leads to downstream effects such as cell cycle arrest and apoptosis. For instance, compound 6, a specific imidazo[1,2-a]pyridine derivative, has been shown to reduce the levels of phosphorylated Akt and mTOR, leading to G2/M cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[1]

Other key kinase targets for this class of compounds include the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase, which plays a crucial role in cancer cell proliferation and survival.[2][3] Novel imidazo[1,2-a]pyridines have been developed as potent and selective inhibitors of IGF-1R.[2] Additionally, receptor tyrosine kinases like c-Met and the TAM family kinases (Tyro3, Axl, Mer) are also targeted.[4][5] For example, a series of imidazo[1,2-a]pyridine derivatives were designed as highly selective dual Mer/Axl kinase inhibitors.[4]

The cytotoxic effects of these compounds have been evaluated against a range of cancer cell lines. For example, a nitro-substituted imidazo[1,2-a]pyridine (compound 12) demonstrated potent inhibitory activity against the HT-29 colon cancer cell line with an IC50 value of 4.15 µM.[6]

Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Compound/SeriesTargetCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine 6Akt/mTOR pathwayA375, WM115 (Melanoma)9.7 - 11.2[1]
Imidazo[1,2-a]pyridine 6Akt/mTOR pathwayHeLa (Cervical)44.6[1]
PI3Kα inhibitorPI3KαT47D (Breast)>10[1]
Compound 12 (nitro-substituted)-HT-29 (Colon)4.15[6]
Compound 12 (nitro-substituted)-MCF-7 (Breast)30.88[6]
Compound 12 (nitro-substituted)-B16F10 (Melanoma)64.81[6]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Pathway Inhibition of the PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis | inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Nitro_IP Nitro-substituted Imidazo[1,2-a]pyridine Nitro_IP->PI3K inhibits Nitro_IP->Akt inhibits

Caption: PI3K/Akt/mTOR pathway inhibition by nitro-imidazo[1,2-a]pyridines.

Antitubercular Activity: Disrupting Mycobacterial Respiration

Nitro-substituted imidazo[1,2-a]pyridines have demonstrated significant promise as novel antitubercular agents, particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[7][8]

The primary target for many of these compounds is the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain responsible for cellular respiration and ATP synthesis in mycobacteria.[9][10] By inhibiting QcrB, these compounds effectively shut down the energy production of the bacterium, leading to cell death. A notable clinical candidate, Q203, is an imidazo[1,2-a]pyridine amide that targets QcrB.[9] Docking studies have revealed key π-π interactions between these compounds and amino acid residues within the active site of Mtb QcrB.[10]

In addition to QcrB, other potential targets for imidazo[1,2-a]pyridine derivatives in M. tuberculosis include pantothenate synthetase (PS) and ATP synthase.[9]

Quantitative Data: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
Compound/SeriesTargetStrainMIC (µM)Reference
Q203QcrBMtb (MDR & XDR)Potent activity reported[9]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesQcrBMtb (DS)0.069 - 0.174[9]
Compound 24QcrBMtb H37Rv6.08[9]
Compound 26QcrBMtb H37Rv2.3 µg/ml[10][11]
2-Methylimidazo[1,2-a]pyridine-3-carbohydrizidesPantothenate SynthetaseMtb H37Rv4.53[9]
Imidazo[1,2-a]pyridine ethersATP SynthaseMtb<0.5[9]

Experimental Workflow: Antitubercular Drug Screening

Antitubercular_Screening General Workflow for Antitubercular Drug Screening cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Synthesis of Nitro-Imidazo[1,2-a]pyridines mic MIC Determination (Mtb H37Rv, MDR, XDR strains) synthesis->mic cytotoxicity Cytotoxicity Assay (e.g., Vero, HepG2 cells) mic->cytotoxicity Select active compounds target_id Target Identification (e.g., Resistant Mutant Sequencing, Docking) cytotoxicity->target_id Select non-toxic compounds pk Pharmacokinetic Studies (e.g., Mouse, Rat) target_id->pk Lead candidates efficacy Efficacy Studies (Mouse models of TB) pk->efficacy

Caption: A generalized workflow for screening antitubercular compounds.

Antiparasitic Activity: Exploiting Bioreductive Activation

A key mechanism for the antiparasitic activity of nitro-substituted imidazo[1,2-a]pyridines is the selective bioactivation of the nitro group by parasitic nitroreductases (NTRs).[12] These enzymes, which are present in certain protozoan parasites like Leishmania and Trypanosoma but absent in mammalian cells, reduce the nitro group to generate cytotoxic reactive nitrogen species.[12][13] This selective activation leads to potent antiparasitic activity with low host cell toxicity.

Specifically, the type 1 nitroreductase (NTR1) in Leishmania donovani has been shown to bioactivate these compounds.[12] This mode of action makes them attractive candidates for the development of new treatments for neglected tropical diseases such as leishmaniasis and Chagas disease.

Several 3-nitroimidazo[1,2-a]pyridine derivatives have demonstrated significant in vitro activity against various Leishmania and Trypanosoma species, with some compounds exhibiting IC50 values in the low micromolar range and high selectivity indices.[12] Importantly, lead compounds have been shown to be non-mutagenic in the Ames test.[12]

Quantitative Data: Antiparasitic Activity of 3-Nitroimidazo[1,2-a]pyridines
CompoundParasiteIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (CC50/IC50)Reference
Compound 5L. donovani1.0HepG2>100>100[12]
Compound 5L. infantum2.1HepG2>100>47.6[12]
Compound 5L. major1.0HepG2>100>100[12]
Compound 5T. brucei brucei1.3HepG2>100>76.9[12]
Compound 5T. cruzi2.2HepG2>100>45.5[12]

Mechanism of Action: Bioreductive Activation

Bioreductive_Activation Bioreductive Activation of Nitro-Imidazo[1,2-a]pyridines Prodrug Nitro-Imidazo[1,2-a]pyridine (Prodrug) Parasite_Cell Parasite Cell (e.g., Leishmania) Prodrug->Parasite_Cell Mammalian_Cell Mammalian Host Cell (No NTR) Prodrug->Mammalian_Cell NTR Nitroreductase (NTR1) Reactive_Species Reactive Nitrogen Species (Cytotoxic) NTR->Reactive_Species reduces Cell_Death Parasite Cell Death Reactive_Species->Cell_Death leads to No_Activation No Activation (Low Toxicity) Mammalian_Cell->No_Activation

References

3-Bromo-8-nitroimidazo[1,2-a]pyridine: A Privileged Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic core in medicinal chemistry, recognized for its "drug-like" properties and broad spectrum of biological activities. This bicyclic system is present in several marketed drugs, including zolpidem and alpidem. The introduction of specific substituents, such as a bromine atom at the 3-position and a nitro group at the 8-position, creates the 3-bromo-8-nitroimidazo[1,2-a]pyridine fragment. This functionalization offers a unique combination of electronic and steric properties, making it an attractive starting point for the development of novel therapeutics. The electron-withdrawing nature of the nitro group and the strategic placement of the bromine atom provide handles for further chemical modification and potential covalent interactions with biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this core fragment and its close analogues, positioning it as a valuable tool in modern drug discovery.

Chemical Synthesis

A representative synthetic workflow is depicted below. The initial step would likely involve the synthesis of 3-nitro-2-aminopyridine, followed by a condensation and cyclization reaction. Bromination at the 3-position can be achieved using a suitable brominating agent.

G cluster_0 Starting Materials cluster_1 Synthesis Workflow 2-Aminopyridine 2-Aminopyridine Nitration Nitration 2-Aminopyridine->Nitration Nitrating Agent (e.g., HNO3/H2SO4) Nitrating Agent (e.g., HNO3/H2SO4) Nitrating Agent (e.g., HNO3/H2SO4)->Nitration Halogenated Acetaldehyde Derivative Halogenated Acetaldehyde Derivative Cyclization Condensation & Cyclization Halogenated Acetaldehyde Derivative->Cyclization Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS) Bromination Electrophilic Bromination Brominating Agent (e.g., NBS)->Bromination 2-Amino-3-nitropyridine 2-Amino-3-nitropyridine Nitration->2-Amino-3-nitropyridine Intermediate 8-Nitroimidazo[1,2-a]pyridine 8-Nitroimidazo[1,2-a]pyridine Cyclization->8-Nitroimidazo[1,2-a]pyridine Intermediate This compound This compound Bromination->this compound 2-Amino-3-nitropyridine->Cyclization 8-Nitroimidazo[1,2-a]pyridine->Bromination

A plausible synthetic workflow for this compound.
Representative Experimental Protocols

The following are generalized protocols for key reactions in the synthesis of imidazo[1,2-a]pyridine derivatives, which can be adapted for the synthesis of the target compound.

Protocol 1: Groebke-Blackburn-Bienaymé Three-Component Reaction (GBB-3CR) for 3-Aminoimidazo[1,2-a]pyridine Derivatives [1][2][3]

This one-pot reaction is an efficient method for generating substituted 3-aminoimidazo[1,2-a]pyridines.

  • To a solution of the corresponding 2-aminopyridine (1.0 mmol) and an aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol or a 1:1 mixture of methanol and dichloromethane), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or scandium triflate).

  • Stir the mixture at 50 °C for 1 hour.

  • Add a solution of an isocyanide (e.g., 4-chlorophenyl isocyanide, 1.1 mmol) in the same solvent.

  • Continue stirring the reaction mixture at 50 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 3-aminoimidazo[1,2-a]pyridine derivative.

Protocol 2: Synthesis of 2-Alkylthio-3-nitroimidazo[1,2-a]pyridine Derivatives

This protocol describes the synthesis of related 3-nitroimidazo[1,2-a]pyridine derivatives with a thioether linkage at the 2-position.

  • Prepare the 2-(3-nitroimidazo[1,2-a]pyridin-2-yl)isothiouronium chloride salt by reacting 2-chloro-3-nitroimidazo[1,2-a]pyridine with thiourea.

  • To a solution of the isothiouronium salt (3.8 mmol) in absolute ethanol (10 mL), add a solution of sodium hydroxide (2.5 equivalents, 9.5 mmol) in water (10 mL).

  • Stir the mixture under reflux.

  • Add the appropriate alkylating agent (3 equivalents, 11.4 mmol).

  • Continue to stir the reaction mixture under reflux for an additional hour.

  • After cooling to room temperature, dilute the mixture with dichloromethane and wash several times with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting residue by silica column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(alkylthio)-3-nitroimidazo[1,2-a]pyridine.

Biological Activities and Therapeutic Potential

While direct biological data for this compound is limited in publicly accessible literature, numerous studies on closely related analogues highlight the significant therapeutic potential of this scaffold. The primary areas of investigation include anticancer, antiprotozoal, and antimicrobial activities.

Anticancer Activity

Derivatives of the 3-nitro- and 3-aminoimidazo[1,2-a]pyridine core have demonstrated potent cytotoxic effects against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4][5]

Compound/AnalogueCell LineActivityIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine derivative 12 (2-(nitro)-3-(p-chlorophenyl))HT-29 (Colon)Cytotoxic4.15 ± 2.93[1][2][3]
Imidazo[1,2-a]pyridine derivative 12 MCF-7 (Breast)Cytotoxic30.88 ± 14.44[1][2][3]
Imidazo[1,2-a]pyridine derivative 12 B16F10 (Melanoma)Cytotoxic64.81 ± 15.78[1][2][3]
Imidazo[1,2-a]pyridine derivative 14 B16F10 (Melanoma)Cytotoxic21.75 ± 0.81[1][2][3]
Imidazo[1,2-a]pyridine derivative 18 B16F10 (Melanoma)Cytotoxic14.39 ± 0.04[1][2][3]
Imidazo[1,2-a]pyridine derivative 18 HT-29 (Colon)Cytotoxic10.11 ± 0.70[1][2][3]
Imidazo[1,2-a]pyridine derivative IP-5 HCC1937 (Breast)Cytotoxic45[4][5]
Imidazo[1,2-a]pyridine derivative IP-6 HCC1937 (Breast)Cytotoxic47.7[4][5]
Imidazo[1,2-a]pyridine derivative IP-7 HCC1937 (Breast)Cytotoxic79.6[4][5]
Antiprotozoal Activity

3-Nitroimidazo[1,2-a]pyridine derivatives have shown significant promise as antiprotozoal agents, particularly against Leishmania species. The nitro group in these compounds is believed to be a key pharmacophore, undergoing bioreduction by parasitic nitroreductases to generate cytotoxic reactive nitrogen species.[6]

Compound/AnalogueParasiteActivityIC₅₀ (µM)Reference
8-Aryl-6-chloro-3-nitroimidazo[1,2-a]pyridine derivativeLeishmania spp.Antileishmanial-[6]
3-Nitroimidazo[1,2-a]pyridine derivative 5 L. donovaniAntileishmanial1.0 - 2.1[6]
3-Nitroimidazo[1,2-a]pyridine derivative 5 L. infantumAntileishmanial1.0 - 2.1[6]
3-Nitroimidazo[1,2-a]pyridine derivative 5 L. majorAntileishmanial1.0 - 2.1[6]
3-Nitroimidazo[1,2-a]pyridine derivative 5 T. brucei bruceiAntitrypanosomal1.3 - 2.2[6]
3-Nitroimidazo[1,2-a]pyridine derivative 5 T. cruziAntitrypanosomal1.3 - 2.2[6]
Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its antibacterial properties. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Compound/AnalogueBacteriaActivityMIC (µg/mL)Reference
3-Amino-6-fluoroimidazo[1,2-a]pyridine derivative 91 E. coliAntibacterial15.625[7]
3-Amino-6-fluoroimidazo[1,2-a]pyridine derivative 89 E. coliAntibacterial62.5[7]
3-Amino-6-fluoroimidazo[1,2-a]pyridine derivative 89 S. epidermisAntibacterial62.5[7]
3-Amino-6-fluoroimidazo[1,2-a]pyridine derivative 85 S. epidermisAntibacterial62.5[7]

Mechanism of Action and Signaling Pathways

The diverse biological activities of imidazo[1,2-a]pyridine derivatives stem from their ability to interact with various biological targets. In cancer, a prominent mechanism is the inhibition of protein kinases, particularly those in the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by imidazo[1,2-a]pyridine-based compounds can lead to cell cycle arrest and apoptosis.[4][5]

G cluster_0 Upstream Signaling cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor This compound (and analogues) Inhibitor->PI3K Inhibition

Imidazo[1,2-a]pyridines as inhibitors of the PI3K/Akt/mTOR pathway.

In the context of antiprotozoal activity, the nitro group of 3-nitroimidazo[1,2-a]pyridines is crucial. These compounds can act as substrates for parasitic nitroreductases (NTRs). The reduction of the nitro group generates radical species that are highly toxic to the parasite, leading to cell death. This mechanism provides a degree of selectivity for the parasite over the host cells.[6]

Conclusion

This compound represents a highly promising, yet underexplored, fragment for drug discovery. While direct biological data for this specific compound is sparse, the extensive research on its close analogues robustly demonstrates the potential of this scaffold. The synthetic accessibility of the imidazo[1,2-a]pyridine core, combined with the diverse biological activities exhibited by its derivatives, underscores its value for generating novel therapeutic agents. The data presented in this guide, particularly in the areas of oncology and infectious diseases, should encourage further investigation into this compound and its derivatives. Future work should focus on the targeted synthesis and biological evaluation of this specific fragment to fully elucidate its therapeutic potential and pave the way for the development of next-generation therapeutics.

References

Stability of 3-Bromo-8-nitroimidazo[1,2-A]pyridine Under Acidic and Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected stability of 3-bromo-8-nitroimidazo[1,2-a]pyridine under acidic and basic conditions. Due to the absence of specific experimental data in the public domain for this particular molecule, this guide is based on established principles of organic chemistry, the known reactivity of the imidazo[1,2-a]pyridine scaffold, and the electronic effects of the bromo and nitro substituents.

Core Concepts: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is an electron-rich heterocyclic scaffold. This electron-rich nature makes it susceptible to electrophilic attack, particularly at the C-3 position. However, the stability and reactivity of this core are significantly influenced by the nature and position of its substituents.

In the case of this compound, the electronic properties are heavily modified by:

  • An 8-Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the entire ring system towards electrophilic attack. This deactivation occurs through both inductive and resonance effects, reducing the electron density on both the pyridine and imidazole rings.

  • A 3-Bromo Group: The bromo substituent has a dual electronic effect. It is inductively electron-withdrawing but can also donate electron density through resonance. Its presence at the C-3 position, a site typically prone to electrophilic attack, will influence the regioselectivity of any potential reactions.

The combination of these substituents renders the this compound ring system significantly electron-deficient, which is the primary factor governing its stability under acidic and basic conditions.

Predicted Stability under Acidic Conditions

Under acidic conditions, the lone pairs on the nitrogen atoms of the imidazo[1,2-a]pyridine ring are susceptible to protonation. The electron-withdrawing nitro group at the 8-position will decrease the basicity of the ring nitrogens, making protonation less favorable compared to the unsubstituted parent scaffold.

Expected Degradation Pathway:

Degradation under acidic conditions is anticipated to be slow. The primary pathway would likely involve protonation of the N-1 nitrogen, followed by a slow nucleophilic attack by water. However, the strong deactivating effect of the nitro group significantly reduces the ring's susceptibility to electrophilic attack, which is the common degradation mechanism for electron-rich heterocycles in acid.

Acidic_Degradation_Pathway This compound This compound Protonated_Intermediate Protonated Intermediate (N-1) This compound->Protonated_Intermediate H⁺ Slow_Hydrolysis Slow Hydrolysis Protonated_Intermediate->Slow_Hydrolysis H₂O (slow) Degradation_Products Potential Ring-Opened Products Slow_Hydrolysis->Degradation_Products

Predicted acidic degradation pathway.

Predicted Stability under Basic Conditions

The electron-deficient nature of the this compound ring system makes it more susceptible to degradation under basic conditions through nucleophilic attack.

Expected Degradation Pathways:

  • Nucleophilic Aromatic Substitution (SNAAr): The pyridine ring, being electron-deficient and further deactivated by the nitro group, is a likely target for nucleophilic attack by hydroxide ions. This could lead to the displacement of a hydrogen atom or, if the conditions are harsh enough, potentially lead to ring-opening.

  • Substitution of the Bromo Group: The C-3 position, while typically a site for electrophilic attack, could become susceptible to nucleophilic substitution under forcing basic conditions, especially given the overall electron-poor nature of the molecule.

Basic_Degradation_Pathway cluster_main This compound cluster_path1 Pathway 1: Nucleophilic Aromatic Substitution cluster_path2 Pathway 2: Bromo Substitution Start This compound SNAAr Nucleophilic Attack (e.g., by OH⁻ on pyridine ring) Start->SNAAr Bromo_Sub Nucleophilic Attack at C-3 Start->Bromo_Sub Ring_Opened Ring-Opened Products SNAAr->Ring_Opened Substituted_Product 3-Hydroxy-8-nitroimidazo[1,2-a]pyridine Bromo_Sub->Substituted_Product

Predicted basic degradation pathways.

Hypothetical Experimental Protocols for Stability Testing

To empirically determine the stability of this compound, a forced degradation study would be necessary. The following are detailed, hypothetical protocols for such a study.

Experimental Workflow

Experimental_Workflow Start Prepare Stock Solution of This compound Acid_Stress Acidic Stress Condition (e.g., 0.1 M HCl, 60°C) Start->Acid_Stress Base_Stress Basic Stress Condition (e.g., 0.1 M NaOH, 60°C) Start->Base_Stress Time_Points Sample at Predetermined Time Points (e.g., 0, 2, 4, 8, 24 hours) Acid_Stress->Time_Points Base_Stress->Time_Points Neutralize Neutralize Samples Time_Points->Neutralize Analysis Analyze by HPLC-UV/MS Neutralize->Analysis Data_Processing Quantify Degradation and Identify Degradants Analysis->Data_Processing

Workflow for forced degradation study.
Methodologies

1. Materials and Reagents:

  • This compound (high purity)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

2. Stock Solution Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of ACN and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

3. Forced Degradation Under Acidic Conditions:

  • To a series of vials, add a known volume of the stock solution.

  • Add an equal volume of an acidic solution (e.g., 0.1 M HCl or 1 M HCl).

  • Incubate the vials at a controlled temperature (e.g., room temperature, 40°C, and 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from a vial.

  • Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH or 1 M NaOH).

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

4. Forced Degradation Under Basic Conditions:

  • To a series of vials, add a known volume of the stock solution.

  • Add an equal volume of a basic solution (e.g., 0.1 M NaOH or 1 M NaOH).

  • Incubate the vials at a controlled temperature (e.g., room temperature, 40°C, and 60°C).

  • At specified time points, withdraw an aliquot from a vial.

  • Immediately neutralize the aliquot with an equivalent amount of a suitable acid (e.g., 0.1 M HCl or 1 M HCl).

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

5. Analytical Method:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector, coupled to a Mass Spectrometer (MS).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., ACN or MeOH).

  • Detection: Monitor the parent compound and any degradation products at a suitable wavelength (determined by UV-Vis scan). The MS detector will be used to identify the mass of the parent compound and any degradation products.

Summary of Predicted Stability

The following table summarizes the expected stability of this compound under hypothetical stress conditions. It is important to reiterate that these are predictions based on chemical principles and await experimental verification.

ConditionTemperaturePredicted StabilityLikely Degradation Pathway(s)
Acidic
0.1 M HClRoom TempLikely StableMinimal to no degradation expected.
0.1 M HCl60°CPotentially Slow DegradationSlow hydrolysis.
1 M HCl60°CLikely DegradationForced hydrolysis, potential for ring opening over extended periods.
Basic
0.1 M NaOHRoom TempPotentially UnstableSlow nucleophilic aromatic substitution or bromo substitution.
0.1 M NaOH60°CLikely UnstableIncreased rate of nucleophilic attack.
1 M NaOH60°CHighly UnstableRapid degradation via nucleophilic attack and potential ring cleavage.

Conclusion

Based on theoretical considerations, this compound is expected to be relatively stable under mild acidic conditions due to the deactivating effect of the nitro group. Conversely, the electron-deficient nature of the ring system suggests a greater susceptibility to degradation under basic conditions, primarily through nucleophilic attack. The provided hypothetical experimental protocols offer a robust framework for the empirical determination of this compound's stability profile, which is a critical step in the research and development of any new chemical entity.

Methodological & Application

Application Note: Suzuki Coupling Protocols for the Synthesis of 3-Aryl-8-nitroimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs. The functionalization of this core structure is of significant interest in medicinal chemistry for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted heteroaromatics.[1][2][3] This application note provides detailed protocols for the Suzuki coupling of 3-bromo-8-nitroimidazo[1,2-a]pyridine with various arylboronic acids. The presence of a nitro group, an electron-withdrawing substituent, can influence the reactivity of the substrate, making the optimization of reaction conditions crucial for achieving high yields.[4] The protocols outlined below offer a starting point for researchers working on the synthesis of 3-aryl-8-nitroimidazo[1,2-a]pyridine derivatives.

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound is depicted below:

General reaction scheme for the Suzuki coupling of this compound

Experimental Protocols

This section details two common protocols for the Suzuki coupling of this compound. These protocols utilize different palladium catalysts and reaction conditions, providing flexibility for optimization based on the specific arylboronic acid used.

Protocol 1: Using Pd(PPh₃)₄

This protocol employs the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

  • Stir the reaction mixture at 90 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-8-nitroimidazo[1,2-a]pyridine.

Protocol 2: Using a Pre-catalyst System (e.g., XPhos Pd G2)

This protocol utilizes a more modern and often more efficient palladium pre-catalyst system, which can be beneficial for challenging couplings.[5]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • XPhos Pd G2 (0.02 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), and XPhos Pd G2 (0.02 mmol) to a reaction vial.

  • Add toluene (10 mL) and water (1 mL) to the vial.

  • Seal the vial and stir the mixture at 100 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography to obtain the pure 3-aryl-8-nitroimidazo[1,2-a]pyridine.

Data Presentation: Summary of Reaction Components

The choice of catalyst, base, and solvent can significantly impact the yield and reaction time of the Suzuki coupling. The following tables summarize common components used in Suzuki reactions involving heteroaryl bromides.

Table 1: Common Palladium Catalysts and Ligands

Catalyst/Pre-catalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine2-10A versatile and widely used catalyst, though sometimes less active for challenging substrates.
Pd(OAc)₂Various (e.g., SPhos, XPhos)1-5Often used with bulky, electron-rich phosphine ligands for improved activity.[6][7][8]
PdCl₂(dppf)dppf1-5Effective for a broad range of substrates.
XPhos Pd G2/G3XPhos0.5-2Highly active pre-catalysts, often providing high yields with low catalyst loadings.[5]

Table 2: Common Bases and Solvents

BaseStrengthCommon SolventsNotes
Na₂CO₃ModerateDioxane/H₂O, Toluene/H₂O, DMFA standard and cost-effective base.
K₂CO₃ModerateDioxane/H₂O, Ethanol/H₂OSimilar to sodium carbonate.
K₃PO₄StrongDioxane/H₂O, Toluene/H₂OOften used with more challenging substrates and modern catalysts.[9]
Cs₂CO₃StrongDioxane, TolueneA highly effective but more expensive base.

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing and analyzing the Suzuki coupling reaction as described in the protocols.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reactants: This compound, Arylboronic Acid, Base B Add Catalyst A->B C Inert Atmosphere (N2 or Ar) B->C D Add Solvents C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT F->G H Aqueous Workup G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS, etc.) J->K

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-8-nitroimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and compiled data for the Buchwald-Hartwig amination of 3-Bromo-8-nitroimidazo[1,2-A]pyridine. This reaction is a critical transformation for the synthesis of novel substituted amino-imidazo[1,2-a]pyridine scaffolds, which are of significant interest in medicinal chemistry and drug discovery. Due to the electron-deficient nature of the substrate, careful optimization of the reaction conditions is crucial for achieving high yields.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] Its application to heteroaromatic systems, particularly those bearing electron-withdrawing groups like the nitro group, is of great importance for the synthesis of a diverse range of biologically active molecules. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and the introduction of an amino group at the 3-position via this method opens avenues for further functionalization and the development of new therapeutic agents.[2][3] The presence of the nitro group at the 8-position renders the imidazo[1,2-a]pyridine ring electron-deficient, which can influence the reactivity of the C-Br bond and the overall efficiency of the catalytic cycle.[4]

Data Presentation

The following table summarizes typical conditions for the Buchwald-Hartwig amination of structurally related heteroaryl bromides, including those with electron-withdrawing substituents. This data serves as a guide for the optimization of the reaction with this compound.

Substrate AnalogueAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
2-BromopyridineMorpholinePd₂(dba)₃ (2)XPhos (8)LiHMDS (2.5)THF65~40BenchChem[5]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] (0.18)(±)-BINAP (0.35)NaOBuᵗ (2.8)Toluene8060Royal Society of Chemistry[6]
4-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3.0)NaOᵗBu (2.0)TolueneReflux94Tokyo Chemical Industry UK Ltd.[7]
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (10)XPhos (10)KOᵗBuToluene100 (MW)HighBeilstein-Institut[8]
(Hetero)aryl HalidesSecondary AminesPd(OAc)₂RuPhosNaOᵗBu (1.2)Toluene (solvent-free)11050-99ResearchGate[9]
Aryl ChloridesPrimary AminesPd(0) complexBrettphos-THF/Toluene/t-BuOH/DioxaneRT-100-Chemistry LibreTexts[10]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound. This protocol is a starting point and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, or a ligand tailored for imidazopyridines)

  • Base (e.g., Sodium tert-butoxide (NaOᵗBu) or Lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating plate/oil bath

  • Standard laboratory glassware and consumables

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-2 times the palladium loading) under a stream of inert gas.

    • Add the base (e.g., 1.5-2.5 equivalents).

    • Add this compound (1.0 equivalent).

    • Seal the Schlenk tube with a septum, and evacuate and backfill with inert gas three times.

  • Addition of Reagents:

    • Add the anhydrous, degassed solvent via syringe.

    • Add the amine (1.1-1.5 equivalents) to the reaction mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-substituted-8-nitroimidazo[1,2-a]pyridin-3-amine.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)(X)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [R-Pd(II)(NHR'R'')L_n]X amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex R-Pd(II)(NR'R'')L_n deprotonation->pd_amido_complex base_h Base-H⁺ + X⁻ deprotonation->base_h reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Product (R-NR'R'') reductive_elimination->product substrate 3-Bromo-8-nitro- imidazo[1,2-A]pyridine (R-X) substrate->oxidative_addition amine Amine (HNR'R'') amine->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Catalyst, Ligand, Base, Substrate) start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert reagents Add Solvent and Amine inert->reagents reaction Heat and Stir (80-110 °C) reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quench, Extract, Dry) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 3-Bromo-8-Nitroimidazopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed functionalization of 3-bromo-8-nitroimidazopyridine. This versatile scaffold is of significant interest in medicinal chemistry, and the methodologies described herein offer robust pathways for the synthesis of a diverse range of derivatives. The following sections detail key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, and cyanation, providing structured data and step-by-step protocols to guide researchers in their synthetic endeavors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures. This reaction is instrumental in modifying the 3-position of the imidazopyridine core.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001690-98
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888-96
44-Fluorophenylboronic acidPdCl₂(dppf) (5)-Na₂CO₃ (2)DME/H₂O (3:1)851082-92
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines and can be optimized for 3-bromo-8-nitroimidazopyridine.

Materials:

  • 3-Bromo-8-nitroimidazopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed deionized water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-8-nitroimidazopyridine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to 3-alkynyl-8-nitroimidazopyridine derivatives. These products are valuable intermediates for further synthetic transformations.

Data Presentation: Sonogashira Coupling Conditions
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF65685-95
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (5)Piperidine (2.5)DMF80880-90
31-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (3)Toluene701088-96
4Ethynyltrimethylsilane[Pd(allyl)Cl]₂ (1)-Cs₂CO₃ (2)1,4-Dioxane1001275-85
Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[1][2]

Materials:

  • 3-Bromo-8-nitroimidazopyridine (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., THF, 10 mL)

Procedure:

  • To a Schlenk flask, add 3-bromo-8-nitroimidazopyridine, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 3-position of the imidazopyridine ring.[3][4][5][6]

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (2.2)Toluene1001685-95
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.5)1,4-Dioxane1101880-90
3Benzylamine[Pd(allyl)Cl]₂ (1.5)RuPhos (3)LiHMDS (2.5)THF801288-97
4PiperidinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene1002082-92

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a generalized protocol for the Buchwald-Hartwig amination of 3-bromo-8-nitroimidazopyridine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.[3]

Materials:

  • 3-Bromo-8-nitroimidazopyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%)

  • Base (e.g., NaOtBu, 2.2 mmol, 2.2 equiv)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a glovebox, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add 3-bromo-8-nitroimidazopyridine to the Schlenk tube.

  • Seal the tube and remove it from the glovebox.

  • Add the anhydrous solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Cyanation

Palladium-catalyzed cyanation provides a direct method for introducing a nitrile group onto the imidazopyridine scaffold, which can then be converted into various other functional groups such as carboxylic acids, amides, and amines.

Data Presentation: Cyanation Reaction Conditions
EntryCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveBase (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Zn(CN)₂Pd₂(dba)₃ (2)dppf (4)--DMF1201275-85
2K₄[Fe(CN)₆]Pd(OAc)₂ (5)cataCXium A (10)-K₂CO₃ (2)t-BuOH/H₂O (1:1)1001870-80
3NaCNPd(PPh₃)₄ (5)-CuI (10 mol%)-MeCN/Toluene (1:1)801065-75
4Acetone cyanohydrinPdCl₂(dppf) (3)--Na₂CO₃ (2.5)NMP140660-70
Experimental Protocol: Cyanation

This protocol is based on general procedures for the palladium-catalyzed cyanation of aryl bromides.

Materials:

  • 3-Bromo-8-nitroimidazopyridine (1.0 mmol, 1.0 equiv)

  • Zinc cyanide (Zn(CN)₂, 0.6 mmol, 1.2 equiv as CN)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., dppf, 0.04 mmol, 4 mol%)

  • Anhydrous DMF (10 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-8-nitroimidazopyridine, Zn(CN)₂, the palladium catalyst, and the ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting nitrile by column chromatography.

Visualizations

Palladium_Catalyzed_Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add Substrate, Reagent, Base, Catalyst, Ligand start->reagents setup Evacuate & Backfill with Inert Gas reagents->setup solvent Add Anhydrous Solvent setup->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench Reaction cool->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Purified Product purify->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) M-X Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Synthesis of 3-Aryl-8-Nitroimidazo[1,2-a]pyridines via Cross-Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl-8-nitroimidazo[1,2-a]pyridines, a class of compounds with significant potential in medicinal chemistry. The synthesis is approached via a robust two-step sequence involving the initial bromination of the 8-nitroimidazo[1,2-a]pyridine core, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This methodology allows for the efficient and versatile introduction of various aryl groups at the C-3 position of the scaffold. The protocols are designed to be reproducible and scalable for applications in drug discovery and development.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group at the 8-position and an aryl moiety at the 3-position can significantly modulate the pharmacological properties of these compounds. Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and versatile tool for the construction of the C-C bond between the imidazo[1,2-a]pyridine core and the aryl substituent. This document outlines a reliable synthetic strategy and provides detailed protocols for the preparation of these target compounds.

Overall Synthetic Strategy

The synthesis of 3-aryl-8-nitroimidazo[1,2-a]pyridines is achieved through a two-step process. The first step involves the regioselective bromination of 8-nitroimidazo[1,2-a]pyridine at the C-3 position to yield the key intermediate, 3-bromo-8-nitroimidazo[1,2-a]pyridine. The second step is the Suzuki-Miyaura cross-coupling of this intermediate with a variety of arylboronic acids to introduce the desired aryl group.

Synthesis_Strategy Start 8-Nitroimidazo[1,2-a]pyridine Intermediate This compound Start->Intermediate Bromination (NBS) Final_Product 3-Aryl-8-nitroimidazo[1,2-a]pyridine Intermediate->Final_Product Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) Suzuki_Cycle cluster_steps Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex Transmetal Transmetalation (R²-B(OR)₂) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_complex->PdII_R1R2 PdII_R1R2->Pd0 RedElim Reductive Elimination Product R¹-R² PdII_R1R2->Product

Application Notes and Protocols for In Vitro Cytotoxicity Screening of Imidazo[1,2-A]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro cytotoxicity screening of imidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds with significant interest as potential anticancer agents.[1][2] While this document focuses on the general class of imidazo[1,2-a]pyridines due to the broad scope of available research, the protocols and methodologies described herein are directly applicable to specific derivatives such as 3-Bromo-8-nitroimidazo[1,2-A]pyridines.

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have demonstrated a wide range of biological activities, including anticancer properties.[1][2] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and STAT3/NF-κB pathways.[1][2] In vitro cytotoxicity screening is a critical first step in the evaluation of these compounds as potential therapeutic agents. This process involves exposing cancer cell lines to the compounds and measuring the resulting decrease in cell viability to determine the concentration that inhibits 50% of cell growth (IC50).

Data Presentation: Cytotoxicity of Imidazo[1,2-a]Pyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against several human cancer cell lines, as reported in the literature. This data provides a comparative reference for newly synthesized compounds.

Compound IDCancer Cell LineAssay DurationIC50 (µM)Reference
Compound 6 A375 (Melanoma)48h9.7[1]
WM115 (Melanoma)48hNot specified[1]
HeLa (Cervical Cancer)48h44.6[1]
Compound 7d MCF-7 (Breast Cancer)Not specified22.6[3][4]
HT-29 (Colon Cancer)Not specified13.4[3][4]
Compound 12 HT-29 (Colon Cancer)Not specified4.15 ± 2.93[5][6]
HB9 A549 (Lung Cancer)24h50.56[7]
HB10 HepG2 (Liver Carcinoma)24h51.52[7]
12b Hep-2 (Laryngeal Carcinoma)48h11[8]
HepG2 (Hepatocellular Carcinoma)48h13[8]
MCF-7 (Breast Carcinoma)48h11[8]
A375 (Human Skin Cancer)48h11[8]
IP-5 HCC1937 (Breast Cancer)Not specified45[9]
IP-6 HCC1937 (Breast Cancer)Not specified47.7[9]

Experimental Protocols

A crucial method for assessing the cytotoxic effects of novel compounds is the MTT assay.[1] This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay for Cytotoxicity Screening

1. Materials:

  • Imidazo[1,2-a]pyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[1]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 4,000-5,000 cells per well in 100 µL of complete medium.[1]

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours to allow for cell attachment.[1][8]

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[1][7]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[1]

    • Incubate the plates for an additional 4 hours at 37°C.[1][8]

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[1]

    • Incubate the plates for at least 16 hours at 37°C in the dark to ensure complete solubilization.[1]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cytotoxicity screening of imidazo[1,2-a]pyridine derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment cell_culture Cell Line Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout calculation IC50 Calculation readout->calculation results Results calculation->results

Caption: General workflow for in vitro cytotoxicity screening.

Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer and plays a crucial role in cell proliferation, survival, and growth.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition Imidazopyridine->AKT Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

References

Application Notes and Protocols for Determining the Cytotoxicity of Novel Imidazo[1,2-a]pyridine Compounds using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1][2][3][4] This assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[1][3][4] The amount of formazan produced is directly proportional to the number of living cells. This protocol provides a detailed methodology for evaluating the cytotoxic effects of novel imidazo[1,2-a]pyridine compounds on cancer cell lines. Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents, often exhibiting inhibitory effects on various signaling pathways.[5][6][7][8][9]

Experimental Protocols

Materials and Reagents
  • Cell Lines: Appropriate cancer cell lines (e.g., HeLa, A549, MCF-7).

  • Novel Imidazo[1,2-a]pyridine Compounds: Stock solutions prepared in sterile DMSO (e.g., 10 mM).[10]

  • Cell Culture Medium: Specific to the cell line, supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.[10]

  • MTT Solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS).[2][11] The solution should be filter-sterilized and protected from light.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO)[3][12] or a solution of 10% SDS in 0.01 M HCl.[5]

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Trypsin-EDTA: For detaching adherent cells.[10]

  • Equipment:

    • Sterile 96-well cell culture plates.[10]

    • Biological safety cabinet.

    • Humidified incubator at 37°C with 5% CO2.[10]

    • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if available).

    • Multichannel pipette.

Cell Culture and Seeding
  • Maintain the selected cancer cell line in a T-75 flask with the appropriate complete growth medium in a humidified incubator.[10]

  • Subculture the cells when they reach 80-90% confluency.[10]

  • On the day of the experiment, detach the cells using Trypsin-EDTA, neutralize with complete medium, and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).[10][12] The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.

  • Incubate the plate for 24 hours to allow the cells to attach and resume growth.[10][12]

Compound Treatment
  • Prepare serial dilutions of the novel imidazo[1,2-a]pyridine compounds in serum-free medium from the stock solution. The concentration range should be broad enough to determine the IC50 value (e.g., 0.1, 1, 10, 50, 100 µM).[5]

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of the compounds to the respective wells.

  • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only, no cells).[10]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

MTT Assay Procedure
  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[4][10][13]

  • Incubate the plate for 3-4 hours at 37°C in the dark.[4][13] During this time, visible purple formazan crystals will form in viable cells.

  • After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.[12]

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10][11][12]

  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.

Data Acquisition and Analysis
  • Measure the absorbance of each well at 570 nm using a microplate reader.[12] If a reference wavelength is used, it should be 630 nm or higher.

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.[14][15][16][17]

Data Presentation

The cytotoxic activity of the novel imidazo[1,2-a]pyridine compounds should be summarized in a table for clear comparison of their potency.

Compound IDTarget Cell LineIncubation Time (h)IC50 (µM) ± SD
IMP-001A549489.7 ± 1.2
IMP-002A5494815.3 ± 2.5
IMP-003A5494844.6 ± 5.1
IMP-001HeLa4812.5 ± 1.8
IMP-002HeLa4821.8 ± 3.3
IMP-003HeLa4852.1 ± 6.4
IMP-001MCF-74814.8 ± 2.1
IMP-002MCF-74830.9 ± 4.7
IMP-003MCF-74866.5 ± 7.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values for novel imidazo[1,2-a]pyridine compounds can range from nanomolar to micromolar concentrations depending on their specific structure and the cancer cell line tested.[5][18][19]

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 3-4: MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture seeding 2. Seed Cells in 96-well Plate cell_culture->seeding incubation1 3. Incubate for 24h seeding->incubation1 compound_prep 4. Prepare Compound Dilutions treatment 5. Treat Cells compound_prep->treatment incubation2 6. Incubate for 24-72h treatment->incubation2 add_mtt 7. Add MTT Reagent incubation3 8. Incubate for 3-4h add_mtt->incubation3 solubilize 9. Solubilize Formazan incubation3->solubilize read_plate 10. Read Absorbance solubilize->read_plate calculate_viability 11. Calculate % Viability plot_curve 12. Generate Dose-Response Curve calculate_viability->plot_curve determine_ic50 13. Determine IC50 plot_curve->determine_ic50

Caption: Workflow for MTT cytotoxicity assay.

Potential Signaling Pathway Modulation

Imidazo[1,2-a]pyridine derivatives have been reported to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[5][6][8][9]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K STAT3 STAT3 RTK->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation NFkB->Proliferation STAT3->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Compound Imidazopyridine->PI3K Inhibition Imidazopyridine->mTOR Inhibition Imidazopyridine->NFkB Inhibition Imidazopyridine->STAT3 Inhibition

Caption: Potential inhibitory action on signaling pathways.

References

Application Notes and Protocols for the Use of 3-Bromo-8-nitroimidazo[1,2-A]pyridine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-bromo-8-nitroimidazo[1,2-a]pyridine as a versatile scaffold in parallel synthesis for the discovery and development of novel therapeutic agents.

Introduction

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently found in biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antiviral activities. The presence of a bromine atom at the 3-position and a nitro group at the 8-position of the imidazo[1,2-a]pyridine scaffold offers strategic advantages for chemical library synthesis. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The nitro group, being a strong electron-withdrawing group, can influence the chemical reactivity of the heterocyclic system and provides a potential site for further functionalization, for instance, through reduction to an amino group. This document outlines detailed protocols for the application of this compound in parallel synthesis via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, and discusses the potential biological significance of the resulting compound libraries.

Applications in Parallel Synthesis

This compound is an ideal starting material for the construction of diverse chemical libraries in a high-throughput fashion. Its amenability to various robust and well-established cross-coupling reactions allows for the systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core.

  • Suzuki-Miyaura Coupling: Enables the introduction of a wide array of aryl and heteroaryl groups at the 3-position, allowing for the exploration of structure-activity relationships (SAR) related to steric and electronic properties of this substituent.

  • Sonogashira Coupling: Facilitates the incorporation of terminal alkynes, providing access to compounds with linear geometries and the potential for further elaboration of the alkyne functionality.

  • Buchwald-Hartwig Amination: Allows for the formation of carbon-nitrogen bonds, introducing a diverse range of primary and secondary amines at the 3-position, which is crucial for modulating physicochemical properties and interacting with biological targets.

The resulting library of 3-substituted-8-nitroimidazo[1,2-a]pyridines can be further diversified by reduction of the nitro group to an amine, which can then be acylated, sulfonated, or used in other derivatization reactions to generate a second generation of compounds with increased complexity and potential for biological activity.

Data Presentation

The following table summarizes representative yields for the parallel synthesis of a library of 3-substituted-8-nitroimidazo[1,2-a]pyridines using palladium-catalyzed cross-coupling reactions. The yields are illustrative and can vary depending on the specific coupling partners and reaction conditions.

Reaction TypeCoupling PartnerRepresentative Yield (%)
Suzuki-Miyaura Phenylboronic acid85
4-Methoxyphenylboronic acid82
3-Pyridinylboronic acid75
2-Thiopheneboronic acid78
Sonogashira Phenylacetylene90
Ethynyltrimethylsilane88
1-Heptyne85
4-Ethynylanisole83
Buchwald-Hartwig Morpholine92
Piperidine90
Aniline78
Benzylamine85

Experimental Protocols

General Considerations for Parallel Synthesis

All reactions should be performed in an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reactions can be conveniently carried out in parallel synthesis blocks or multi-well plates. Reagent addition can be automated using liquid handling systems. Purification of the final compounds is typically achieved using high-throughput purification techniques such as mass-directed preparative HPLC.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of this compound with various boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acids (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

  • Parallel reaction block or multi-well plates

Procedure:

  • To each reaction vessel, add this compound (1.0 equivalent).

  • Add the corresponding boronic acid (1.2 equivalents).

  • Add Pd(PPh₃)₄ (0.05 equivalents) and Na₂CO₃ (2.0 equivalents).

  • Dispense the 1,4-dioxane/water solvent mixture to each reaction vessel.

  • Seal the reaction vessels and purge with an inert atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by automated flash chromatography or preparative HPLC.

Protocol 2: Sonogashira Coupling

This protocol details the palladium/copper-catalyzed coupling of this compound with terminal alkynes.

Materials:

  • This compound

  • Terminal alkynes (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Parallel reaction block or multi-well plates

Procedure:

  • To each reaction vessel, add this compound (1.0 equivalent).

  • Add PdCl₂(PPh₃)₂ (0.03 equivalents) and CuI (0.06 equivalents).

  • Dispense anhydrous DMF to each reaction vessel.

  • Add triethylamine (3.0 equivalents) followed by the terminal alkyne (1.5 equivalents).

  • Seal the reaction vessels and purge with an inert atmosphere.

  • Heat the reaction mixture to 80 °C and stir for 6-8 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purify the crude product by automated flash chromatography or preparative HPLC.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound with various amines.

Materials:

  • This compound

  • Primary or secondary amines (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Parallel reaction block or multi-well plates

Procedure:

  • To each reaction vessel, add Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents).

  • Add this compound (1.0 equivalent) and sodium tert-butoxide (1.4 equivalents).

  • Dispense anhydrous toluene to each reaction vessel.

  • Add the corresponding amine (1.2 equivalents).

  • Seal the reaction vessels and purge with an inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 18-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purify the crude product by automated flash chromatography or preparative HPLC.

Signaling Pathways and Biological Relevance

Derivatives of the imidazo[1,2-a]pyridine scaffold have been reported to exhibit a range of biological activities, notably as anticancer and anti-inflammatory agents. Several studies have implicated the modulation of key signaling pathways in their mechanism of action.

STAT3/NF-κB Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play crucial roles in cancer cell proliferation, survival, and inflammation. Aberrant activation of these pathways is a hallmark of many cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of both STAT3 and NF-κB, leading to downstream effects such as the downregulation of anti-apoptotic proteins and inflammatory mediators. A novel imidazo[1,2-a]pyridine derivative has been reported to exert its anti-inflammatory activity by suppressing the NF-κB and STAT3 signaling pathways.[1]

STAT3_NFkB_Pathway cluster_nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) IKK IKK IkB IκBα IKK->IkB phosphorylates Active_NFkB Active NF-κB IkB->Active_NFkB degradation leads to release of NFkB NF-κB (p50/p65) Active_NFkB->Nucleus Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->pSTAT3 inhibits Imidazopyridine->IKK inhibits

Caption: STAT3/NF-κB signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for Parallel Synthesis

The following diagram illustrates a typical workflow for the parallel synthesis of a chemical library using this compound as the starting material.

Parallel_Synthesis_Workflow Start Start: this compound Reaction_Setup Parallel Reaction Setup (Inert Atmosphere, Anhydrous Solvents) Start->Reaction_Setup Suzuki Suzuki Coupling (Boronic Acids) Reaction_Setup->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Reaction_Setup->Sonogashira Buchwald Buchwald-Hartwig (Amines) Reaction_Setup->Buchwald Heating Heating and Stirring (Parallel Reactor) Suzuki->Heating Sonogashira->Heating Buchwald->Heating Monitoring Reaction Monitoring (LC-MS) Heating->Monitoring Workup Parallel Workup (Quenching, Extraction) Monitoring->Workup Purification High-Throughput Purification (Mass-Directed Prep-HPLC) Workup->Purification Analysis Compound Characterization (LC-MS, NMR) Purification->Analysis Library Diverse Chemical Library Analysis->Library

Caption: A typical workflow for the parallel synthesis of an imidazo[1,2-a]pyridine library.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale and potential scale-up synthesis of 3-Bromo-8-nitroimidazo[1,2-a]pyridine, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine core is found in a variety of biologically active compounds.[1][2][3][4] This document outlines a plausible multi-step synthetic route, provides detailed experimental procedures, and summarizes key data for reproducibility and optimization.

Synthetic Strategy

The synthesis of this compound can be approached through a multi-step sequence, beginning with the construction of the imidazo[1,2-a]pyridine core, followed by sequential electrophilic substitution reactions. A proposed synthetic pathway involves:

  • Synthesis of 8-nitroimidazo[1,2-a]pyridine: Cyclocondensation of 2-amino-3-nitropyridine with an appropriate C2-synthon, such as a halo-acetaldehyde or its equivalent.

  • Bromination of 8-nitroimidazo[1,2-a]pyridine: Regioselective bromination at the C3 position of the imidazo[1,2-a]pyridine ring system.

This strategy considers the directing effects of the nitro group and the inherent reactivity of the imidazo[1,2-a]pyridine nucleus.

Experimental Protocols

Protocol 1: Synthesis of 8-nitroimidazo[1,2-a]pyridine

This protocol is adapted from general procedures for the synthesis of imidazo[1,2-a]pyridines.[4][5][6]

Materials:

  • 2-Amino-3-nitropyridine

  • Chloroacetaldehyde (50% solution in water) or Bromoacetaldehyde diethyl acetal

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Dioxane

  • Water (H₂O)

Procedure:

  • To a solution of 2-amino-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v), add sodium bicarbonate (2.5 eq).

  • To this stirred mixture, add chloroacetaldehyde (1.5 eq, 50% aq. solution) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient).

Protocol 2: Synthesis of this compound

This protocol is based on established methods for the C3-bromination of imidazo[1,2-a]pyridines.[1][7][8]

Materials:

  • 8-nitroimidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Acetic Acid (CH₃COOH) (optional, as catalyst)

Procedure:

  • Dissolve 8-nitroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the stirred solution. Alternatively, a solution of bromine in the reaction solvent can be added dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, e.g., hexane:ethyl acetate gradient) or recrystallization to afford pure this compound.

Data Presentation

Table 1: Summary of Reagents and Conditions for the Synthesis of 8-nitroimidazo[1,2-a]pyridine

ParameterValueReference
Starting Material2-Amino-3-nitropyridineAdapted from[5][6]
ReagentChloroacetaldehydeAdapted from[4]
BaseSodium BicarbonateAdapted from[4]
SolventEthanol/WaterAdapted from[4]
TemperatureReflux (80-90 °C)Adapted from[9]
Reaction Time2-6 hours (TLC monitored)-
Yield (Typical)60-80%Estimated

Table 2: Summary of Reagents and Conditions for the Bromination of 8-nitroimidazo[1,2-a]pyridine

ParameterValueReference
Starting Material8-nitroimidazo[1,2-a]pyridine-
Brominating AgentN-Bromosuccinimide (NBS)[8]
SolventAcetonitrile or Dichloromethane[1][8]
Temperature0 °C to Room Temperature[8]
Reaction Time1-4 hours (TLC monitored)-
Yield (Typical)70-90%Estimated based on[8]

Visualizations

Synthesis_Pathway 2-Amino-3-nitropyridine 2-Amino-3-nitropyridine 8-nitroimidazo[1,2-a]pyridine 8-nitroimidazo[1,2-a]pyridine 2-Amino-3-nitropyridine->8-nitroimidazo[1,2-a]pyridine 1. NaHCO3, EtOH/H2O 2. Reflux Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->8-nitroimidazo[1,2-a]pyridine This compound This compound 8-nitroimidazo[1,2-a]pyridine->this compound CH3CN, 0 °C to RT NBS NBS NBS->this compound

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 8-nitroimidazo[1,2-a]pyridine cluster_step2 Step 2: Bromination Start1 Mix 2-Amino-3-nitropyridine, NaHCO3, EtOH/H2O Add_Reagent1 Add Chloroacetaldehyde Start1->Add_Reagent1 Heat Reflux Add_Reagent1->Heat Workup1 Cool, Filter/Extract Heat->Workup1 Purify1 Column Chromatography Workup1->Purify1 Product1 8-nitroimidazo[1,2-a]pyridine Purify1->Product1 Start2 Dissolve 8-nitroimidazo[1,2-a]pyridine in CH3CN Product1->Start2 Cool Cool to 0 °C Start2->Cool Add_Reagent2 Add NBS Cool->Add_Reagent2 Stir Stir and warm to RT Add_Reagent2->Stir Workup2 Quench, Extract, Wash Stir->Workup2 Purify2 Column Chromatography Workup2->Purify2 Product2 This compound Purify2->Product2

Caption: Experimental workflow for the two-step synthesis.

Scale-Up Considerations

For scaling up the synthesis of this compound, several factors should be considered:

  • Heat Management: Both the cyclocondensation and bromination reactions can be exothermic. Careful control of the reaction temperature is crucial, especially during the addition of reagents. For larger scales, a jacketed reactor with efficient cooling capabilities is recommended.

  • Reagent Addition: The dropwise or portion-wise addition of reagents should be carefully controlled to maintain the desired reaction temperature and avoid localized high concentrations, which could lead to side reactions.

  • Mixing: Efficient stirring is essential to ensure homogeneity and consistent reaction progress.

  • Work-up and Purification: Extraction and filtration processes may need to be adapted for larger volumes. Crystallization could be a more efficient purification method than chromatography for large quantities of the final product.

  • Safety: Bromine and N-Bromosuccinimide are corrosive and toxic. Chloroacetaldehyde is also hazardous. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. A thorough safety review is necessary before proceeding with a scaled-up synthesis.

References

Application Notes and Protocols for the Derivatization of the 8-Nitro Group on the Imidazo[1,2-a]pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of the 8-nitro group on the imidazo[1,2-a]pyridine scaffold, a core structure of significant interest in medicinal chemistry. The protocols detailed below focus on the reduction of the 8-nitro group to the versatile 8-amino intermediate and its subsequent functionalization. The imidazo[1,2-a]pyridine nucleus is a recognized privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Introduction

The imidazo[1,2-a]pyridine scaffold is a key pharmacophore found in numerous clinically used drugs and late-stage clinical candidates. The functionalization of this bicyclic system allows for the fine-tuning of its pharmacological profile. The 8-position of the ring system is a critical site for modification to explore structure-activity relationships (SAR). The introduction of a nitro group at this position provides a versatile handle for a variety of chemical transformations, most notably its reduction to an amino group, which can then be further derivatized to a wide array of amides, sulfonamides, and other functionalities. These modifications can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Core Derivatization Strategy: From 8-Nitro to 8-Amino and Beyond

The primary and most synthetically accessible derivatization of the 8-nitro group is its reduction to the corresponding 8-amino-imidazo[1,2-a]pyridine. This transformation is pivotal as the resulting primary amine serves as a nucleophilic center for a multitude of subsequent reactions, including acylation and sulfonylation.

Experimental Workflow

The overall experimental workflow for the derivatization of the 8-nitro group on the imidazo[1,2-a]pyridine ring can be visualized as a three-stage process:

  • Synthesis of the 8-Nitro-Imidazo[1,2-a]pyridine Scaffold: This initial step involves the construction of the core heterocyclic system with the nitro group at the 8-position.

  • Reduction of the 8-Nitro Group: The nitro functionality is reduced to the corresponding primary amine.

  • Derivatization of the 8-Amino Group: The newly formed amino group is functionalized to introduce diverse chemical moieties.

experimental_workflow cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Reduction cluster_2 Stage 3: Derivatization start Starting Materials (e.g., 2-Amino-3-nitropyridine, α-haloketone) synthesis Cyclocondensation Reaction start->synthesis nitro_compound 8-Nitro-imidazo[1,2-a]pyridine synthesis->nitro_compound Purification reduction Reduction of Nitro Group nitro_compound->reduction amino_compound 8-Amino-imidazo[1,2-a]pyridine reduction->amino_compound Purification derivatization Acylation / Sulfonylation, etc. amino_compound->derivatization final_products Diverse 8-Substituted Derivatives derivatization->final_products

Figure 1: General workflow for the synthesis and derivatization of 8-nitro-imidazo[1,2-a]pyridines.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the derivatization of the 8-nitro group on the imidazo[1,2-a]pyridine ring.

Protocol 1: Synthesis of 8-Nitro-2-phenylimidazo[1,2-a]pyridine

This protocol describes a typical cyclocondensation reaction to form the 8-nitro-imidazo[1,2-a]pyridine scaffold.

Materials:

  • 2-Amino-3-nitropyridine

  • 2-Bromoacetophenone (α-bromoacetophenone)

  • Anhydrous ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 2-amino-3-nitropyridine (1.0 eq) in anhydrous ethanol, add 2-bromoacetophenone (1.1 eq) and sodium bicarbonate (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 8-nitro-2-phenylimidazo[1,2-a]pyridine.

Protocol 2: Reduction of 8-Nitro-2-phenylimidazo[1,2-a]pyridine to 8-Amino-2-phenylimidazo[1,2-a]pyridine

This protocol details the reduction of the nitro group to an amine using tin(II) chloride, a common and effective method.

Materials:

  • 8-Nitro-2-phenylimidazo[1,2-a]pyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • Suspend 8-nitro-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C in an ice bath and carefully basify with a 5 M NaOH solution until a pH of >10 is reached.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 8-amino-2-phenylimidazo[1,2-a]pyridine can be purified by recrystallization or silica gel chromatography if necessary.

Protocol 3: Acylation of 8-Amino-2-phenylimidazo[1,2-a]pyridine

This protocol describes the synthesis of an amide derivative from the 8-amino intermediate.

Materials:

  • 8-Amino-2-phenylimidazo[1,2-a]pyridine

  • Acetyl chloride or acetic anhydride

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware

Procedure:

  • Dissolve 8-amino-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.5 eq) to the solution and cool to 0 °C.

  • Add acetyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide.

Protocol 4: Sulfonylation of 8-Amino-2-phenylimidazo[1,2-a]pyridine

This protocol details the synthesis of a sulfonamide derivative.

Materials:

  • 8-Amino-2-phenylimidazo[1,2-a]pyridine

  • p-Toluenesulfonyl chloride (tosyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve 8-amino-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in pyridine.

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-4-methylbenzenesulfonamide.

Quantitative Data Summary

The following tables summarize representative yields for the key transformations. Note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Synthesis of 8-Substituted Imidazo[1,2-a]pyridines

Starting 2-Aminopyridineα-HaloketoneProductYield (%)
2-Amino-3-nitropyridine2-Bromoacetophenone8-Nitro-2-phenylimidazo[1,2-a]pyridine65-75
2-Amino-3-methylpyridine2-Bromoacetophenone8-Methyl-2-phenylimidazo[1,2-a]pyridine69
2-Aminopyridin-3-olEthyl bromopyruvateEthyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate70-80

Table 2: Reduction of 8-Nitro-imidazo[1,2-a]pyridines

SubstrateReducing AgentSolventProductYield (%)
8-Nitro-2-phenylimidazo[1,2-a]pyridineSnCl₂·2H₂O / HClEthanol8-Amino-2-phenylimidazo[1,2-a]pyridine80-90
General NitroaromaticPd/C, H₂Methanol/EthanolCorresponding Aniline>90

Table 3: Derivatization of 8-Amino-imidazo[1,2-a]pyridines

SubstrateReagentProduct TypeYield (%)
8-Amino-2-phenylimidazo[1,2-a]pyridineAcetyl ChlorideAmide75-85
8-Amino-2-phenylimidazo[1,2-a]pyridinep-Toluenesulfonyl ChlorideSulfonamide70-80

Biological Context and Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively investigated as potential therapeutic agents, particularly in the field of oncology. Several signaling pathways have been identified as being modulated by these compounds. The derivatization of the 8-position can influence the interaction of these molecules with their biological targets.

Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit key cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and STAT3/NF-κB pathways. These pathways are crucial for cell proliferation, survival, and inflammation.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response receptor Growth Factor Receptor pi3k PI3K receptor->pi3k stat3 STAT3 receptor->stat3 akt AKT pi3k->akt mtor mTOR akt->mtor transcription Gene Transcription mtor->transcription nfkb NF-κB stat3->nfkb nfkb->transcription proliferation Proliferation transcription->proliferation survival Survival transcription->survival inflammation Inflammation transcription->inflammation imidazo_derivative 8-Substituted Imidazo[1,2-a]pyridine Derivative imidazo_derivative->pi3k Inhibition imidazo_derivative->stat3 Inhibition imidazo_derivative->nfkb Inhibition

Figure 2: Plausible signaling pathways modulated by imidazo[1,2-a]pyridine derivatives.

Conclusion

The derivatization of the 8-nitro group on the imidazo[1,2-a]pyridine ring, primarily through reduction to the 8-amino functionality, opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. The protocols provided herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of this important class of molecules. The ability to readily introduce a diverse range of substituents at the 8-position makes this a highly attractive strategy in the hit-to-lead and lead optimization phases of drug discovery.

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 3-bromo-8-nitroimidazopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 3-bromo-8-nitroimidazopyridine in Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 3-bromo-8-nitroimidazopyridine is resulting in low or no yield. What are the primary factors to investigate?

A1: Low to no yield in the Suzuki coupling of 3-bromo-8-nitroimidazopyridine can be attributed to several factors. This substrate is an electron-deficient heteroaromatic halide due to the potent electron-withdrawing nature of the nitro group and the pyridine ring. While this electronic feature can facilitate the initial oxidative addition step, other challenges often arise.[1][2] Key areas to investigate include:

  • Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be ineffective for this challenging substrate.[1] More robust systems, often involving bulky, electron-rich phosphine ligands, are generally required.[3]

  • Base Selection: The base is critical for the activation of the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[4] The strength, solubility, and compatibility of the base with your substrate and other reagents are crucial. An inappropriate base can lead to a stalled reaction or substrate/product degradation.[4]

  • Solvent System: The solvent must be capable of dissolving the reactants, reagents, and catalytic species to a sufficient extent. For many Suzuki reactions involving heteroaromatic compounds, polar aprotic solvents like dioxane or THF, often with an aqueous component, are used.

  • Reaction Conditions: Temperature, reaction duration, and the stringent exclusion of oxygen are critical parameters that must be optimized.[1]

  • Side Reactions: Several competing reactions can reduce the yield of the desired product. These include protodeboronation of the boronic acid, hydrodehalogenation of the 3-bromo-8-nitroimidazopyridine, and homocoupling of the boronic acid.[4][5]

Q2: I am observing significant formation of side products, such as the homocoupling of my boronic acid and debromination of my starting material. How can these be minimized?

A2: The formation of side products is a common issue in Suzuki couplings.

  • Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen in the reaction mixture, which can also damage the catalyst.[5] To minimize homocoupling, ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed prior to use.[1]

  • Hydrodehalogenation (Debromination): The replacement of the bromine atom on your imidazopyridine with a hydrogen atom is another possible side reaction. This can occur if the palladium complex, after oxidative addition, reacts with a hydride source in the mixture.[5] The choice of a suitable ligand and base can help to suppress this pathway. In some cases, using a specific catalyst system like XPhosPdG2/XPhos has been shown to prevent debromination in similar heterocyclic systems.[6][7]

Q3: What are the recommended starting conditions for a Suzuki coupling with 3-bromo-8-nitroimidazopyridine?

A3: For a challenging substrate like 3-bromo-8-nitroimidazopyridine, starting with a robust and well-documented catalyst system is advisable. Based on successful couplings with similar electron-deficient heteroaromatic bromides, a good starting point would be to use a Buchwald-type biaryl phosphine ligand with a palladium(II) or palladium(0) source.

A recommended starting point would be:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: XPhos or SPhos

  • Base: K₃PO₄ or K₂CO₃

  • Solvent: Dioxane/water or Toluene/water

  • Temperature: 80-110 °C

It is crucial to screen a variety of conditions to find the optimal system for your specific boronic acid coupling partner.

Q4: The nitro group on my imidazopyridine seems to be causing issues. Are there any specific considerations for this functional group?

A4: The nitro group renders the imidazopyridine ring highly electron-deficient. This generally accelerates the oxidative addition of the C-Br bond to the Pd(0) catalyst.[2] However, nitroarenes themselves can sometimes undergo Suzuki-Miyaura coupling where the nitro group acts as the leaving group, though this typically requires specific and more forcing conditions with specialized ligands like BrettPhos.[8][9][10] For your substrate, the C-Br bond is the intended reaction site. The primary concern with the nitro group is its potential to be reduced under certain catalytic conditions, although this is less common in standard Suzuki protocols. Additionally, its strong electron-withdrawing effect can influence the reactivity of the entire molecule and the stability of reaction intermediates.

Troubleshooting Guides

Problem 1: Low to No Conversion of Starting Material

This is a frequent challenge indicating a fundamental issue with the reaction setup or the activity of the catalytic system.

start Low or No Yield Observed check_reagents Verify Reagent Purity (Aryl Bromide, Boronic Acid, Base, Solvent) start->check_reagents check_setup Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with Ar/N2) start->check_setup screen_catalyst Screen Catalyst Systems check_reagents->screen_catalyst If reagents are pure check_setup->screen_catalyst If setup is correct screen_ligand Screen Ligands (e.g., XPhos, SPhos, RuPhos) screen_catalyst->screen_ligand screen_base Screen Bases (e.g., K3PO4, K2CO3, Cs2CO3) screen_catalyst->screen_base screen_solvent Screen Solvents (e.g., Dioxane, Toluene, THF with H2O) screen_catalyst->screen_solvent optimize_temp Increase Reaction Temperature (80°C -> 110°C) screen_catalyst->optimize_temp After screening increase_time Increase Reaction Time (Monitor by TLC/LC-MS) optimize_temp->increase_time success Reaction Successful increase_time->success

Caption: A logical workflow for diagnosing and solving low conversion issues.

Detailed Steps:

  • Verify Reagent Integrity:

    • Boronic Acid: Boronic acids can degrade over time, especially if exposed to air and moisture, leading to protodeboronation.[4] It is advisable to use fresh or properly stored boronic acid.

    • Base: Ensure the base is a fine, dry powder. Clumped base may have absorbed moisture and will be less effective.

    • Solvents: Use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions.[1]

  • Confirm Reaction Setup:

    • Inert Atmosphere: Suzuki reactions are highly sensitive to oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that a positive pressure is maintained throughout the reaction.[1]

  • Optimize the Catalytic System:

    • Catalyst/Ligand Choice: For electron-deficient heteroaryl bromides, standard catalysts like Pd(PPh₃)₄ often fail. A more robust system is required. Consider using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich biaryl phosphine ligand such as XPhos, SPhos, or RuPhos.[3] Pre-catalysts like XPhosPdG2 can also be highly effective.[6][7]

    • Base Selection: A weak base may not be sufficient to promote transmetalation. Stronger inorganic bases like K₃PO₄ and Cs₂CO₃ are often more effective. The choice of base can be critical and may require screening.

  • Adjust Reaction Conditions:

    • Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increase it. Solvents like dioxane or toluene allow for higher reaction temperatures (up to 110 °C).[1]

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS. Some challenging couplings may require extended reaction times (12-24 hours).

Problem 2: Multiple Products and Poor Selectivity

The presence of significant side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

start Poor Selectivity / Multiple Products analyze Analyze Crude Mixture by LC-MS to Identify Side Products start->analyze homocoupling Homocoupling of Boronic Acid analyze->homocoupling If detected debromination Debromination of Aryl Bromide analyze->debromination If detected other Other Side Reactions analyze->other If other products sol_homocoupling Improve Degassing Use Fresh Boronic Acid Consider Bulky Ligand (e.g., XPhos) homocoupling->sol_homocoupling sol_debromination Change Base Use Specialized Catalyst (e.g., XPhosPdG2) debromination->sol_debromination sol_other Re-evaluate Reaction Conditions (Temperature, Solvent, Base) other->sol_other success Improved Selectivity sol_homocoupling->success sol_debromination->success sol_other->success

Caption: A logical workflow for addressing poor selectivity.

Data Presentation

The following tables provide a summary of reaction conditions that have been successful for structurally similar, challenging heteroaromatic bromides. These conditions serve as a strong starting point for the optimization of the Suzuki coupling with 3-bromo-8-nitroimidazopyridine.

Table 1: Optimization of Suzuki Coupling for 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one

(Data adapted from a study on a structurally similar heterocyclic system)[6][7]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane110-Low
2PdCl₂(dppf) (5)-Na₂CO₃ (2)Dioxane110-5a/3 ratio
3XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)Dioxane11040 (MW)89
4XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)t-AmylOH11040 (MW)81
5XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)Toluene11040 (MW)75
Table 2: Recommended Starting Conditions for 3-bromo-8-nitroimidazopyridine
ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)XPhos Pd G3 (2 mol%)
Ligand SPhos (4 mol%)XPhos (4 mol%)-
Base K₃PO₄ (2 equiv)K₂CO₃ (3 equiv)Cs₂CO₃ (2 equiv)
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (5:1)THF / H₂O (4:1)
Temperature 100 °C110 °C80 °C

Experimental Protocols

Protocol 1: General Screening Procedure for Suzuki Coupling

This protocol is designed for the initial screening of reaction conditions on a small scale.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-bromo-8-nitroimidazopyridine (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized Procedure using a Buchwald Pre-catalyst

This protocol utilizes a modern, air-stable palladacycle pre-catalyst which often provides higher yields and faster reaction times for challenging substrates.

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-8-nitroimidazopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the Buchwald pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and finely powdered K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via cannula or syringe, followed by degassed water.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously.

  • Monitoring and Workup: Follow steps 6-8 from Protocol 1.

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 byproduct X-B(OR)2 + OH- transmetalation->byproduct reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product r1x R1-X (Aryl Halide) r1x->oxidative_addition r2by2 R2-B(OR)2 (Boronic Ester) borate [R2-B(OR)2(OH)]- r2by2->borate base Base (OH-) base->r2by2 borate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimization of Reaction Conditions for Electron-Deficient Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of electron-deficient imidazopyridines. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when synthesizing electron-deficient imidazopyridines?

A1: Researchers often face challenges such as low reaction yields, poor regioselectivity, and the need for harsh reaction conditions. The electron-withdrawing groups on the pyridine ring decrease the nucleophilicity of both the endocyclic nitrogen and the exocyclic amino group of the 2-aminopyridine starting material, making the initial alkylation and subsequent cyclization steps more difficult.[1]

Q2: Which synthetic routes are generally most successful for electron-deficient imidazopyridines?

A2: While classical methods involving the reaction of 2-aminopyridines with α-haloketones are common, they are often less effective for electron-deficient substrates.[1] More specialized methods have been developed, including:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.[2][3]

  • Metal-catalyzed reactions: Various transition metals, particularly copper and palladium, can catalyze the desired transformations under milder conditions.[4][5][6]

  • Three-component reactions: These methods, such as the Groebke-Blackburn-Bienaymé reaction, allow for the one-pot synthesis of highly functionalized imidazopyridines.[4][7]

  • Annulation with dimethylketal tosylates: This method has been specifically developed for electron-poor 2-aminopyridines using a scandium triflate catalyst.[1]

Q3: How do electron-withdrawing and electron-donating groups on the reactants affect the reaction outcome?

A3: The electronic nature of the substituents on both the 2-aminopyridine and the coupling partner significantly impacts the reaction. Electron-withdrawing groups on the 2-aminopyridine generally decrease its reactivity.[1] Conversely, electron-donating groups on the coupling partner (e.g., the aldehyde or ketone) can sometimes improve yields. The compatibility of the reaction conditions with various functional groups is a key consideration, and many modern methods offer good tolerance for both electron-donating and electron-withdrawing groups.[5][8]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction due to low reactivity of the electron-deficient 2-aminopyridine.- Increase the reaction temperature or switch to microwave irradiation to enhance reaction kinetics.[2][3] - Screen different catalysts (e.g., various copper or palladium salts) and ligands to find a more active system.[5][9] - Consider a different synthetic strategy, such as using a more reactive coupling partner or a multi-component reaction.[4][7]
Suboptimal solvent choice.- Screen a range of solvents with varying polarities (e.g., ethanol, methanol, DMF, toluene, acetonitrile).[2][5][10]
Catalyst deactivation or incompatibility.- Ensure anhydrous and inert reaction conditions if the catalyst is sensitive to air or moisture. - In some cases, a specific oxidant or additive is required for catalyst turnover.[5][10]
Formation of Side Products Lack of regioselectivity in the initial N-alkylation step.- Modify the reaction conditions (temperature, solvent) to favor the desired isomer. - Employ a pre-functionalized substrate that directs the reaction to the desired position.
Competing side reactions, such as self-condensation of the carbonyl compound.- Adjust the stoichiometry of the reactants. - Add the reactants in a specific order, for example, by forming the imine in situ before adding the third component in a multi-component reaction.[11]
Poor Reproducibility Sensitivity of the reaction to trace impurities in starting materials or solvents.- Purify all starting materials and ensure solvents are of high purity and anhydrous.
Variations in heating or stirring.- Use a reliable heating method like an oil bath or a microwave reactor for precise temperature control.[2] - Ensure efficient and consistent stirring.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various synthetic protocols for imidazopyridines, providing a comparative overview of different reaction conditions.

Table 1: Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-a]pyridines [2]

ReactantsSolventTemperature (°C)Time (min)Yield (%)
Substituted 2-aminopyridine, Substituted phenacyl bromideEthanol1005-1524-99

Table 2: Three-Component Synthesis of 3-Amino-imidazo[1,2-a]pyridines [2]

ReactantsCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
2-Aminopyridine derivative, Aldehyde, IsocyanideScandium(III) triflate (10)Methanol8010-20Not specified

Table 3: NaIO₄/TBHP-Promoted (3+2) Cycloaddition [10]

ReactantsAdditive (mol%)OxidantSolventTemperature (°C)Time (h)
Propargyl alcohols, 2-aminopyridineNaIO₄ (40)TBHPChlorobenzene12012

Table 4: Copper-Catalyzed Tandem Reaction [5]

ReactantsCatalystSolventTemperature (°C)Oxidant
Ketonic pyridine, BenzylamineCu(OAc)₂DMF110Oxygen

Table 5: Annulation Method for Electron-Deficient Imidazo[1,2-a]pyridines [1]

ReactantsCatalystSolventTemperature (°C)
2-Aminopyridine, Dimethylketal tosylateSc(OTf)₃Acetonitrile80-140

Experimental Protocols

Protocol 1: General Procedure for the Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-a]pyridines [2]

  • To a 10 mL microwave synthesis vial, add the substituted 2-aminopyridine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and a magnetic stirrer bar.

  • Add ethanol (3 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 100°C for 5-15 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol.

Protocol 2: General Procedure for the NaIO₄/TBHP-Promoted (3+2) Cycloaddition [10]

  • In a sealed tube, dissolve propargyl alcohol (0.5 mmol), 2-aminopyridine (1.5 mmol), NaIO₄ (40 mol%), and TBHP (1.5 mmol) in chlorobenzene (4.0 mL).

  • Stir the solution at 120°C for 12 hours.

  • After the reaction is complete, concentrate the mixture under vacuum to remove the solvent.

  • Purify the residue by flash column chromatography using petroleum ether/ethyl acetate (3/1, V/V) as an eluent to afford the desired product.

Protocol 3: Annulation of Electron-Poor 2-Aminopyridines [1]

  • Combine the electron-deficient 2-aminopyridine and a dimethylketal tosylate in acetonitrile.

  • Add a catalytic amount of Scandium(III) triflate (Sc(OTf)₃).

  • Heat the reaction mixture at a temperature between 80-140°C until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and proceed with standard aqueous workup and purification by column chromatography.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation A 2-Aminopyridine (1.0 mmol) D Combine Reactants in Microwave Vial A->D B Phenacyl Bromide (1.0 mmol) B->D C Ethanol (3 mL) C->D E Seal Vial & Place in Microwave Reactor D->E F Irradiate at 100°C for 5-15 min E->F G Cool to Room Temperature F->G H Filter Precipitate G->H I Wash with Cold Ethanol H->I J Final Product I->J

Caption: Workflow for Microwave-Assisted Synthesis of Imidazopyridines.

troubleshooting_logic start Low or No Yield cause1 Low Reactivity of Electron-Deficient Substrate start->cause1 cause2 Suboptimal Solvent/Catalyst start->cause2 cause3 Decomposition or Side Reactions start->cause3 solution1a Increase Temperature cause1->solution1a solution1b Use Microwave Irradiation cause1->solution1b solution2a Screen Solvents & Catalysts cause2->solution2a solution3a Adjust Reactant Stoichiometry cause3->solution3a solution3b Use Inert Atmosphere cause3->solution3b

Caption: Troubleshooting Logic for Low Yield Reactions.

References

Technical Support Center: Purification of 3-Bromo-8-nitroimidazo[1,2-A]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 3-Bromo-8-nitroimidazo[1,2-A]pyridine and its isomers. The following information is designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomeric impurities when synthesizing this compound?

A1: The synthesis of this compound via electrophilic nitration of 3-bromoimidazo[1,2-a]pyridine can lead to the formation of several positional isomers. The imidazo[1,2-a]pyridine ring system is activated towards electrophilic substitution, primarily at the C3 position. Since the C3 position is already occupied by a bromine atom, nitration will occur on the pyridine ring. The most common isomeric byproducts are:

  • 3-Bromo-5-nitroimidazo[1,2-a]pyridine

  • 3-Bromo-6-nitroimidazo[1,2-a]pyridine

  • 3-Bromo-7-nitroimidazo[1,2-a]pyridine

Understanding the potential for these isomers is the first step in developing a successful purification strategy.

Q2: What are the recommended initial steps for separating these isomers?

A2: A combination of column chromatography and recrystallization is the most common approach.

  • Thin Layer Chromatography (TLC): Begin by developing a TLC method to visualize the separation of the product from its isomers and other impurities. This will help in choosing the right solvent system for column chromatography.

  • Column Chromatography: This is the primary method for separating the isomers. Silica gel is the most commonly used stationary phase.

  • Recrystallization: After column chromatography, recrystallization can be used to further purify the isolated fractions of the desired isomer.

Q3: What are some common issues encountered during the purification of these isomers?

A3: Researchers may face several challenges, including:

  • Co-elution of isomers: Due to their similar polarities, the isomers may elute very close to each other during column chromatography.

  • Poor solubility: The bromo-nitro substituted imidazo[1,2-a]pyridines may have limited solubility in common organic solvents.

  • Compound degradation: Some substituted imidazo[1,2-a]pyridines can be sensitive to the acidic nature of silica gel.

  • Tailing of spots on TLC and peaks in chromatography: This can be caused by interactions with the stationary phase or overloading of the sample.

Troubleshooting Guides

Troubleshooting Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor or no separation of isomers. - Inappropriate solvent system (polarity too high or too low).- Column overloading.- Optimize the solvent system using TLC. Test various solvent mixtures of differing polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).- Use a shallower solvent gradient. A slow, gradual increase in polarity can improve resolution.- Reduce the amount of crude material loaded onto the column.
Product is not eluting from the column. - Solvent system is not polar enough.- Strong adsorption of the compound to the silica gel.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.- Consider adding a small amount of a more polar solvent like methanol to the eluent system in the final stages of elution.
Compound appears to be degrading on the column. - The silica gel is too acidic for the compound.- Use deactivated silica gel. This can be prepared by treating the silica gel with a base, such as triethylamine, before packing the column.- Consider using a different stationary phase, such as alumina (neutral or basic).
Irregular elution or cracked column bed. - Improperly packed column.- The column has run dry.- Ensure the column is packed uniformly without any air bubbles.- Always maintain a level of solvent above the silica gel bed.
Troubleshooting Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and then try cooling again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.- Try a different solvent or a mixture of solvents. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Oily precipitate forms instead of crystals. - The compound is "oiling out" of the solution.- The boiling point of the solvent is higher than the melting point of the compound.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of a solvent in which the compound is less soluble to the hot solution.- Choose a solvent with a lower boiling point.
Crystals are colored, indicating impurities. - Colored impurities are co-crystallizing with the product.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Isomer Separation

Objective: To determine an optimal solvent system for the separation of this compound isomers.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol

Procedure:

  • Prepare several eluent systems with varying polarities. Start with mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v) and dichloromethane and ethyl acetate (e.g., 9.5:0.5, 9:1 v/v).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or acetone).

  • Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Visualize the separated spots under a UV lamp (254 nm).

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • The optimal solvent system is one that gives good separation between the spots (ideally with Rf values between 0.2 and 0.8).

Quantitative Data (Illustrative Rf Values):

The following table provides hypothetical Rf values to illustrate the expected separation. Actual values will depend on the specific experimental conditions.

IsomerSolvent System A (Hexane:Ethyl Acetate 7:3)Solvent System B (Dichloromethane:Ethyl Acetate 9.5:0.5)
3-Bromo-5-nitroimidazo[1,2-a]pyridine~ 0.45~ 0.55
3-Bromo-6-nitroimidazo[1,2-a]pyridine~ 0.40~ 0.50
3-Bromo-7-nitroimidazo[1,2-a]pyridine~ 0.35~ 0.45
This compound ~ 0.30 ~ 0.40

Note: The polarity of the isomers generally decreases as the nitro group moves further from the electron-rich imidazole ring.

Protocol 2: Column Chromatography Purification

Objective: To separate the this compound from its isomers.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Solvent system determined from TLC analysis

  • Collection tubes or flasks

  • TLC supplies for monitoring fractions

Procedure:

  • Prepare the column: Pack the chromatography column with silica gel as a slurry in the initial, least polar solvent mixture determined from your TLC analysis.

  • Load the sample: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding this to the top of the column.

  • Elute the column: Begin eluting with the initial solvent system, collecting fractions.

  • Monitor the separation: Analyze the collected fractions by TLC to determine which fractions contain the desired product and which contain the isomeric impurities.

  • Increase solvent polarity (if necessary): If the compounds are eluting too slowly, gradually increase the polarity of the solvent system.

  • Combine and concentrate: Combine the pure fractions containing the desired this compound and remove the solvent under reduced pressure.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Method Development (Illustrative)

Objective: To develop an analytical HPLC method for assessing the purity of this compound and for potential preparative separation.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A linear gradient from 50% B to 95% B over 15 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compounds.

Procedure:

  • Dissolve a small sample of the purified compound in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Run the gradient method and record the chromatogram.

  • Optimize the gradient, flow rate, and mobile phase composition to achieve baseline separation of the isomers.

Quantitative Data (Illustrative Retention Times):

The following table provides hypothetical retention times to illustrate the expected elution order in reverse-phase HPLC.

IsomerRetention Time (minutes)
This compound ~ 10.5
3-Bromo-7-nitroimidazo[1,2-a]pyridine~ 10.8
3-Bromo-6-nitroimidazo[1,2-a]pyridine~ 11.2
3-Bromo-5-nitroimidazo[1,2-a]pyridine~ 11.5

Note: In reverse-phase HPLC, less polar compounds generally have longer retention times.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product (Mixture of Isomers) TLC TLC Analysis (Solvent System Optimization) Crude->TLC Sample Column Column Chromatography (Isomer Separation) TLC->Column Optimized Solvent System Recrystal Recrystallization (Final Purification) Column->Recrystal Enriched Fractions Pure Pure 3-Bromo-8-nitro- imidazo[1,2-a]pyridine Recrystal->Pure Purified Crystals HPLC HPLC Analysis (Purity Check) Pure->HPLC Final Product

Caption: A typical experimental workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Poor Separation in Column Chromatography CheckTLC Was TLC optimization performed? Start->CheckTLC TLC_Yes Yes CheckTLC->TLC_Yes Yes TLC_No No CheckTLC->TLC_No No CheckGradient Is a gradient elution being used? TLC_Yes->CheckGradient OptimizeTLC Optimize TLC with different solvent systems TLC_No->OptimizeTLC OptimizeTLC->Start Gradient_Yes Yes CheckGradient->Gradient_Yes Yes Gradient_No No CheckGradient->Gradient_No No ShallowGradient Use a shallower gradient Gradient_Yes->ShallowGradient UseGradient Implement a gradient elution Gradient_No->UseGradient CheckLoading Is the column overloaded? ShallowGradient->CheckLoading UseGradient->CheckLoading Loading_Yes Yes CheckLoading->Loading_Yes Yes Loading_No No CheckLoading->Loading_No No ReduceLoad Reduce the sample load Loading_Yes->ReduceLoad ConsiderPhase Consider alternative stationary phase (e.g., deactivated silica, alumina) Loading_No->ConsiderPhase

Caption: A troubleshooting decision tree for poor separation in column chromatography.

minimizing side reactions in the synthesis of polysubstituted imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of polysubstituted imidazopyridines. The focus is on minimizing side reactions and optimizing yields, particularly in the context of the widely used Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Frequently Asked Questions (FAQs)

Q1: My GBB reaction is resulting in a low yield of the desired imidazopyridine. What are the common causes and how can I improve it?

A1: Low yields in the Groebke-Blackburn-Bienaymé (GBB) reaction can stem from several factors. The most common issues include suboptimal reaction conditions, reactant quality, and the presence of moisture. To improve your yield, consider the following troubleshooting steps:

  • Catalyst Choice and Loading: The choice of catalyst is critical. Both Lewis and Brønsted acids are commonly used. Scandium triflate (Sc(OTf)₃) is a highly effective Lewis acid catalyst.[1][2][3] Perchloric acid and p-toluenesulfonic acid are also frequently employed.[1][2] Ensure the catalyst loading is optimized; typically, 10-20 mol% is a good starting point.[1][3]

  • Solvent Selection: The polarity and protic nature of the solvent can significantly influence the reaction rate and side product formation. Common solvents include methanol, ethanol, toluene, and dichloromethane (DCM).[1][2][3] A mixture of DCM and methanol has been shown to be effective.[3] For certain substrates, green solvents like eucalyptol have been used successfully.

  • Temperature and Reaction Time: Many GBB reactions proceed well at room temperature, while others require heating.[1] Microwave-assisted heating can sometimes dramatically reduce reaction times and improve yields.[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product.

  • Reactant Stoichiometry and Quality: Using a slight excess (e.g., 1.7 equivalents) of the aldehyde and isocyanide components can drive the reaction to completion.[3] Ensure the purity of your starting materials, as impurities can interfere with the reaction. Aldehyd quality is particularly important, as oxidation to the corresponding carboxylic acid can inhibit the reaction.

  • Water Scavenging: The GBB reaction involves the formation of an imine intermediate, which is a condensation reaction that releases water. The presence of excess water can hydrolyze the imine and reduce the yield. The use of dehydrating agents, such as trimethyl orthoformate, can be beneficial.[4]

Q2: I am observing significant amounts of side products in my reaction mixture, making purification difficult. What are the likely side products and how can I minimize their formation?

A2: The formation of side products is a common challenge. Key strategies to minimize them involve careful control of reaction conditions and stoichiometry.

  • Common Side Products:

    • Unreacted Starting Materials: Incomplete conversion is a frequent issue.[5]

    • Schiff's Base Intermediate: The intermediate formed between the aminopyridine and the aldehyde may be observed if the subsequent cyclization with the isocyanide is slow.[5]

    • Isomeric Products: In cases of substituted aminopyridines, non-regioselective arylation can lead to the formation of constitutional isomers.[5]

    • Dehalogenated Byproducts: If your substrates contain halogen atoms, dehalogenation can occur, particularly when using certain catalysts or bases.[6]

    • Products from Aldehyde Self-Condensation: Under certain conditions, aldehydes can undergo self-condensation reactions.

  • Minimization Strategies:

    • Control Stoichiometry: Carefully controlling the molar ratios of the reactants can minimize unreacted starting materials. A slight excess of the more volatile components (aldehyde and isocyanide) can be beneficial.[3]

    • Optimize Temperature: Higher temperatures can sometimes lead to the formation of more side products.[1] Running the reaction at the lowest effective temperature is advisable.

    • Catalyst Selection: The choice of catalyst can influence the reaction pathway. Experiment with different Lewis or Brønsted acids to find one that favors the desired product.

    • One-Pot, Two-Step Procedure: Instead of mixing all three components at once, a two-step, one-pot approach can be effective. This involves pre-mixing the aminopyridine and aldehyde to form the imine before adding the isocyanide.[4]

Q3: My purified product has a low crude purity, and I am struggling with the purification process. What are the recommended purification techniques?

A3: Achieving high purity can be challenging due to the similar polarities of the product and potential side products.

  • Chromatographic Purification: Column chromatography over silica gel is the most common method for purifying imidazopyridines.[3] A gradient elution system, often starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

  • Salt Formation: For basic imidazopyridines, forming a salt (e.g., a hydrochloride or sulfate salt) can facilitate purification.[4] The salt can often be precipitated from a solution, filtered, and then neutralized to recover the pure product.

  • Preparative HPLC: For very difficult separations, semi-preparative or preparative reverse-phase HPLC can be used to isolate the desired product with high purity.[5]

Troubleshooting Guides

Table 1: Troubleshooting Common Issues in Polysubstituted Imidazopyridine Synthesis
Issue Potential Cause Recommended Action
Low or No Product Formation Inactive catalystUse a fresh batch of catalyst or try a different catalyst (e.g., Sc(OTf)₃, HClO₄, p-TsOH).[1][2][3]
Low quality of starting materialsPurify starting materials before use. Ensure aldehyde has not oxidized.
Presence of waterUse anhydrous solvents and consider adding a dehydrating agent like trimethyl orthoformate.[4]
Suboptimal temperatureSystematically vary the reaction temperature (e.g., room temperature, 40 °C, 80 °C) to find the optimum.
Multiple Spots on TLC/LC-MS (Side Products) Incorrect stoichiometryOptimize the molar ratio of reactants. A slight excess of aldehyde and isocyanide may be beneficial.[3]
Reaction temperature is too highRun the reaction at a lower temperature to minimize side reactions.
Non-regioselective reactionIf applicable, consider using a starting material that blocks the undesired reaction site.[5]
Difficulty in Product Isolation/Purification Product and impurities have similar polarityTry a different solvent system for column chromatography. Consider reverse-phase chromatography if the product is sufficiently non-polar.
Product is an oilAttempt to form a solid salt for easier handling and purification.[4]
Product is unstable on silica gelUse a different stationary phase for chromatography (e.g., alumina) or switch to crystallization.

Quantitative Data Summary

Table 2: Comparison of Catalytic Systems for the Groebke-Blackburn-Bienaymé Reaction
Catalyst (mol%) Solvent Temperature (°C) Yield (%) Reference
Sc(OTf)₃ (10)DCM/MeOH (2:1)120 (microwave)48-86[3]
Pyrophosphoric acid (20)MethanolRoom Temperature71[1]
p-Toluenesulfonic acid (20)MethanolRoom Temperature62[1]
Acetic Acid (30 equiv)H₂O/DMSO2594 (conversion)[7]
BF₃·MeCNNot specifiedNot specifiedup to 85[4]

Experimental Protocols

Detailed Methodology for a Generic Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol provides a general procedure for the synthesis of a polysubstituted imidazopyridine via the GBB reaction. The specific amounts and reaction conditions should be optimized for each set of substrates.

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.7 mmol)

  • Isocyanide (1.7 mmol)

  • Scandium triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)

  • Dichloromethane (DCM) / Methanol (MeOH) (2:1 mixture, to achieve 0.3 M concentration with respect to the aminopyridine)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a clean, dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add the 2-aminopyridine derivative (1.0 mmol) and the catalyst, Sc(OTf)₃ (0.1 mmol).

  • Add the solvent mixture (DCM/MeOH, 2:1) to dissolve the solids.

  • To the stirring solution, add the aldehyde (1.7 mmol) followed by the isocyanide (1.7 mmol).

  • If performing the reaction under conventional heating, monitor the reaction by TLC or LC-MS until the starting material is consumed. If using microwave irradiation, seal the vial and heat at a set temperature (e.g., 120 °C) for a specified time (e.g., 1 hour).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure polysubstituted imidazopyridine.

  • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Visualizations

GBB_Troubleshooting_Workflow start Start: Low Yield or Purity Issue check_purity Check Purity of Starting Materials start->check_purity impure_sm Purify Starting Materials check_purity->impure_sm Impure pure_sm Starting Materials are Pure check_purity->pure_sm Pure impure_sm->check_purity optimize_conditions Optimize Reaction Conditions pure_sm->optimize_conditions vary_catalyst Vary Catalyst and Loading (e.g., Sc(OTf)3, p-TsOH) optimize_conditions->vary_catalyst vary_solvent Vary Solvent (e.g., MeOH, DCM, Toluene) vary_catalyst->vary_solvent vary_temp Vary Temperature (RT, Heated, Microwave) vary_solvent->vary_temp add_dehydrating Add Dehydrating Agent (e.g., Trimethyl Orthoformate) vary_temp->add_dehydrating check_stoichiometry Check Reactant Stoichiometry add_dehydrating->check_stoichiometry adjust_stoichiometry Adjust Stoichiometry (e.g., excess aldehyde/isocyanide) check_stoichiometry->adjust_stoichiometry Suboptimal purification_issues Address Purification Issues check_stoichiometry->purification_issues Optimal adjust_stoichiometry->optimize_conditions optimize_chromatography Optimize Chromatography (Solvent system, Stationary phase) purification_issues->optimize_chromatography try_crystallization Attempt Crystallization purification_issues->try_crystallization salt_formation Attempt Salt Formation purification_issues->salt_formation end End: Improved Yield and Purity optimize_chromatography->end try_crystallization->end salt_formation->end

Caption: Troubleshooting workflow for imidazopyridine synthesis.

GBB_Mechanism_Side_Reactions cluster_main_pathway Main Reaction Pathway cluster_side_reactions Potential Side Reactions Amine 2-Aminopyridine Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Cyclization [4+1] Cycloaddition Imine->Cyclization Hydrolysis Hydrolysis of Imine Imine->Hydrolysis H₂O Isocyanide Isocyanide Isocyanide->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Aromatization Aromatization Intermediate->Aromatization Product Imidazopyridine Product Aromatization->Product Isomerization Isomeric Product Formation (with substituted aminopyridines) Product->Isomerization Incorrect regioselectivity

Caption: GBB reaction mechanism and potential side reactions.

Optimization_Decision_Tree start Initial GBB Reaction check_yield Is Yield > 70%? start->check_yield optimize_catalyst Optimize Catalyst check_yield->optimize_catalyst No end Optimized Conditions check_yield->end Yes lewis_acid Try Lewis Acid (Sc(OTf)3, BF3) optimize_catalyst->lewis_acid bronsted_acid Try Bronsted Acid (p-TsOH, HClO4) optimize_catalyst->bronsted_acid optimize_solvent Optimize Solvent lewis_acid->optimize_solvent bronsted_acid->optimize_solvent polar_aprotic Polar Aprotic (DCM, Toluene) optimize_solvent->polar_aprotic polar_protic Polar Protic (MeOH, EtOH) optimize_solvent->polar_protic optimize_temp Optimize Temperature polar_aprotic->optimize_temp polar_protic->optimize_temp room_temp Room Temperature optimize_temp->room_temp heated Conventional Heating optimize_temp->heated microwave Microwave Irradiation optimize_temp->microwave room_temp->check_yield Re-evaluate heated->check_yield Re-evaluate microwave->check_yield Re-evaluate

Caption: Decision tree for optimizing GBB reaction conditions.

References

Technical Support Center: Stability of Nitro-aromatic Compounds in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the stability of nitro-aromatic compounds in your palladium-catalyzed reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments.

Q1: My primary side product is the corresponding aniline. How can I prevent the reduction of the nitro group?

A1: Unwanted reduction of the nitro group is a common challenge, as many palladium catalysts and reaction conditions can facilitate hydrogenation.[1] Here are several strategies to mitigate this side reaction:

  • Catalyst and Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands or specific N-heterocyclic carbenes (NHCs) can promote the desired cross-coupling pathway over reduction.[2][3] Avoid standard hydrogenation catalysts like Palladium on Carbon (Pd/C) with a hydrogen gas source if you wish to preserve the nitro group.[1][4]

  • Control of Hydrogen Source: If your reaction requires a reductant (e.g., for a reductive arylation), the choice is crucial. Avoid potent hydrogen sources like H₂ gas. Catalytic transfer hydrogenation using donors like ammonium formate should be carefully optimized, as it can also lead to nitro reduction.[4] For some reactions, milder reducing agents like iron (Fe) or tin(II) chloride (SnCl₂) under acidic conditions can be more selective for other functionalities, but their compatibility with the Pd-catalysis must be verified.[1][4]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes disfavor the reduction pathway.

    • Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent further reduction over time.

Q2: I am observing very low yield or no conversion in my cross-coupling reaction. What are the likely causes and how can I improve the outcome?

A2: Low conversion can stem from several factors related to the catalyst, reagents, or reaction setup.[5][6]

  • Catalyst System Inefficiency:

    • Ligand Choice: The ligand has a profound effect on catalyst activity. For denitrative couplings (where the -NO₂ group is replaced), ligands like BrettPhos have proven effective.[3][7][8] For other couplings, a ligand screening is often necessary.

    • Palladium Source: Ensure you are using an appropriate Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and that your catalyst is being activated to the active Pd(0) state.[6][8][9] Using well-defined precatalysts can improve reliability.[6]

  • Suboptimal Base or Solvent:

    • Base: The strength and solubility of the base are critical.[5] Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) are often effective.[8]

    • Solvent: Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.[5] Toluene, DMF, and 1,4-dioxane are commonly used.[7][8]

  • Reagent Quality and Stoichiometry:

    • Purity: Impurities in the nitro-aromatic compound or the coupling partner can poison the catalyst.[5][6]

    • Stoichiometry: In some cases, adjusting the ratio of the nitroarene to the coupling partner can dramatically increase the yield.[8]

  • Reaction Parameters: Increasing the temperature or catalyst loading may be necessary for sluggish reactions.[6][8]

Below is a troubleshooting workflow to diagnose low-yield issues.

G A Low Yield or No Conversion B Check Catalyst System (Pd Source, Ligand) A->B C Check Reagents (Purity, Stoichiometry) A->C D Check Reaction Conditions (Base, Solvent, Temp.) A->D E Screen Different Ligands (e.g., Buchwald-type, NHCs) B->E F Use Precatalyst or Pre-activation Step B->F G Purify Starting Materials & Verify Stoichiometry C->G H Ensure Anhydrous & Degassed Solvent D->H I Screen Bases (e.g., K3PO4, Cs2CO3) D->I J Optimize Temperature & Catalyst Loading D->J

Caption: Troubleshooting workflow for low-yield reactions.

Q3: My goal is a denitrative cross-coupling (replacing the -NO₂ group). How do I promote this transformation?

A3: Denitrative cross-coupling, where the C-NO₂ bond is cleaved and a new bond is formed, is a powerful but challenging transformation.[10] Success relies on a specific catalytic system capable of performing an oxidative addition into the typically inert Ar-NO₂ bond.[3][10]

  • Recommended Catalyst System: The combination of a palladium source and a bulky, electron-donating phosphine ligand is crucial. The Pd/BrettPhos system was a breakthrough for this transformation and is effective for Suzuki-Miyaura, Buchwald-Hartwig amination, and etherification reactions.[3] More recently, certain N-heterocyclic carbene (NHC) ligands have also shown high activity.[2]

  • Reaction Mechanism: The key step is the oxidative addition of the Pd(0) catalyst into the C-NO₂ bond.[3] This is followed by the standard transmetalation and reductive elimination steps of the cross-coupling cycle.[11]

  • Reductive Conditions: Some denitrative reactions, such as the reductive arylation of nitroarenes with chloroarenes, are enabled by specific reducing conditions that generate reactive intermediates in situ.[7][12]

The diagram below illustrates the key components influencing the success of a denitrative coupling reaction.

G cluster_input Reaction Inputs cluster_catalyst Catalyst Components cluster_output Reaction Outcome A Nitro-aromatic Substrate H High Yield of Denitrative Coupling A->H Influence B Coupling Partner (e.g., Boronic Acid) B->H Influence C Catalyst System F Pd Source (e.g., Pd(OAc)2) C->F G Bulky Ligand (e.g., BrettPhos) C->G C->H Influence D Base D->H Influence E Solvent E->H Influence

Caption: Key components for successful denitrative coupling.

Quantitative Data Summary

The selection of reaction parameters significantly impacts reaction outcomes. The tables below summarize data from literature to guide your optimization process.

Table 1: Effect of Ligand and Base on Denitrative N-Arylation Yield [8]

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventYield (%)
1Pd(acac)₂ (10)BrettPhos (20)K₃PO₄1,4-Dioxane95
2Pd(acac)₂ (5)BrettPhos (10)K₂CO₃1,4-Dioxane25
3Pd(acac)₂ (5)BrettPhos (10)Cs₂CO₃1,4-Dioxane32
4Pd(acac)₂ (5)XPhos (10)K₃PO₄1,4-Dioxane15
5Pd(acac)₂ (5)SPhos (10)K₃PO₄1,4-DioxaneTrace
6Pd(OAc)₂ (5)BrettPhos (10)K₃PO₄1,4-Dioxane45

Reaction Conditions: 4-nitroanisole (0.4 mmol), pyrrole (0.2 mmol), Base (0.6 mmol), Solvent (2.0 mL), 120 °C, 12 h. Data adapted from a study on denitrative N-arylation.[8]

Table 2: Conditions for Selective Nitro Group Reduction [4]

MethodReagent/CatalystSolventKey Feature
Catalytic HydrogenationH₂, Pd/CVariousHighly efficient but reduces many functional groups.[1]
Transfer HydrogenationPd/C, Ammonium FormateMethanol/EthanolCan be selective, but optimization is required.
Metal/Acid ReductionFe / HCl or NH₄ClEthanol/WaterClassic, robust method.
Tin(II) Chloride ReductionSnCl₂·2H₂OEthanol/EtOAcMild; preserves ketones, esters, and nitriles.

Experimental Protocols

Protocol 1: General Procedure for Denitrative Suzuki-Miyaura Coupling [3]

This protocol provides a starting point for the cross-coupling of a nitroarene with a boronic acid, replacing the nitro group.

  • Reaction Setup: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the nitroarene (1.0 equiv), arylboronic acid (1.5 equiv), and a suitable base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., BrettPhos, 4-10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to the vial.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at the desired temperature (typically 100-130 °C). Stir for the required time (12-24 h), monitoring by TLC or GC/LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G A Setup: Add Nitroarene, Boronic Acid, Base B Inert Atmosphere: Add Pd Source & Ligand A->B C Add Anhydrous, Degassed Solvent B->C D Reaction: Seal & Heat (100-130 °C) C->D E Monitor Progress (TLC, GC/LC-MS) D->E F Workup: Cool, Dilute, Extract & Dry E->F G Purify: Column Chromatography F->G

References

Technical Support Center: Synthesis of 3,8-Disubstituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,8-disubstituted imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the Groebke-Blackburn-Bienaymé (GBB) reaction is low. What are the most common causes?

Low yields in the GBB reaction for synthesizing 3,8-disubstituted imidazo[1,2-a]pyridines can stem from several factors. Key areas to investigate include:

  • Catalyst Choice and Loading: The choice of catalyst is critical. While some reactions proceed without a catalyst, Lewis acids or Brønsted acids often enhance the reaction rate and yield.[1][2] For instance, scandium triflate and iodine have been used effectively.[3][4] Ensure the correct catalyst loading is used, as too much or too little can be detrimental.

  • Solvent Selection: The polarity and protic nature of the solvent can significantly influence the reaction. While traditional solvents like methanol or ethanol are common, greener alternatives like water have also been successfully employed, sometimes even improving yields.[5][6][7]

  • Reaction Temperature and Time: These parameters are highly dependent on the specific substrates and catalyst used. Microwave irradiation has been shown to accelerate the reaction and improve yields in some cases.[3][8] Optimization of both temperature and reaction time is crucial.

  • Purity of Starting Materials: Impurities in the 2-aminopyridine, aldehyde, or isocyanide can lead to side reactions and lower yields. Ensure all starting materials are of high purity.

  • Water Scavenging: The formation of an imine intermediate is a key step. The presence of water can inhibit this step. The use of dehydrating agents like trimethyl orthoformate can be beneficial.[1]

Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

Side product formation is a common challenge. To improve selectivity:

  • Control of Reaction Conditions: Tightly control the reaction temperature. Running the reaction at a lower temperature for a longer duration can sometimes favor the desired product.

  • Order of Reagent Addition: The order in which you add the reactants can be important. In some protocols, the 2-aminopyridine and aldehyde are allowed to react first to form the imine before the addition of the isocyanide.[6]

  • Choice of Catalyst: The catalyst can influence the reaction pathway. Experiment with different Lewis or Brønsted acids to find one that favors the desired cyclization. For example, FeCl3 has been identified as a superior catalyst in certain cascade reactions leading to imidazo[1,2-a]pyridines.[3]

Q3: Are there alternative synthetic routes to the GBB reaction for 3,8-disubstituted imidazo[1,2-a]pyridines?

Yes, several other methods exist, each with its own advantages and disadvantages. These include:

  • Condensation Reactions: A traditional and widely used method involves the condensation of 2-aminopyridines with α-haloketones.[3][8][9]

  • Copper-Catalyzed Reactions: Copper catalysts have been employed in various synthetic strategies, including multicomponent reactions of 2-aminopyridine, aldehydes, and terminal alkynes.[3][10]

  • Metal-Free Synthesis: To address environmental concerns, several metal-free protocols have been developed. These often utilize iodine catalysis or proceed under catalyst-free conditions in specific solvents.[9][11]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can often reduce reaction times and improve yields for various synthetic routes.[3][8]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of 3,8-disubstituted imidazo[1,2-a]pyridines.

Troubleshooting_Yields start Low Yield or No Product check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK change_catalyst Screen Different Catalysts (Lewis/Brønsted Acids) optimize_conditions->change_catalyst change_solvent Vary Solvent (Polarity, Protic/Aprotic) optimize_conditions->change_solvent adjust_temp_time Adjust Temperature and Reaction Time optimize_conditions->adjust_temp_time consider_alternative Consider Alternative Synthetic Route change_catalyst->consider_alternative No Improvement success Improved Yield change_catalyst->success Improvement change_solvent->consider_alternative No Improvement change_solvent->success Improvement adjust_temp_time->consider_alternative No Improvement adjust_temp_time->success Improvement consider_alternative->success

Troubleshooting workflow for low reaction yields.

Data Presentation: Yield Optimization

The following tables summarize the impact of different reaction conditions on the yield of imidazo[1,2-a]pyridine synthesis based on published data.

Table 1: Optimization of Iodine Source for Sonochemical Synthesis [5][6]

EntryIodine Source (mol%)SolventTime (h)Yield (%)
1--2NR
2-H₂O2NR
3NaIH₂O128
4KIH₂O133
5CuIH₂O155
6ZnI₂H₂O1-
7I₂ (20)-1.562
8I₂ (20)H₂O179
9I₂ (20)H₂O194
10I₂ (20)H₂O1.594

NR = No Reaction

Table 2: Optimization of a Two-Step, One-Pot Synthesis [12]

EntryBaseSolventTime (h)Temperature (°C)Yield (%)
1NaHCO₃DMF18583
2NaHCO₃DMF1.57581
3NaHCO₃DMF19579
4NaHCO₃EtOH3reflux63
5NaHCO₃Dioxane1.58565
6Na₂CO₃DMF28570
7K₂CO₃DMF18565
8Et₃NDMF58546

Experimental Protocols

Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction [1][2][13]

This protocol describes a general procedure for the GBB reaction.

GBB_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Add 2-aminopyridine, aldehyde, and solvent to a reaction flask. catalyst 2. Add catalyst (e.g., Sc(OTf)₃, 10 mol%). reagents->catalyst isocyanide 3. Add isocyanide dropwise. catalyst->isocyanide stir 4. Stir the reaction mixture at the specified temperature (e.g., 60 °C). isocyanide->stir monitor 5. Monitor reaction progress by TLC. stir->monitor quench 6. Quench the reaction (if necessary). monitor->quench extract 7. Extract with an organic solvent. quench->extract purify 8. Purify by column chromatography. extract->purify

General workflow for the GBB reaction.

Methodology:

  • To a solution of the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL) is added the catalyst (e.g., scandium triflate, 0.1 mmol).

  • The isocyanide (1.0 mmol) is then added dropwise to the mixture.

  • The reaction is stirred at the desired temperature (e.g., 60 °C) and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired 3,8-disubstituted imidazo[1,2-a]pyridine.

Protocol 2: Iodine-Catalyzed Synthesis under Ultrasonic Conditions [5][6]

This protocol offers a greener approach using water as a solvent and ultrasound irradiation.

Methodology:

  • A mixture of 2-aminopyridine (1 mmol), acetophenone (1 mmol), dimedone (1 mmol), and iodine (20 mol%) in water (5 mL) is prepared in a flask.

  • The flask is placed in an ultrasonic bath and irradiated for 1 hour.

  • The progress of the reaction is monitored by TLC.

  • After completion, the solid product is collected by filtration, washed with water, and dried.

  • If necessary, the product can be further purified by recrystallization.

This technical support center provides a starting point for troubleshooting and optimizing the synthesis of 3,8-disubstituted imidazo[1,2-a]pyridines. For more specific issues, consulting the primary literature is always recommended.

References

identifying and characterizing byproducts in imidazopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts encountered during the synthesis of imidazopyridines.

Troubleshooting Guides

This section provides solutions to common problems encountered during imidazopyridine synthesis, focusing on the identification and mitigation of byproducts.

Problem 1: Presence of an Unexpected Signal in 1H NMR, and a Mass Peak Corresponding to the Loss of a Halogen.

  • Possible Cause: Formation of a dehalogenated byproduct. This is common in syntheses involving halogenated starting materials, particularly in the presence of certain catalysts or prolonged reaction times.

  • Troubleshooting Steps:

    • Reaction Condition Optimization:

      • Catalyst Choice: If using a palladium catalyst, consider switching to a ligand that promotes the desired coupling over dehalogenation. The use of a strong base in conjunction with a palladium catalyst can sometimes help reduce dehalogenated side products by enhancing the rate of the desired transmetallation step.[1][2]

      • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Shorter reaction times and lower temperatures may minimize the formation of the dehalogenated byproduct.

    • Purification:

      • Column Chromatography: Dehalogenated byproducts often have different polarities compared to the desired product. A carefully optimized silica gel column chromatography protocol can effectively separate these impurities.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Problem 2: Observation of a Highly Polar Spot on TLC that is Difficult to Isolate and Characterize.

  • Possible Cause: Oxidation of the 2-aminopyridine starting material. This is particularly prevalent when using strong oxidizing agents.[3]

  • Troubleshooting Steps:

    • Stoichiometry Adjustment: Use a significant excess of the 2-aminopyridine starting material. This can help to ensure that the primary reaction proceeds to completion, minimizing the opportunity for side reactions involving the oxidant and the aminopyridine.[3]

    • Choice of Oxidant: If the reaction protocol allows, consider using a milder oxidizing agent or a catalytic amount of a stronger oxidant.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted oxidation from atmospheric oxygen.

Problem 3: Formation of a Mixture of Isomers, Particularly in N-Alkylation Reactions.

  • Possible Cause: N-alkylation of the imidazopyridine core can occur at different nitrogen atoms, leading to a mixture of regioisomers.

  • Troubleshooting Steps:

    • Reaction Condition Control:

      • Base and Solvent: The choice of base and solvent can significantly influence the regioselectivity of N-alkylation. Experiment with different bases (e.g., K2CO3, NaH) and solvents (e.g., DMF, THF, Acetonitrile) to optimize for the desired isomer.

      • Temperature: Lowering the reaction temperature may improve the regioselectivity of the alkylation.

    • Protecting Groups: If one nitrogen is more reactive and leads to the undesired isomer, consider a synthetic route that involves a protecting group to block that site, followed by deprotection after the desired alkylation.

    • Chromatographic Separation: Isomeric products can often be separated by careful column chromatography, sometimes requiring specialized columns or solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in imidazopyridine synthesis?

A1: Common byproducts include:

  • Dehalogenated compounds: Arise from the loss of a halogen atom from a starting material or intermediate.[1][2]

  • Oxidation products: Particularly from the oxidation of 2-aminopyridine when using oxidizing agents.[3]

  • Unreacted starting materials and intermediates: Incomplete reactions can leave starting materials or stable intermediates in the final product mixture.

  • Regioisomers: Especially in reactions like N-alkylation where multiple reactive sites exist.

  • Dimerized products: Self-condensation of starting materials or intermediates can sometimes occur.

Q2: How can I identify an unknown byproduct in my reaction mixture?

A2: A combination of spectroscopic techniques is essential for byproduct identification:

  • Mass Spectrometry (MS): Provides the molecular weight of the byproduct, which is a critical first step in deducing its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HSQC, HMBC): Provides detailed information about the structure, connectivity, and stereochemistry of the molecule. For example, the absence of a halogen can be inferred from the mass spectrum, and the corresponding proton signal in the 1H NMR will be a simple aromatic proton signal instead of being absent in the case of a halogenated precursor.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify functional groups present in the byproduct.

Q3: Are there any general strategies to improve the purity of my imidazopyridine product?

A3: Yes, several general strategies can be employed:

  • Reaction Optimization: Systematically vary reaction parameters such as temperature, reaction time, solvent, catalyst, and stoichiometry to find conditions that maximize the yield of the desired product and minimize byproducts.

  • Purification Techniques: Utilize a combination of purification methods, including column chromatography, recrystallization, and preparative thin-layer chromatography (prep-TLC).

  • Monitoring the Reaction: Closely monitor the progress of the reaction using techniques like TLC or LC-MS to stop the reaction at the optimal time, preventing the formation of degradation products or further side reactions.

Quantitative Data on Byproduct Formation

The following table provides an illustrative summary of how reaction conditions can influence the yield of the desired imidazopyridine and, by extension, the level of byproducts. The data is compiled from various sources in the literature and is intended to demonstrate trends rather than absolute values for a specific reaction.

Parameter VariedCondition AYield of Desired Product (A)Condition BYield of Desired Product (B)Predominant Byproduct under Suboptimal ConditionsReference
Catalyst CuI aloneModerateCuI with NaHSO4·SiO2HighIncomplete reaction, unreacted starting materials[1]
Solvent TolueneLow to ModerateEthanolExcellentUndisclosed side products[1]
Temperature Room TemperatureLow120 °CHighIncomplete reaction[3]
Stoichiometry of 2-aminopyridine 1.1 equivalentsModerate3 equivalentsHighOxidation of 2-aminopyridine[3]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Imidazopyridine Synthesis and Identifying Byproducts by TLC and LC-MS

  • Reaction Sampling: At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube or pipette.

  • TLC Analysis:

    • Spot the aliquot onto a TLC plate.

    • Also spot the starting materials for comparison.

    • Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light and/or by staining (e.g., with iodine or potassium permanganate).

    • Monitor the disappearance of starting material spots and the appearance of the product spot and any new (byproduct) spots.

  • LC-MS Analysis:

    • Quench the reaction aliquot in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the diluted sample into an LC-MS instrument.

    • Analyze the chromatogram to determine the relative amounts of starting materials, product, and any byproducts.

    • Examine the mass spectrum of each peak to determine the molecular weight of each component. This is crucial for the initial identification of potential byproducts.

Protocol 2: Characterization of an Unknown Byproduct by NMR Spectroscopy

  • Isolation: Isolate the byproduct from the reaction mixture using column chromatography or preparative TLC.

  • Sample Preparation: Dissolve a sufficient amount of the purified byproduct in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1H NMR: Acquire a 1H NMR spectrum to determine the number and types of protons present.

  • 13C NMR: Acquire a 13C NMR spectrum to determine the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish connectivity between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the overall carbon skeleton and connectivity of different fragments.

  • Structure Elucidation: Combine the information from all NMR experiments and the molecular weight from MS to propose a structure for the byproduct.

Visualizations

Byproduct_Identification_Workflow Start Reaction Mixture Analysis TLC_LCMS TLC / LC-MS Analysis Start->TLC_LCMS Identify_Components Identify Components (Starting Materials, Product, Byproducts) TLC_LCMS->Identify_Components Isolate_Byproduct Isolate Byproduct (Column Chromatography / Prep-TLC) Identify_Components->Isolate_Byproduct Spectroscopic_Analysis Spectroscopic Analysis Isolate_Byproduct->Spectroscopic_Analysis MS Mass Spectrometry (MS) Determine Molecular Weight Spectroscopic_Analysis->MS NMR NMR Spectroscopy (1H, 13C, 2D NMR) Spectroscopic_Analysis->NMR Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation

Caption: Workflow for Byproduct Identification.

Troubleshooting_Logic Problem {Problem Detected|Low Yield / Impure Product} Analysis Byproduct Identification TLC / LC-MS NMR / MS Problem->Analysis Byproduct_Type Byproduct Type? Analysis->Byproduct_Type Dehalogenation Dehalogenation Byproduct Optimize Catalyst & Time Byproduct_Type->Dehalogenation Dehalogenated Oxidation Oxidation Byproduct Adjust Stoichiometry / Use Inert Atmosphere Byproduct_Type->Oxidation Oxidized Starting Material Isomers Regioisomers Formed Modify Base/Solvent/Temp Byproduct_Type->Isomers Isomeric Solution Optimized Synthesis Dehalogenation->Solution Oxidation->Solution Isomers->Solution

Caption: Troubleshooting Decision Pathway.

References

degradation pathways of 3-Bromo-8-nitroimidazo[1,2-A]pyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-8-nitroimidazo[1,2-a]pyridine in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color and showing new peaks on my analytical chromatogram. What are the potential causes of degradation?

A1: Degradation of this compound in solution can be triggered by several factors, primarily related to the reactivity of the nitro and bromo substituents and the imidazo[1,2-a]pyridine core. The most common causes include:

  • Reductive Degradation: The nitro group is susceptible to reduction, which can be initiated by reducing agents present in your solvent or media, or by enzymatic activity in biological assays. This reduction can lead to highly reactive intermediates such as nitroso, hydroxylamino, and amino derivatives, which may be unstable and undergo further reactions.

  • Hydrolysis: The imidazo[1,2-a]pyridine ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation of nitroaromatic compounds.[1] This can lead to the formation of various photoproducts.

  • Nucleophilic Substitution: The bromine atom at the C8 position may be susceptible to nucleophilic substitution, especially in the presence of strong nucleophiles in the solution.

Q2: I am observing rapid degradation of the compound in my cell-based assay. What could be the reason?

A2: In a biological environment, the primary cause of degradation for nitroaromatic compounds like this compound is often enzymatic reduction. Many cells, particularly cancer cells and certain microorganisms, express nitroreductase enzymes that can reduce the nitro group. This bioreduction is often a key mechanism of action for nitro-containing drugs. The resulting reactive intermediates can be cytotoxic and are often unstable, leading to a rapid decrease in the parent compound concentration.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following precautions:

  • Solvent Selection: Use high-purity, degassed solvents to minimize dissolved oxygen and other reactive impurities. For stock solutions, aprotic and non-reducing solvents like DMSO or DMF are generally preferred.

  • pH Control: Maintain a neutral or slightly acidic pH, as extreme pH values can promote hydrolysis. Buffer your solutions appropriately for your experimental window.

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping your experimental setup in aluminum foil, especially during long-term storage or experiments.

  • Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow down degradation kinetics. During experiments, maintain a consistent and controlled temperature.

  • Inert Atmosphere: For sensitive experiments, particularly those involving potential reduction, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of reduced intermediates.

Q4: What are the likely degradation products I should be looking for?

A4: Based on the potential degradation pathways, you should look for the following types of products:

  • Reduction Products: The 8-bromo-imidazo[1,2-a]pyridin-3-amine (amino derivative) is the final stable product of nitro reduction. Intermediates like the nitroso and hydroxylamino derivatives may also be detectable, although they are often transient.

  • Hydrolysis Products: Ring-opened products may be formed under harsh pH conditions.

  • Substitution Products: If your solution contains nucleophiles, you may observe products where the bromine atom at C8 has been replaced.

Troubleshooting Guides

Problem: High variability in experimental results.

  • Possible Cause: Inconsistent degradation of the compound across different experimental runs.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Prepare fresh solutions for each experiment from a solid, well-stored sample.

    • Control Environmental Factors: Ensure consistent light exposure, temperature, and pH across all experiments.

    • Analyze Compound Purity: Verify the purity of your starting material before each set of experiments using a reliable analytical method like HPLC or LC-MS.

Problem: Loss of compound during sample workup and analysis.

  • Possible Cause: Degradation of the compound on the analytical column or during extraction.

  • Troubleshooting Steps:

    • Optimize HPLC/LC-MS Method:

      • Use a mobile phase with a neutral or slightly acidic pH.

      • Minimize the analysis time.

      • Ensure the column material is not reactive towards the compound.

    • Evaluate Extraction Procedure: If using liquid-liquid extraction, ensure the pH of the aqueous phase is controlled to prevent degradation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

  • Objective: To determine the stability of the compound under various conditions (pH, solvent, light exposure).

  • Materials:

    • This compound

    • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

    • Buffers of different pH (e.g., pH 4, 7, 9)

    • Amber and clear HPLC vials

  • Methodology:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solution in different solvents and buffers.

    • For photostability testing, expose a set of solutions in clear vials to a controlled light source (e.g., UV lamp at a specific wavelength) and keep a parallel set in the dark.

    • Incubate the solutions at a controlled temperature.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze it by a validated HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each condition.

    • Calculate the degradation rate constant and half-life (t½) for each condition.

Data Presentation

Table 1: Stability of this compound under Different Conditions

ConditionSolvent/BufferpHTemperature (°C)Light ExposureHalf-life (t½) in hoursMajor Degradation Products (if identified)
1Acetonitrile:Water (1:1)7.425Ambient
2Acetonitrile:Water (1:1)4.025Ambient
3Acetonitrile:Water (1:1)9.025Ambient
4Acetonitrile:Water (1:1)7.437Dark
5Acetonitrile:Water (1:1)7.425UV (254 nm)

This table is a template for researchers to populate with their experimental data.

Visualizations

Diagram 1: Proposed Degradation Pathways

A This compound B 8-Bromo-3-nitroso- imidazo[1,2-a]pyridine A->B Reduction (2e-, 2H+) E Ring-Opened Products A->E Hydrolysis (Acid/Base) F Photodegradation Products A->F Photolysis (hν) G 8-Substituted-3-nitro- imidazo[1,2-a]pyridine A->G Nucleophilic Substitution (Nu-) C 8-Bromo-3-hydroxylamino- imidazo[1,2-a]pyridine B->C Reduction (2e-, 2H+) D 8-Bromo-imidazo[1,2-a]pyridin-3-amine C->D Reduction (2e-, 2H+)

Caption: Proposed degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Study

prep Prepare Stock Solution in DMSO dilute Dilute into Test Solutions (Different pH, Solvents) prep->dilute incubate Incubate under Controlled Conditions (Temp, Light/Dark) dilute->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze data Determine % Remaining Compound & Identify Degradants analyze->data

Caption: Workflow for assessing the stability of the compound in solution.

References

Validation & Comparative

Reactivity Showdown: A Comparative Analysis of 3-Bromo- vs. 3-Chloro-8-nitroimidazopyridine in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that significantly influences the efficiency and success of a synthetic route. The 8-nitroimidazopyridine scaffold is a key pharmacophore, and its functionalization at the 3-position is often a crucial step in the synthesis of novel therapeutic agents. The choice between a 3-bromo or a 3-chloro substituent can have a profound impact on the reactivity and, consequently, the synthetic strategy. This guide provides a comparative analysis of the reactivity of 3-bromo-8-nitroimidazopyridine and 3-chloro-8-nitroimidazopyridine in prevalent cross-coupling and nucleophilic substitution reactions, supported by generalized experimental protocols.

While direct head-to-head comparative studies for 3-bromo- and 3-chloro-8-nitroimidazopyridine are not extensively available in the current literature, the relative reactivity of aryl halides is a well-established principle in organic chemistry. These principles, coupled with data from analogous heterocyclic systems, provide a strong foundation for a comparative assessment.

Executive Summary of Comparative Reactivity

The primary determinant of reactivity in many palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen bond. The weaker carbon-bromine (C-Br) bond in 3-bromo-8-nitroimidazopyridine leads to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle, rendering it generally more reactive than its chloro-analogue. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the more electronegative chlorine atom typically makes the 3-chloro derivative more susceptible to nucleophilic attack.

The following table summarizes the expected relative reactivity of the two compounds in key synthetic transformations.

Reaction TypeHigher ReactivityGeneral Observation
Suzuki-Miyaura Coupling 3-Bromo-8-nitroimidazopyridineThe C-Br bond is more readily cleaved by the palladium catalyst, leading to faster reaction rates and often requiring milder conditions.
Sonogashira Coupling 3-Bromo-8-nitroimidazopyridineSimilar to Suzuki coupling, the oxidative addition of the palladium catalyst to the C-Br bond is more facile.
Buchwald-Hartwig Amination 3-Bromo-8-nitroimidazopyridineThe trend of higher reactivity for the bromo-derivative continues in C-N bond forming cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) 3-Chloro-8-nitroimidazopyridineThe higher electronegativity of chlorine polarizes the C-Cl bond more effectively, making the carbon atom at the 3-position more electrophilic and susceptible to attack by nucleophiles. The reactivity order can, however, be influenced by the nature of the nucleophile and specific reaction conditions.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions: A Deeper Dive

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[3] This is a direct consequence of the bond dissociation energies of the carbon-halogen bonds.

cluster_0 Reactivity in Pd-Catalyzed Cross-Coupling cluster_1 Halogen at C3 Position Higher_Reactivity Higher Reactivity (Lower Bond Energy) Lower_Reactivity Lower Reactivity (Higher Bond Energy) Higher_Reactivity->Lower_Reactivity Decreasing Reactivity Bromo 3-Bromo (Weaker C-Br Bond) Bromo->Higher_Reactivity Chloro 3-Chloro (Stronger C-Cl Bond) Chloro->Lower_Reactivity

Comparative Reactivity in Cross-Coupling
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Due to its higher reactivity, 3-bromo-8-nitroimidazopyridine will likely undergo Suzuki coupling under milder conditions (e.g., lower temperatures, shorter reaction times, and potentially lower catalyst loadings) compared to the 3-chloro analogue. Achieving comparable yields with 3-chloro-8-nitroimidazopyridine may necessitate the use of more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), higher temperatures, and longer reaction times.[4]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The same reactivity trend observed in Suzuki coupling is expected here. The oxidative addition of the palladium catalyst to the C-Br bond of 3-bromo-8-nitroimidazopyridine is more facile than to the C-Cl bond of the chloro derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The established reactivity trend of aryl halides (Br > Cl) generally holds true for this transformation as well.[5] Therefore, 3-bromo-8-nitroimidazopyridine is expected to be the more reactive substrate, allowing for C-N bond formation under more benign conditions.

Experimental Protocols: Generalized Procedures

The following are generalized experimental protocols for key reactions. These should serve as a starting point and may require optimization for the specific substrates.

Start Start: 3-Halo-8-nitroimidazopyridine Reaction_Setup Reaction Setup: - Inert Atmosphere - Anhydrous Solvent Start->Reaction_Setup Reagents Add Reagents: - Pd Catalyst - Ligand - Base - Coupling Partner Reaction_Setup->Reagents Heating Heating & Stirring Reagents->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

General Cross-Coupling Workflow
Generalized Protocol for Suzuki-Miyaura Coupling

  • Reactants:

    • 3-Halo-8-nitroimidazopyridine (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent:

    • A mixture of an organic solvent (e.g., Toluene, Dioxane, or DME) and water.

  • Procedure:

    • To a reaction vessel, add the 3-halo-8-nitroimidazopyridine, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture with stirring (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Generalized Protocol for Buchwald-Hartwig Amination
  • Reactants:

    • 3-Halo-8-nitroimidazopyridine (1.0 equiv)

    • Amine (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

    • Phosphine ligand (e.g., XPhos, SPhos, 2-6 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv)

  • Solvent:

    • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or THF).

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a reaction vessel.

    • Add the 3-halo-8-nitroimidazopyridine and the solvent.

    • Add the amine to the reaction mixture.

    • Seal the vessel and heat with stirring (typically 80-120 °C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with an appropriate organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.[6][7][8][9]

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is often the initial nucleophilic attack to form a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups on the aromatic ring. The nitro group at the 8-position of the imidazopyridine ring strongly activates the system towards nucleophilic attack.

The general reactivity trend for halogens as leaving groups in SNAr is F > Cl > Br > I. This is attributed to the higher electronegativity of the lighter halogens, which polarizes the carbon-halogen bond and makes the carbon atom more electrophilic. Therefore, 3-chloro-8-nitroimidazopyridine is expected to be more reactive than the 3-bromo analogue in SNAr reactions.

cluster_0 Reactivity in SNAr cluster_1 Halogen at C3 Position Higher_Reactivity Higher Reactivity (More Electrophilic Carbon) Lower_Reactivity Lower Reactivity (Less Electrophilic Carbon) Higher_Reactivity->Lower_Reactivity Decreasing Reactivity Chloro 3-Chloro (Higher Electronegativity) Chloro->Higher_Reactivity Bromo 3-Bromo (Lower Electronegativity) Bromo->Lower_Reactivity

Comparative Reactivity in SNAr
Generalized Protocol for Nucleophilic Aromatic Substitution (SNAr)

  • Reactants:

    • 3-Halo-8-nitroimidazopyridine (1.0 equiv)

    • Nucleophile (e.g., amine, alkoxide, thiol, 1.1-2.0 equiv)

    • Base (if required, e.g., K₂CO₃, Et₃N)

  • Solvent:

    • Polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Procedure:

    • Dissolve the 3-halo-8-nitroimidazopyridine in the solvent in a reaction vessel.

    • Add the nucleophile and base (if necessary).

    • Heat the reaction mixture (temperature can range from room temperature to >100 °C depending on the nucleophile's reactivity).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Conclusion

The choice between 3-bromo- and 3-chloro-8-nitroimidazopyridine as a synthetic precursor is a strategic one that depends on the desired subsequent transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, the 3-bromo derivative is the superior choice , offering higher reactivity that can translate to milder reaction conditions, shorter reaction times, and potentially higher yields. In contrast, for nucleophilic aromatic substitution reactions, the 3-chloro analogue is expected to be more reactive due to the greater electrophilicity of the carbon at the 3-position.

This guide provides a framework for decision-making and a starting point for experimental design. Researchers and drug development professionals should consider these fundamental reactivity principles when planning synthetic routes involving the versatile 8-nitroimidazopyridine scaffold. Final optimization of the provided general protocols will be necessary to achieve the best results for specific substrate combinations.

References

Structure-Activity Relationship of 8-Nitroimidazopyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-nitroimidazopyridine scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents, exhibiting a spectrum of biological activities, including antiprotozoal, antibacterial, and potential anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-nitroimidazopyridine derivatives, supported by available experimental data, to inform future drug design and development efforts.

Core Structure and Mechanism of Action

The biological activity of 8-nitroimidazopyridine derivatives is intrinsically linked to the bioreductive activation of the nitro group. Under hypoxic conditions, prevalent in solid tumors and certain microbial environments, the nitro group undergoes a one-electron reduction, catalyzed by nitroreductases, to form a nitroso radical anion. This reactive intermediate can then lead to the generation of cytotoxic species that induce cellular damage, primarily through DNA strand breaks and covalent modification of macromolecules. This selective activation in low-oxygen environments provides a basis for their targeted therapeutic potential.

dot

Mechanism_of_Action cluster_0 Hypoxic Cell Nitroreductase Nitroreductase Reactive_Nitroso_Intermediate Reactive_Nitroso_Intermediate Nitroreductase->Reactive_Nitroso_Intermediate 8-Nitroimidazopyridine 8-Nitroimidazopyridine 8-Nitroimidazopyridine->Reactive_Nitroso_Intermediate Reduction DNA_Damage DNA_Damage Reactive_Nitroso_Intermediate->DNA_Damage Causes Protein_Adducts Protein_Adducts Reactive_Nitroso_Intermediate->Protein_Adducts Forms Cell_Death Cell_Death DNA_Damage->Cell_Death Protein_Adducts->Cell_Death

Bioreductive activation of 8-nitroimidazopyridines.

Structure-Activity Relationship (SAR) Analysis

Antitubercular Activity

While extensive quantitative SAR data for a broad series of 8-nitroimidazopyridine derivatives against Mycobacterium tuberculosis is limited in publicly available literature, studies on structurally related nitroimidazooxazines, such as PA-824, provide valuable insights. The key structural features influencing antitubercular activity are:

  • The Nitro Group: The presence of the nitro group at the 8-position is essential for the antitubercular activity, as it is the primary site of bioreductive activation.

  • Substituents at the 2-position: Modifications at this position can significantly impact potency. Generally, the introduction of a side chain containing an ether linkage and a terminal lipophilic group is favorable for activity.

  • The Imidazopyridine Core: The bicyclic nature of the scaffold is crucial for maintaining the appropriate three-dimensional structure for interaction with the active site of nitroreductases.

Compound ClassKey Structural FeaturesMIC (µg/mL) vs. M. tuberculosisReference
Nitroimidazooxazines (e.g., PA-824)Bicyclic core, nitro group, ether-linked lipophilic tail0.015 - 1.0[1][2]
8-NitroimidazopyridinesImidazopyridine core, 8-nitro groupData not widely available in comparative tablesN/A
Reference Drugs
Isoniazid0.02 - 0.2[3][4]
Rifampicin0.005 - 0.2[5]
Anticancer Activity

The anticancer potential of 8-nitroimidazopyridine derivatives is an emerging area of research, primarily focused on their use as hypoxia-activated prodrugs. The SAR for anticancer activity is still being elucidated, but some general trends can be inferred from related imidazo[1,2-a]pyridine compounds.

  • Substituents on the Imidazopyridine Ring: The nature and position of substituents can influence cytotoxicity. For instance, in a series of 3-aminoimidazo[1,2-α]pyridines, a compound with a nitro group on a phenyl ring at the C-2 position and a p-chlorophenyl ring at the C-3 position demonstrated significant inhibitory activity against the HT-29 colon cancer cell line.[6]

  • Lipophilicity: Appropriate lipophilicity is crucial for cell penetration and reaching hypoxic tumor regions.

The following table summarizes the cytotoxic activity of some imidazo[1,2-a]pyridine derivatives against various cancer cell lines. It is important to note that these compounds do not all contain the 8-nitro substitution, but they provide a basis for understanding the general anticancer potential of the scaffold.

CompoundSubstitution PatternCell LineIC50 (µM)Reference
Compound 12 3-(p-chlorophenyl)-2-(nitrophenyl)HT-29 (Colon)4.15[6]
Compound 18 3-(p-chlorophenyl)-2-(phenyl)HT-29 (Colon)10.11[6]
Compound 18 3-(p-chlorophenyl)-2-(phenyl)MCF-7 (Breast)14.81[6][7]
Compound 11 3-(p-chlorophenyl)-2-(indole)MCF-7 (Breast)20.47[6]
Reference Drug
DoxorubicinN/AMCF-7 (Breast)~0.5 - 2[8]

dot

DNA_Damage_Response DNA_Damage DNA Double-Strand Breaks (Caused by Reactive Nitroso Intermediate) ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) CHK1_CHK2->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable DNA_Repair DNA Repair Pathways (e.g., HR, NHEJ) Cell_Cycle_Arrest->DNA_Repair Allows time for

DNA damage response pathway induced by nitroimidazoles.

Comparison with Alternatives

Antitubercular Therapy: Compared to first-line antitubercular drugs like isoniazid and rifampicin, 8-nitroimidazopyridine derivatives and their analogs (e.g., nitroimidazooxazines) offer a novel mechanism of action.[3][5] This is particularly advantageous for treating multidrug-resistant tuberculosis (MDR-TB). While direct comparative data for 8-nitroimidazopyridines is scarce, the potent activity of related compounds in the nanomolar range suggests they could be viable alternatives or combination therapy partners.

Anticancer Therapy: In the context of anticancer therapy, 8-nitroimidazopyridine derivatives, as hypoxia-activated prodrugs, offer the potential for tumor-selective cytotoxicity, thereby reducing side effects associated with conventional chemotherapeutics that affect both cancerous and healthy rapidly dividing cells. Their mechanism, centered on DNA damage, is distinct from many targeted therapies, suggesting they could be effective against tumors resistant to other agents.

Experimental Protocols

In Vitro Antitubercular Susceptibility Testing (Microplate Alamar Blue Assay)
  • Preparation of Mycobacterial Suspension: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC. The culture is harvested in the mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in 7H9 broth in a 96-well microplate.

  • Inoculation: The mycobacterial suspension is further diluted and added to each well containing the test compound.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.

  • Reading: After further incubation for 24 hours, the color change from blue to pink is observed. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HT-29) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

dot

Experimental_Workflow cluster_0 Antitubercular Assay cluster_1 Anticancer Assay (MTT) A1 Prepare M. tuberculosis suspension A3 Inoculate plates A1->A3 A2 Serial dilution of 8-nitroimidazopyridine derivatives A2->A3 A4 Incubate for 5-7 days A3->A4 A5 Add Alamar Blue A4->A5 A6 Read MIC values A5->A6 B1 Seed cancer cells in 96-well plates B2 Treat with serial dilutions of derivatives B1->B2 B3 Incubate for 48-72 hours B2->B3 B4 Add MTT reagent B3->B4 B5 Solubilize formazan B4->B5 B6 Measure absorbance and calculate IC50 B5->B6

Workflow for in vitro evaluation of 8-nitroimidazopyridines.

Conclusion

8-Nitroimidazopyridine derivatives represent a versatile scaffold with significant potential for the development of new antitubercular and anticancer agents. Their unique mechanism of action, involving bioreductive activation in hypoxic environments, offers a promising strategy for targeted therapy. While comprehensive quantitative SAR data for this specific subclass is still emerging, the available information on related compounds provides a solid foundation for rational drug design. Further research focusing on the synthesis and biological evaluation of a broader range of 8-nitroimidazopyridine analogs is warranted to fully explore their therapeutic potential and to delineate more precise structure-activity relationships.

References

Unraveling the Anticancer Potential of Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities. This guide provides a comparative analysis of the anticancer activity of various imidazo[1,2-a]pyridine derivatives, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.

The imidazo[1,2-a]pyridine core, a fused bicyclic heteroaromatic system, offers a versatile template for the design of small molecules that can interact with various biological targets implicated in cancer progression.[1] Modifications to this core structure, particularly the position and nature of substituents, can significantly influence the compound's pharmacological profile, including its anticancer potency and mechanism of action. While direct comparative studies on the anticancer activity of core structural isomers like imidazo[1,2-a]pyridine versus imidazo[1,5-a]pyridine are limited in the readily available literature, a wealth of data exists for positional isomers of substituted imidazo[1,2-a]pyridines. This guide will focus on comparing these derivatives to elucidate structure-activity relationships (SAR).

Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The anticancer efficacy of imidazo[1,2-a]pyridine derivatives has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating higher potency. The following tables summarize the IC50 values of various imidazo[1,2-a]pyridine derivatives from several studies, categorized by the cancer cell line.

Table 1: Anticancer Activity against Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
IP-5HCC193745[2][3]
IP-6HCC193747.7[2][3]
IP-7HCC193779.6[2][3]
12b MCF-711[1][4]
6a MCF-7>100[5]
6d MCF-725.8[5]
6e MCF-738.2[5]
6i MCF-719.7[5]

Table 2: Anticancer Activity against Melanoma and Cervical Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
5 A375 (Melanoma)20.1[6]
6 A375 (Melanoma)9.7[6]
7 A375 (Melanoma)15.3[6]
5 WM115 (Melanoma)25.6[6]
6 WM115 (Melanoma)11.2[6]
7 WM115 (Melanoma)18.9[6]
5 HeLa (Cervical)44.6[6]
6 HeLa (Cervical)35.2[6]
7 HeLa (Cervical)40.1[6]
12b A375 (Melanoma)11[1][4]

Table 3: Anticancer Activity against Other Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
6a A549 (Lung)89.3[5]
6d A549 (Lung)41.2[5]
6e A549 (Lung)66.9[5]
6i A549 (Lung)33.5[5]
6a C6 (Glioma)>100[5]
6d C6 (Glioma)33.7[5]
6e C6 (Glioma)44.2[5]
6i C6 (Glioma)28.9[5]
6a HepG2 (Liver)76.5[5]
6d HepG2 (Liver)18.9[5]
6e HepG2 (Liver)29.3[5]
6i HepG2 (Liver)15.4[5]
12b Hep-2 (Laryngeal)11[1][4]
12b HepG2 (Liver)13[1][4]

From the presented data, it is evident that the substitution pattern on the imidazo[1,2-a]pyridine ring plays a crucial role in determining the anticancer activity. For instance, in the study of fourteen novel derivatives, compounds 6d and 6i consistently exhibited lower IC50 values across multiple cell lines compared to compounds 6a and 6e , indicating their superior potency.[5] Similarly, compound 6 from another study showed the most potent cytotoxic effect against melanoma and cervical cancer cells compared to its analogs 5 and 7 .[6] Compound 12b also demonstrated significant anticancer activity against a panel of cancer cell lines.[1][4]

Key Signaling Pathways and Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth and survival.[6] Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[6]

Another critical pathway targeted by these compounds is the p53 signaling pathway . The tumor suppressor protein p53 plays a vital role in cell cycle arrest and apoptosis. Some imidazo[1,2-a]pyridine derivatives have been found to increase the levels of p53 and its downstream target p21, leading to cell cycle arrest.[2][6]

The induction of apoptosis , or programmed cell death, is a common mechanism of action for many anticancer drugs. Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases, such as caspase-7, caspase-8, and caspase-9, and the cleavage of PARP.[2][5][6]

PI3K_Akt_mTOR_Pathway Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivatives PI3K PI3K Imidazo_Pyridine->PI3K Inhibition Apoptosis Apoptosis Imidazo_Pyridine->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory role of Imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

The evaluation of the anticancer activity of imidazo[1,2-a]pyridine derivatives involves a series of in vitro assays. Below are the generalized methodologies for some of the key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 hours). A control group with no treatment and a vehicle control are included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined.

MTT_Assay_Workflow cluster_0 MTT Assay Protocol A Seed cells in 96-well plate B Treat with Imidazo[1,2-a]pyridine derivatives A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance D->E F Calculate IC50 E->F

Figure 2: General workflow of the MTT assay for determining cell viability.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

  • Cell Treatment: Cells are treated with the imidazo[1,2-a]pyridine derivative at its IC50 concentration for a specific time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Akt, p-Akt, p53, caspases), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a promising framework for the development of novel anticancer agents. The studies reviewed in this guide highlight that the anticancer activity of these compounds is highly dependent on the substitution patterns on the core ring structure. Derivatives with specific substitutions have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often in the low micromolar range. The primary mechanisms of action involve the modulation of critical signaling pathways such as the PI3K/Akt/mTOR and p53 pathways, leading to cell cycle arrest and the induction of apoptosis. Further research focusing on the synthesis and evaluation of a wider range of isomers and derivatives, coupled with in-vivo studies, will be crucial in advancing these promising compounds towards clinical applications.

References

Validating In Vitro Success: A Comparative Guide to 3-Bromo-8-nitroimidazo[1,2-A]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of in vitro screening hits is a critical step in the drug discovery pipeline. This guide provides an objective comparison of the performance of 3-Bromo-8-nitroimidazo[1,2-A]pyridine analogs against various biological targets, supported by experimental data and detailed protocols. The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. [1][2]

This guide focuses on analogs featuring the 3-bromo and 8-nitro substitutions, summarizing their activities in key therapeutic areas such as anti-tubercular, anti-leishmanial, and anti-cancer research.

Comparative In Vitro Activity

The following tables summarize the quantitative data for various this compound analogs and related compounds from in vitro studies.

Anti-tubercular Activity

Imidazo[1,2-a]pyridines (IPs) have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb). Several studies have identified novel IP compounds with significant activity against both drug-susceptible and drug-resistant Mtb strains.[1][2][3][4][5] The primary target for many of these analogs has been identified as the b subunit of the electron transport ubiquinol cytochrome C reductase (QcrB).[3][4][5]

Compound IDSubstitution PatternTargetAssayActivity (MIC)Cytotoxicity (IC50)Selectivity Index (SI)Reference
IP Inhibitor 1 (Not specified in detail)M. tuberculosis H37RvWhole-cell screening0.03 - 5 µM>128 µM (VERO cells)>4 - >4267[3][4][5]
IP Inhibitor 3 (Not specified in detail)M. tuberculosis H37RvWhole-cell screening0.03 - 5 µM>128 µM (VERO cells)>4 - >4267[3][4][5]
IP Inhibitor 4 (Not specified in detail)M. tuberculosis H37RvWhole-cell screening0.03 - 5 µM>128 µM (VERO cells)>4 - >4267[3][4][5]
IPA-6 Amide substitutionM. tuberculosis H37RvMicroplate Alamar Blue Assay0.05 µg/mL≥66 (HEK cells)>1320[6]
IPA-9 Amide substitutionM. tuberculosis H37RvMicroplate Alamar Blue Assay0.4 µg/mL≥66 (HEK cells)>165[6]
IPS-1 Sulfonamide substitutionM. tuberculosis H37RvMicroplate Alamar Blue Assay0.4 µg/mL≥66 (HEK cells)>165[6]
Q203 (Telacebec) 3-carboxamideMtb QcrBWhole-cell & intracellular MtbMIC80: 0.0009 µM (extracellular), 0.00045 µM (intracellular)Good microsomal stabilityHigh[2]
Anti-leishmanial Activity

3-Nitroimidazo[1,2-a]pyridine derivatives have shown promising activity against various Leishmania species. These compounds are often bioactivated by type 1 nitroreductase (NTR1) in the parasite.

Compound IDSubstitution PatternTarget SpeciesAssayActivity (IC50)Cytotoxicity (CC50)Selectivity Index (SI)Reference
Compound 5 8-phenylthio-3-nitroL. donovani, L. infantum, L. majorIn vitro evaluation1 - 2.1 µM> 100 µM (HepG2)>47 - >100[7]
Hit A 6,8-dibromo-3-nitroLeishmania spp.In vitro screening(Not specified)(Not specified)(Not specified)[7]
8-aryl-6-chloro-3-nitro-IPs 8-aryl-6-chloro-3-nitroLeishmania spp.In vitro screeningImproved activity over Hit A(Not specified)(Not specified)[7]
Antileishmanial Hit 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]L. infantumIntracellular amastigote3.7 µM> 100 µM (HepG2, THP1)>27[8]
Anti-cancer Activity

Imidazo[1,2-a]pyridine analogs have also been investigated for their anti-cancer properties, demonstrating cytotoxicity against various cancer cell lines. Some of these compounds have been shown to modulate key signaling pathways involved in inflammation and cancer progression.[9]

Compound IDSubstitution PatternCell LineAssayActivity (IC50)Cytotoxicity (IC50, normal cells)Reference
MIA 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amineMDA-MB-231, SKOV3MTT AssayDose-dependent cytotoxicity(Not specified)[9]
Compound 12 2-nitro, 3-p-chlorophenylHT-29 (colon)Cytotoxicity assay4.15 ± 2.93 µM40.54 ± 4.34 µM (MEF)[10]
Compound 14 2-tolyl, 3-p-chlorophenyl amineB16F10 (melanoma)Cytotoxicity assay21.75 ± 0.81 µM> 200 µM (MEF)[10][11]
Compound 18 2-(2,4-difluorophenyl), 3-p-chlorophenyl amineMCF-7 (breast)Cytotoxicity assay14.81 ± 0.20 µM16.31 ± 0.08 µM (MEF)[10][11]
Compound 35 8-(pyridinylphenylsulfonamide)PI3KαKinase-Glo™ Assay0.15 µM(Not specified)[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Whole-Cell Screening against M. tuberculosis
  • Bacterial Strain: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC.

  • Compound Preparation: Compounds are dissolved in DMSO to prepare stock solutions.

  • Assay: The assay is performed in 96-well plates. Mtb cultures are diluted to a specific optical density and incubated with serial dilutions of the test compounds.

  • Endpoint Measurement: After a defined incubation period (typically 7 days), bacterial growth is determined by measuring fluorescence after the addition of a viability dye (e.g., Resazurin) or by measuring optical density. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits bacterial growth by at least 90%.

In Vitro Anti-leishmanial Activity Assay
  • Parasite Culture: Leishmania promastigotes are cultured in M199 medium supplemented with fetal bovine serum. Axenic amastigotes are differentiated from promastigotes by a temperature and pH shift. Intracellular amastigote assays are conducted using host cells such as THP-1 macrophages.

  • Compound Preparation: Compounds are dissolved in DMSO and serially diluted.

  • Assay: Promastigotes, axenic amastigotes, or infected macrophages are incubated with the compounds for 72 hours.

  • Endpoint Measurement: Parasite viability is assessed using a resazurin-based assay or by counting parasites microscopically. The 50% inhibitory concentration (IC50) is calculated.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, SKOV3) or normal cell lines (e.g., VERO, MEF) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Assay: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Endpoint Measurement: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The 50% cytotoxic concentration (CC50 or IC50) is determined.

Kinase Inhibition Assay (Kinase-Glo™)
  • Reagents: PI3Kα enzyme, substrate (e.g., PIP2), ATP, and Kinase-Glo™ reagent.

  • Assay: The kinase reaction is performed in a 96-well plate by incubating the enzyme with the test compound and the substrate in a reaction buffer. The reaction is initiated by the addition of ATP.

  • Endpoint Measurement: After incubation, the Kinase-Glo™ reagent is added to measure the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity. The IC50 value is calculated from the dose-response curve.

Visualizing the Pathways and Workflows

To better understand the mechanisms and processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.

G General Workflow for In Vitro Hit Validation cluster_screening Primary Screening cluster_validation Hit Validation cluster_moa Mechanism of Action cluster_optimization Lead Optimization HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Assays Hit_ID->Dose_Response Cytotoxicity Cytotoxicity Assays Dose_Response->Cytotoxicity Selectivity Selectivity Profiling Cytotoxicity->Selectivity Target_ID Target Identification Selectivity->Target_ID Pathway_Analysis Pathway Analysis Target_ID->Pathway_Analysis SAR Structure-Activity Relationship Pathway_Analysis->SAR ADMET In Vitro ADMET SAR->ADMET Preclinical Candidate Preclinical Candidate ADMET->Preclinical Candidate

Caption: A generalized workflow for the validation of in vitro screening hits.

G STAT3/NF-κB Signaling Pathway Modulation cluster_pathway Inflammatory Signaling MIA MIA (Imidazo[1,2-a]pyridine analog) STAT3 STAT3 MIA->STAT3 Inhibits NFkB NF-κB MIA->NFkB Inhibits Curcumin Curcumin Curcumin->NFkB Inhibits iNOS iNOS STAT3->iNOS COX2 COX-2 STAT3->COX2 NFkB->iNOS NFkB->COX2

Caption: Modulation of the STAT3/NF-κB pathway by an imidazo[1,2-a]pyridine analog.

G Target Identification of Anti-tubercular Imidazo[1,2-a]pyridines cluster_process Experimental Process cluster_results Key Findings Mutant_Generation Generate Spontaneous Resistant Mutants (M. bovis BCG at 5x MIC) WGS Whole Genome Sequencing Mutant_Generation->WGS SNP_ID Identify Single Nucleotide Polymorphism (SNP) WGS->SNP_ID Gene_Dosage Gene Dosage Experiments (Over-expression of target) SNP_ID->Gene_Dosage SNP_Result SNP identified in qcrB gene (T313A mutation) SNP_ID->SNP_Result Target_Confirmation Target Confirmation Gene_Dosage->Target_Confirmation MIC_Increase Increased MIC upon QcrB over-expression Gene_Dosage->MIC_Increase Cross_Resistance Cross-resistance observed among IP analogs SNP_Result->Cross_Resistance QcrB_Target QcrB is the target of the IP series Cross_Resistance->QcrB_Target MIC_Increase->QcrB_Target

Caption: Workflow for identifying QcrB as the target of anti-tubercular imidazo[1,2-a]pyridines.

References

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Normal vs. Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the differential effects of imidazo[1,2-a]pyridine compounds on the viability of cancerous and non-cancerous cells, supported by experimental data and mechanistic insights.

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities. A critical aspect of their therapeutic potential lies in their selectivity—the ability to preferentially kill cancer cells while sparing normal, healthy cells. This guide provides a comparative overview of the cytotoxicity of various imidazo[1,2-a]pyridine derivatives, drawing upon published experimental data to highlight their performance in normal versus cancer cell lines. While specific data for 3-Bromo-8-nitroimidazo[1,2-A]pyridine was not prominently available in the reviewed literature, the broader class of related compounds offers significant insights into the structure-activity relationships governing selective cytotoxicity.

Data Summary: Cytotoxicity (IC50) Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values for several imidazo[1,2-a]pyridine derivatives across a range of cancer and normal cell lines, as determined by various studies. Lower IC50 values indicate higher cytotoxicity.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
Compound 12b (tertiary butylamine at C2, phenylamine at C3)Hep-2 (Laryngeal Carcinoma)11Vero (Kidney Epithelial)91[1]
HepG2 (Hepatocellular Carcinoma)13[1]
MCF-7 (Breast Cancer)11[1]
A375 (Skin Cancer)11[1]
Compound HB9 A549 (Lung Cancer)50.56--[2]
Compound HB10 HepG2 (Liver Carcinoma)51.52--[2]
Compound 6 A375 (Melanoma)<12--[3]
WM115 (Melanoma)<12--[3]
HeLa (Cervical Cancer)~35--[3]
Compound 12 (nitro group at C2, p-chlorophenyl at C3)HT-29 (Colon Cancer)4.15 ± 2.93MEF (Mouse Embryonic Fibroblast)40.54 ± 4.34[4][5][6]
Compound 14 (tolyl moiety at C2, p-chlorophenyl amine at C3)B16F10 (Melanoma)21.75 ± 0.81MEF (Mouse Embryonic Fibroblast)>200[4][5][6]
Compound 18 MCF-7 (Breast Cancer)14.81 ± 0.20MEF (Mouse Embryonic Fibroblast)16.31 ± 0.08[6]
IP-5 HCC1937 (Breast Cancer)45--[7][8][9]
IP-6 HCC1937 (Breast Cancer)47.7--[7][8][9]
Derivative with 3-methoxyphenyl moiety MCF-7 (Breast Cancer)2.55HEK293 (Human Embryonic Kidney)-[10]
HeLa (Cervical Cancer)3.89[10]

Note: "-" indicates that data was not provided in the cited source.

The data clearly demonstrates that certain imidazo[1,2-a]pyridine derivatives exhibit significant selective cytotoxicity. For instance, compound 12 is nearly tenfold more toxic to HT-29 colon cancer cells than to normal MEF fibroblasts.[5][6] Similarly, compound 14 shows high activity against melanoma cells with minimal impact on normal cells.[5][6] In contrast, compound 18 displays comparable cytotoxicity in both MCF-7 cancer cells and normal MEF cells, indicating a lack of selectivity.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for assessing the cytotoxicity of imidazo[1,2-a]pyridine derivatives.

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells (both cancer and normal) are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the imidazo[1,2-a]pyridine compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24 or 48 hours.[1][2]

  • MTT Addition: After incubation, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells based on membrane integrity.

  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the MTT assay.

  • Cell Harvesting: After the treatment period, cells are harvested by trypsinization and resuspended in culture medium.

  • Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% Trypan Blue stain.

  • Cell Counting: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer or an automated cell counter.

  • Calculation: The percentage of viable cells is calculated as (number of viable cells / total number of cells) x 100.

Visualizing Experimental and Mechanistic Pathways

To better understand the experimental workflow and the potential mechanism of action of these compounds, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start: Seed Cancer and Normal Cells in 96-well Plates treat Treat Cells with Imidazo[1,2-a]pyridine Derivatives (Varying Concentrations) start->treat incubate Incubate for 24-48 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT or Trypan Blue) incubate->assay measure Measure Absorbance or Count Viable Cells assay->measure analyze Analyze Data and Calculate IC50 Values measure->analyze compare Compare IC50 Values between Cancer and Normal Cell Lines analyze->compare selective Selective Cytotoxicity (High Cancer vs. Low Normal) compare->selective Yes non_selective Non-Selective Cytotoxicity (Similar in Cancer and Normal) compare->non_selective No

Caption: Workflow for assessing and comparing the cytotoxicity of compounds.

Several studies suggest that imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways. The PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer, is a common target.[3]

G cluster_pathway Proposed Signaling Pathway for Imidazo[1,2-a]pyridine Derivatives compound Imidazo[1,2-a]pyridine Derivative akt p-AKT (Active) compound->akt Inhibition p53 p53 compound->p53 Upregulation mtor p-mTOR (Active) akt->mtor Activation apoptosis Apoptosis akt->apoptosis Inhibition p21 p21 p53->p21 Activation bax Bax p53->bax Activation cell_cycle_arrest G2/M Cell Cycle Arrest p21->cell_cycle_arrest bax->apoptosis

Caption: Inhibition of AKT/mTOR and activation of p53 pathways.

Conclusion

The available evidence strongly suggests that the imidazo[1,2-a]pyridine scaffold is a promising foundation for the development of novel anticancer agents. The differential cytotoxicity observed between cancer and normal cell lines for several derivatives underscores their therapeutic potential. Specifically, substitutions at the C-2 and C-3 positions of the imidazo[1,2-a]pyridine ring appear to be critical in modulating both potency and selectivity. Further investigation into the precise molecular interactions and a broader screening against diverse normal cell types will be crucial in advancing these compounds towards clinical applications. The induction of apoptosis through pathways such as PI3K/AKT/mTOR and p53 appears to be a common mechanism of action, providing a solid basis for future drug development and optimization efforts.

References

Benchmarking New Imidazopyridine Derivatives Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is continually evolving, with imidazopyridine scaffolds emerging as a versatile and promising framework for the development of novel therapeutic agents. These heterocyclic compounds have demonstrated significant potential in targeting a range of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. This guide provides an objective comparison of new imidazopyridine derivatives against established kinase inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of these next-generation compounds.

Comparative Efficacy: In Vitro Inhibitory Activity

A key metric for evaluating the efficacy of a kinase inhibitor is its half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates greater potency. The following tables summarize the in vitro IC50 values for several recently developed imidazopyridine derivatives compared to well-known benchmark inhibitors targeting key kinases implicated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration.[1] Its aberrant activation is a common driver in various cancers, including non-small-cell lung cancer and colorectal cancer.

CompoundTarget KinaseIC50 (nM)Reference InhibitorIC50 (nM)
Fused Imidazole Derivative 16EGFR617.33[1]Erlotinib239.91[1]
Fused Imidazole Derivative 17EGFR236.38[1]Erlotinib239.91[1]
Imidazole-Quinoline Hybrid 18EGFR33.65[1]Gefitinib48.52[1]
c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell motility, invasion, and angiogenesis. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers.[2][3]

CompoundTarget Kinase% Inhibition (at 25 µM)Reference InhibitorIC50 (nM)
Imidazopyridine Derivative 6dc-Met55.3%[2]Crizotinib~5
Imidazopyridine Derivative 6ec-Met53.0%[2]Crizotinib~5
Imidazopyridine Derivative 6fc-Met51.3%[2]Crizotinib~5
Imidazopyridine Derivative 7gc-MetIC50 = 53.4 nM[3]Crizotinib~5
Multi-Kinase Inhibitors

Some imidazopyridine derivatives exhibit activity against multiple kinases, offering the potential for broader therapeutic effects. Ponatinib, an FDA-approved drug, is a notable example from the related imidazopyridazine class that targets BCR-ABL and other kinases.[4][5]

CompoundPrimary TargetIC50 (nM)Other Targeted Kinases
PonatinibBCR-ABL1.2[4][5]VEGFR, FGFR, SRC, KIT, RET
Derivative 17Mps12.8[4]Not specified

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are essential. The following is a generalized protocol for an in vitro kinase activity assay, which can be adapted for specific kinases and inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[6]

Materials:

  • Kinase of interest (e.g., EGFR, c-Met)

  • Kinase-specific substrate peptide

  • ATP

  • Test Imidazopyridine Derivatives and Reference Inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test and reference inhibitor in 100% DMSO.

    • Create a serial dilution of the compounds in DMSO to generate a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[6]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Visualizing Molecular Mechanisms and Workflows

Diagrams are crucial for illustrating the complex signaling pathways targeted by these inhibitors and the experimental procedures used to evaluate them.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Preparation (Serial Dilution) Plate_Setup Plate Setup (Add Compound/DMSO) Compound_Prep->Plate_Setup Kinase_Mix Kinase Reaction Mix (Kinase + Substrate) Add_ATP Initiate Reaction (Add ATP/Substrate Mix) Kinase_Mix->Add_ATP Add_Kinase Add Kinase (Incubate 10 min) Plate_Setup->Add_Kinase Add_Kinase->Add_ATP Incubate_Reaction Incubate at 30°C (60 min) Add_ATP->Incubate_Reaction Add_ADP_Glo Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_Reaction->Add_ADP_Glo Incubate_Stop Incubate 40 min Add_ADP_Glo->Incubate_Stop Add_Detection Generate Signal (Add Detection Reagent) Incubate_Stop->Add_Detection Incubate_Signal Incubate 30 min Add_Detection->Incubate_Signal Read_Plate Measure Luminescence Incubate_Signal->Read_Plate Data_Plot Plot Data (Luminescence vs. [Inhibitor]) Read_Plate->Data_Plot IC50_Calc Calculate IC50 (Dose-Response Curve) Data_Plot->IC50_Calc

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation Imidazopyridine Imidazopyridine Derivatives (e.g., Hybrids 17, 18) Imidazopyridine->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of imidazopyridine derivatives.

Conclusion

The imidazopyridine scaffold represents a fertile ground for the discovery of potent and selective kinase inhibitors. As demonstrated by the comparative data, novel derivatives are showing efficacy that is competitive with, and in some cases superior to, established benchmark drugs. The continued exploration of structure-activity relationships within this chemical class, guided by rigorous benchmarking using standardized in vitro and cellular assays, will undoubtedly pave the way for new targeted therapies in oncology and other diseases driven by aberrant kinase signaling.

References

In Silico Docking Analysis of Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of biological activities.[1][2] These derivatives have been extensively explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3] A critical tool in the rational design and optimization of these compounds is in silico molecular docking, which predicts the binding affinity and interaction patterns of a ligand with a target protein. This guide provides a comparative overview of docking studies on imidazo[1,2-a]pyridine derivatives, with a focus on the 3-bromo-8-nitro substituted series, supported by experimental data and detailed protocols.

Comparative Docking Performance

The following table summarizes the results of various in silico docking studies performed on imidazo[1,2-a]pyridine derivatives against different biological targets. This data provides a quantitative comparison of their potential efficacy.

Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Reference CompoundRef. Docking Score (kcal/mol)Key Interacting Residues
Imidazo[1,2-a]pyridine HybridsHuman LTA4H3U9W-11.237 (HB7)Original Ligand-6.908Not Specified
Imidazo[1,2-a]pyrimidine Schiff basesHuman ACE27U0N-9.1Angiotensin II-9.2Not Specified
Imidazo[1,2-a]pyrimidine Schiff basesSpike Protein7U0N-7.3CBDA-5.7Not Specified
Phenothiazine-imidazo[1,2-a]pyridinesMARK4Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesMtb QcrBNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedTyr389, Trp312
Imidazo[1,2-a]pyridine derivativesF1F0 ATP Synthase (M. tuberculosis)Homology Model-9.82 (M3)Not SpecifiedNot SpecifiedNot Specified

Experimental and Computational Protocols

The methodologies employed in in silico docking studies are crucial for the reliability and reproducibility of the results. Below are detailed protocols commonly used for the analysis of imidazo[1,2-a]pyridine derivatives.

Molecular Docking Simulation Protocol

A frequently utilized approach for molecular docking involves software such as AutoDock or MVD (Molegro Virtual Docker). The general steps are as follows:

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB).[4]

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • The 3D structures of the imidazo[1,2-a]pyridine derivatives are geometrically optimized using methods like molecular mechanics (MM2) and semi-empirical quantum mechanics (AM1) until the root-mean-square (RMS) gradient is less than 0.001 kcal mol⁻¹ Å⁻¹.[4]

  • Active Site Identification and Grid Generation:

    • The binding pocket (active site) of the target protein is identified.

    • A grid box is generated around the active site to define the search space for the ligand. Parameters such as grid resolution (e.g., 0.80 Å) and probe size (e.g., 1.2 Å) are set.[4]

  • Docking and Scoring:

    • The docking algorithm explores various conformations and orientations of the ligand within the active site.

    • The binding affinity is estimated using a scoring function, which calculates the protein-ligand interaction energies, including hydrogen bonding and steric interactions.[4] The MolDock score, for instance, is a summation of the internal ligand energy, protein interaction energy, and soft penalties.[4]

Quantum Chemical Calculations

Density Functional Theory (DFT) is often employed to calculate the quantum chemical properties of the synthesized compounds.

  • Geometry Optimization: The molecular structures are optimized using a specific level of theory and basis set, for example, B3LYP/6–31G(d,p).[3]

  • Calculation of Molecular Properties: This includes determining the energies of the Frontier Molecular Orbitals (HOMO and LUMO), the Molecular Electrostatic Potential (MEP), and other electronic properties to understand the reactivity and stability of the molecules.[3][4]

Visualizing Molecular Interactions and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations, created using Graphviz (DOT language), depict a general in silico docking workflow and a relevant signaling pathway potentially modulated by imidazo[1,2-a]pyridine derivatives.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (3D Structure Generation & Optimization) grid_gen Grid Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB, Remove Water/Ligands) protein_prep->grid_gen docking Molecular Docking (Ligand Conformation Search) grid_gen->docking scoring Scoring & Ranking (Binding Affinity Estimation) docking->scoring interaction_analysis Interaction Analysis (H-bonds, Hydrophobic Interactions) scoring->interaction_analysis

Caption: General workflow for an in silico molecular docking study.

Recent studies have shown that some imidazo[1,2-a]pyridine derivatives exert their anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[5]

G cluster_pathway STAT3/NF-κB Signaling Pathway LPS LPS IKB IκBα LPS->IKB degradation IL6 IL-6 STAT3 STAT3 IL6->STAT3 NFKB NF-κB IKB->NFKB inhibits Inflammation Inflammatory Response (iNOS, COX-2) NFKB->Inflammation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Inflammation MIA Imidazo[1,2-a]pyridine Derivative (MIA) MIA->IKB enhances expression

Caption: Modulation of the STAT3/NF-κB pathway by an imidazo[1,2-a]pyridine derivative.

Conclusion

In silico docking studies are an indispensable component of modern drug discovery, providing valuable insights into the molecular interactions that govern the biological activity of promising compounds like the 3-bromo-8-nitroimidazo[1,2-a]pyridine derivatives. While specific docking data for this exact substitution pattern is emerging, the broader class of imidazo[1,2-a]pyridines has demonstrated significant potential against a variety of targets. The methodologies outlined in this guide serve as a foundation for conducting and interpreting such computational experiments, ultimately accelerating the development of novel therapeutics.

References

comparing the efficacy of different palladium catalysts for imidazopyridine coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of imidazopyridines, a critical scaffold in medicinal chemistry, often relies on palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a determining factor for the efficiency, substrate scope, and overall success of these transformations. This guide provides an objective comparison of the efficacy of different palladium catalysts for imidazopyridine coupling, supported by experimental data and detailed methodologies.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various palladium catalyst systems in the coupling of aminopyridines with aryl halides to form imidazopyridine cores. The data has been compiled from multiple studies to provide a comparative overview.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Coupling Type
Pd(OAc)₂ / XantphosXantphosCs₂CO₃Toluene10019010C-N Coupling
Pd(OAc)₂ / dpppdpppNaOt-BuTolueneReflux1High5-10C-N Coupling[1][2]
PEPPSI-IPrIPr (NHC)K₂CO₃t-BuOH802-8>901-2C-C Coupling[3]
PdCl₂(dppf)dppfNa₂CO₃Toluene/H₂O100-12012-24Good to Excellent2C-C Coupling[4]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5C-C Coupling[3]
Isomeric Imidazopyridine-Based NHC-PdC7-bound remote NHCNaOt-Bu---Near-quantitative-Mizoroki-Heck[5][6]

Experimental Protocols

Detailed methodologies for key experimental setups are crucial for reproducibility and comparison.

General Procedure for Buchwald-Hartwig Amination of Halo-pyridines

This protocol is a generalized procedure for the C-N cross-coupling reaction to form the imidazopyridine precursor.[7][8][9][10][11]

  • Reaction Setup: In a dry Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., Xantphos or dppp), and the base (e.g., Cs₂CO₃ or NaOt-Bu).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add the degassed solvent (e.g., Toluene), followed by the halo-pyridine and the corresponding amine.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the designated time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol for Direct C-H Arylation

This method is used for the direct coupling of an aryl group to the imidazopyridine core.

  • Catalyst Preparation: In a reaction vessel, the palladium catalyst (e.g., an NHC-palladium complex) is added.[12][13]

  • Reagent Addition: The imidazopyridine substrate, aryl halide, and base (e.g., NaOt-Bu) are added to the vessel.

  • Solvent and Reaction: A suitable solvent is added, and the mixture is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS.

  • Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.

Mandatory Visualization

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a logical workflow for the comparative evaluation of different palladium catalysts for an imidazopyridine coupling reaction.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Comparison start Define Reaction: Imidazopyridine Coupling reactants Select Reactants: Aminopyridine & Aryl Halide start->reactants catalysts Select Catalysts for Comparison: - Pd/Phosphine - Pd/NHC - Pre-catalysts reactants->catalysts conditions Define Standard Reaction Conditions: (Temp, Time, Solvent, Base) catalysts->conditions run1 Run Parallel Reactions with each Catalyst System conditions->run1 monitor Monitor Reaction Progress: (TLC, GC-MS, LC-MS) run1->monitor workup Work-up and Purify Products monitor->workup yield Calculate Yields workup->yield ton_tof Determine TON/TOF yield->ton_tof compare Compare Efficacy: (Yield, TON, TOF, Cost) ton_tof->compare end Optimal Catalyst Identified compare->end Select Optimal Catalyst

Caption: Workflow for comparing palladium catalyst efficacy.

Generalized Catalytic Cycle for C-N Cross-Coupling

This diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed N-arylation of a pyridine derivative (Buchwald-Hartwig amination).[7][8]

G pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(L_n)-X] pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(L_n)-NR'R''] oa_complex->amine_complex Ligand Exchange (HNR'R'', Base) amine_complex->pd0 Reductive Elimination product Ar-NR'R'' amine_complex->product

References

Validating the Synthetic Pathway for a Library of 3-Substituted 8-Nitroimidazopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel compound libraries is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive validation of a synthetic route for a library of 3-substituted 8-nitroimidazo[1,2-a]pyridines, a scaffold of significant interest in the development of new therapeutic agents. We present a detailed comparison of a primary synthetic methodology with a viable alternative, supported by experimental data and detailed protocols.

The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The introduction of a nitro group at the 8-position and various substituents at the 3-position can significantly modulate the pharmacological properties of these compounds. This guide focuses on the validation of a synthetic route that allows for the generation of a diverse library of such analogs.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for accessing 3-substituted 8-nitroimidazo[1,2-a]pyridines are presented and compared:

  • Route A: Cyclocondensation of 2-amino-3-nitropyridine with α-haloketones. This classical approach is a robust and widely used method for the synthesis of the imidazopyridine core.

  • Route B: One-Pot Three-Component Reaction. A more modern approach that offers potential advantages in terms of efficiency and atom economy.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the synthesis of a representative 3-substituted 8-nitroimidazo[1,2-a]pyridine (3-phenyl-8-nitroimidazo[1,2-a]pyridine) via both routes.

ParameterRoute A: CyclocondensationRoute B: One-Pot Reaction
Starting Materials 2-amino-3-nitropyridine, 2-bromoacetophenone2-amino-3-nitropyridine, Benzaldehyde, Nitromethane
Catalyst/Reagent Sodium BicarbonateCopper(I) Bromide
Solvent EthanolDimethylformamide (DMF)
Reaction Temperature Reflux (78 °C)80 °C
Reaction Time 12 hours8 hours
Yield 75%85%
Purification Column ChromatographyColumn Chromatography
Key Advantages Well-established, reliableHigher yield, shorter reaction time, one-pot procedure
Key Disadvantages Longer reaction time, moderate yieldRequires a metal catalyst

Visualizing the Synthetic Pathways

To provide a clear visual representation of the synthetic transformations, the following diagrams have been generated using the DOT language.

Route A: Cyclocondensation Pathway

G cluster_0 Route A: Cyclocondensation 2-amino-3-nitropyridine 2-amino-3-nitropyridine Intermediate N-phenacyl-2-amino-3-nitropyridinium bromide 2-amino-3-nitropyridine->Intermediate + α-haloketone Ethanol, Reflux alpha-haloketone α-haloketone (e.g., 2-bromoacetophenone) Product 3-substituted-8-nitroimidazo[1,2-a]pyridine Intermediate->Product Intramolecular Cyclization (-HBr)

Caption: Synthetic scheme for Route A.

Route B: One-Pot Three-Component Reaction

G cluster_1 Route B: One-Pot Three-Component Reaction Reactants 2-amino-3-nitropyridine + Benzaldehyde + Nitromethane Product 3-phenyl-8-nitroimidazo[1,2-a]pyridine Reactants->Product CuBr (10 mol%) DMF, 80°C, 8h Air (oxidant)

Caption: Synthetic scheme for Route B.

Detailed Experimental Protocols

Route A: Synthesis of 3-Phenyl-8-nitroimidazo[1,2-a]pyridine via Cyclocondensation

Materials:

  • 2-amino-3-nitropyridine (1.0 mmol)

  • 2-bromoacetophenone (1.0 mmol)

  • Sodium Bicarbonate (2.0 mmol)

  • Ethanol (20 mL)

Procedure:

  • A mixture of 2-amino-3-nitropyridine, 2-bromoacetophenone, and sodium bicarbonate in ethanol is refluxed for 12 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-phenyl-8-nitroimidazo[1,2-a]pyridine.

Route B: One-Pot Synthesis of 3-Phenyl-8-nitroimidazo[1,2-a]pyridine

Materials:

  • 2-amino-3-nitropyridine (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Nitromethane (1.2 mmol)

  • Copper(I) Bromide (CuBr) (0.1 mmol)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • A mixture of 2-amino-3-nitropyridine, benzaldehyde, nitromethane, and CuBr in DMF is stirred in a sealed tube.

  • The reaction mixture is heated at 80 °C for 8 hours under an air atmosphere.[1]

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-phenyl-8-nitroimidazo[1,2-a]pyridine.[1]

Validation and Comparison of Routes

Route A represents a traditional and dependable method for the synthesis of the imidazo[1,2-a]pyridine scaffold. Its primary advantage lies in its well-understood mechanism and the commercial availability of a wide range of α-haloketones, allowing for the synthesis of diverse 3-substituted analogs. However, this two-step process (synthesis of the α-haloketone followed by cyclocondensation) can be time-consuming, and the yields are often moderate.

Route B , a one-pot three-component reaction, offers significant improvements in terms of efficiency.[1] By combining three starting materials in a single step, it reduces reaction time, minimizes waste, and often leads to higher yields. The use of air as a green oxidant is another attractive feature of this methodology.[1] A potential drawback is the requirement for a copper catalyst, which may need to be removed from the final product for certain applications.

Experimental Workflow for Library Synthesis and Validation

The following workflow outlines the key steps for synthesizing and validating a library of 3-substituted 8-nitroimidazopyridines.

G Start Define Library of 3-Substituents Synthesis Synthesize Library using Validated Route (A or B) Start->Synthesis Purification Purify Compounds via Column Chromatography Synthesis->Purification Characterization Characterize Compounds: - NMR (1H, 13C) - Mass Spectrometry - Melting Point Purification->Characterization Purity Determine Purity (e.g., HPLC) Characterization->Purity Data Tabulate Yields and Spectroscopic Data Purity->Data End Validated Compound Library Data->End

Caption: Experimental workflow for library synthesis.

Conclusion

Both the classical cyclocondensation (Route A) and the modern one-pot three-component reaction (Route B) are viable synthetic pathways for the preparation of 3-substituted 8-nitroimidazo[1,2-a]pyridines. While Route A is a well-established and reliable method, Route B offers significant advantages in terms of efficiency, yield, and reaction time, making it a more attractive option for the rapid generation of a diverse compound library. The choice of synthetic route will ultimately depend on the specific requirements of the research project, including the desired scale of synthesis, the availability of starting materials, and the tolerance for a metal catalyst. This guide provides the necessary data and protocols to make an informed decision and successfully validate the chosen synthetic route.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-8-nitroimidazo[1,2-A]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and drug development professionals handling 3-Bromo-8-nitroimidazo[1,2-A]pyridine require clear and concise guidance for its safe disposal. This document outlines the necessary procedures to ensure the safety of laboratory personnel and the protection of the environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar halogenated and nitro-containing organic compounds and general best practices for hazardous chemical waste disposal.

Immediate Safety and Handling Precautions

This compound should be handled as a hazardous substance. Based on data from analogous compounds, it is likely to be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[1][2] Always handle this compound within a certified laboratory chemical fume hood.[3] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[1]

Quantitative Hazard Data (Based on Structurally Similar Compounds)

The following table summarizes key hazard information from related compounds. This data should be used as a precautionary guide in the absence of specific data for this compound.

Hazard ClassificationData PointSource Compound
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[2]3-Bromoimidazo[1,2-a]pyridin-8-amine, 3-Bromopyridine
Skin Corrosion/Irritation Category 2: Causes skin irritation.[2]3-Bromopyridine
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[2]3-Bromopyridine
Specific Target Organ Toxicity May cause respiratory irritation.[2]3-Bromopyridine

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. Do not dispose of this chemical down the drain or in regular trash.[1]

Experimental Protocol for Waste Neutralization (if required and feasible):

For certain halogenated organic compounds, chemical neutralization can be an option prior to disposal, although this should only be performed by trained personnel with appropriate safety measures in place. A general method involves reaction with a strong base, but this can be hazardous and is not broadly recommended without specific validation for the compound .[4] Incineration by a licensed waste disposal facility is the preferred and safest method.

Waste Collection and Storage:

  • Designate a Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for collecting waste containing this compound.[5][6] The container should be labeled as "Hazardous Waste: Halogenated Organic Compounds."[7]

  • Segregate Waste: Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[7][8]

  • Container Labeling: The label must include the full chemical name, "this compound," and the approximate concentration and quantity.[5][9]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.[2][3] Secondary containment should be used to prevent spills.[5]

Disposal Procedure:

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[9]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Final Disposal Method: The recommended disposal method for halogenated organic compounds is high-temperature incineration at an approved hazardous waste facility.[7]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Waste Management A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into Labeled, Compatible Waste Container 'Halogenated Organic Waste' B->C D Store Securely in Secondary Containment C->D E Contact EHS or Licensed Waste Disposal Company D->E Handover F Complete Waste Disposal Documentation E->F G Arrange for Waste Pickup F->G H Transport to Approved Waste Disposal Facility G->H I High-Temperature Incineration H->I

Caption: Workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent unauthorized entry. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for disposal as hazardous waste. For large spills, or if you are not trained to handle them, contact your institution's emergency response team. In case of personal exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]

References

Personal protective equipment for handling 3-Bromo-8-nitroimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-8-nitroimidazo[1,2-A]pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Summary

Assumed Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedures.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact. Thicker gloves generally offer better protection[2]. Nitrile gloves are a reliable option for general splash hazards[3].
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles. Standard eyeglasses are not sufficient[2]. Goggles provide a seal around the eyes, and a face shield offers broader protection[3][4].
Body Protection A lab coat is suitable for minor tasks. For procedures with a higher risk of splashes, an acid-resistant apron should be worn over the lab coat[3].Provides a barrier against accidental spills and contamination.
Respiratory Protection Use in a certified chemical fume hood. For large spills or when a fume hood is not available, a respirator with an appropriate chemical cartridge is required[2].Minimizes inhalation of dust or vapors. The front edge of a biological safety cabinet (BSC) is often a highly contaminated surface, necessitating careful work practices even within an enclosure[2].
Operational Plan: Step-by-Step Handling Procedures
  • Preparation and Engineering Controls:

    • Ensure a certified chemical fume hood is operational and readily accessible.

    • Verify that an emergency eyewash station and safety shower are unobstructed and functional.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Designate a specific area within the fume hood for handling this compound to minimize contamination.

  • Donning PPE:

    • Put on a lab coat and any additional protective clothing.

    • Don the first pair of nitrile gloves.

    • Put on chemical safety goggles and a face shield.

    • Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within the chemical fume hood.

    • Use a dedicated set of spatulas and weighing paper.

    • Tare the balance with the weighing vessel inside the fume hood if possible.

    • Carefully transfer the desired amount of the compound, avoiding the generation of dust.

    • Close the primary container tightly immediately after use.

  • Experimental Use:

    • Keep the container of this compound closed when not in use.

    • Handle all solutions containing the compound within the fume hood.

    • Use caution to prevent spills and splashes.

  • Decontamination and Doffing PPE:

    • Wipe down the work surface in the fume hood with an appropriate decontaminating solution (e.g., 70% ethanol), followed by water.

    • Remove the outer pair of gloves and dispose of them in the designated chemical waste container.

    • Remove the face shield and goggles.

    • Remove the lab coat, turning it inside out to contain any potential contamination.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Disposal Plan
  • Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Spill Management: In case of a spill, evacuate the area and prevent others from entering. If the spill is small and you are trained to handle it, use an appropriate absorbent material from a chemical spill kit. Wear appropriate PPE, including respiratory protection if necessary. Collect the absorbed material and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Visual Guides

The following diagrams illustrate the workflow for safe handling and the decision-making process for PPE selection.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Step prep Verify Fume Hood & Safety Equipment don_ppe Don Appropriate PPE prep->don_ppe Proceed weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed experiment Perform Experiment weigh->experiment Proceed decontaminate Decontaminate Work Area experiment->decontaminate Complete dispose Dispose of Waste decontaminate->dispose Proceed doff_ppe Doff PPE dispose->doff_ppe Proceed wash Wash Hands Thoroughly doff_ppe->wash Final Step

Caption: Workflow for the safe handling of this compound.

PPESelection cluster_ppe_levels cluster_ppe_actions risk_assessment Risk Assessment of Procedure low_risk Low Risk (e.g., handling sealed container) risk_assessment->low_risk Low medium_risk Medium Risk (e.g., weighing, solution prep) risk_assessment->medium_risk Medium high_risk High Risk (e.g., large spill, aerosol generation) risk_assessment->high_risk High low_ppe Lab Coat Single Gloves Safety Glasses low_risk->low_ppe medium_ppe Lab Coat Double Gloves Safety Goggles Face Shield Work in Fume Hood medium_risk->medium_ppe high_ppe Chemical Resistant Suit Double Gloves Safety Goggles Face Shield Respirator high_risk->high_ppe

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.